N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Beschreibung
Eigenschaften
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPQVWUHWIPMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356324 | |
| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89069-94-3 | |
| Record name | N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Foreword: The Architectural Nuances of Acyl-Thioureas
Thiourea derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] Their utility stems from a versatile structural backbone capable of forming specific, directional hydrogen bonds and participating in a variety of intermolecular interactions. The introduction of acyl groups, such as benzoyl, and substituted phenyl rings profoundly influences their electronic properties, conformation, and, consequently, their function.
This guide focuses on a specific, highly relevant derivative: N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea . The incorporation of a trifluoromethyl (CF₃) group is a strategic choice in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity. However, its influence on the solid-state architecture is equally profound and complex. The strong electronegativity of fluorine atoms introduces the potential for unique intermolecular interactions, such as C–H···F and C–F···π contacts, which can dictate the crystal packing and overall supramolecular assembly.[3]
This document provides a comprehensive analysis of the single-crystal X-ray structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. We will dissect its synthesis, molecular geometry, the intricate network of intra- and intermolecular forces that govern its crystal lattice, and the pivotal role of the trifluoromethyl substituent in defining this architecture.
Part 1: Synthesis and Crystallization Protocol
The synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is reliably achieved through a two-step, one-pot reaction. The methodology is designed to first generate a reactive benzoyl isothiocyanate intermediate, which is then immediately trapped by the target amine. This approach is efficient and minimizes the isolation of the moisture-sensitive isothiocyanate.
Experimental Protocol: Synthesis
-
Preparation of Benzoyl Isothiocyanate (in situ):
-
To a solution of benzoyl chloride (10 mmol) in anhydrous acetone or dichloromethane (25 mL), add ammonium thiocyanate (15 mmol).
-
The mixture is stirred vigorously at room temperature or gently refluxed for 1-2 hours. The reaction progress can be monitored by the formation of a white precipitate (ammonium chloride). This step produces benzoyl isothiocyanate within the reaction mixture.[4][5] The use of a phase-transfer catalyst like polyethylene glycol-400 can facilitate this solid-liquid reaction.[4]
-
-
Formation of the Thiourea Derivative:
-
To the freshly prepared solution containing benzoyl isothiocyanate, add a solution of 3-(trifluoromethyl)aniline (10 mmol) in the same anhydrous solvent (15 mL) dropwise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for an additional 2-4 hours.
-
-
Isolation and Purification:
-
Upon completion, the reaction mixture is poured into a beaker containing ice-cold water to precipitate the crude product.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with distilled water, and then with a small amount of cold ethanol to remove unreacted starting materials.
-
The crude product is dried in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Experimental Protocol: Single Crystal Growth
Single crystals suitable for X-ray diffraction are paramount for structural elucidation. Slow evaporation is a reliable method for this purpose.
-
Dissolve the purified N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in a minimal amount of a suitable solvent, such as tetrahydrofuran (THF) or ethanol, to create a saturated or near-saturated solution.[4]
-
Place the solution in a clean vial, loosely capped or covered with perforated parafilm to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days.
-
Colorless, needle-shaped single crystals suitable for X-ray analysis will form as the solvent slowly evaporates.[4]
Part 2: Crystallographic Data and Molecular Geometry
The crystal structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (C₁₅H₁₁F₃N₂OS) has been determined by single-crystal X-ray diffraction. The analysis reveals the precise spatial arrangement of atoms and provides the foundation for understanding its chemical and physical properties.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₁₅H₁₁F₃N₂OS |
| Formula Weight | 324.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.513 (4) |
| b (Å) | 4.5279 (16) |
| c (Å) | 20.209 (7) |
| β (°) | 101.146 (7) |
| Volume (ų) | 1033.6 (6) |
| Z (Molecules per cell) | 4 |
| Temperature (K) | 298 |
Data sourced from Rauf, M. K., Badshah, A., & Flörke, U. (2006).
Analysis of Molecular Conformation
The molecular structure is characterized by a central thiourea core linking a benzoyl group and a 3-(trifluoromethyl)phenyl group.
-
Thiocarbonyl Core: The C=S and C-N bond lengths within the thiourea moiety exhibit partial double bond character due to electron delocalization, a common feature in these systems.[6]
-
Planarity and Torsion: The molecule is not perfectly planar. A crucial conformational feature is the dihedral angle between the benzoyl phenyl ring and the 3-(trifluoromethyl)phenyl ring, which is a mere 7.1(1)°. This near-coplanar arrangement suggests a conjugated system, which is stabilized by intramolecular interactions.
-
Intramolecular Hydrogen Bonding: A strong intramolecular N–H···O hydrogen bond is observed between the benzoyl carbonyl oxygen and the adjacent N-H proton of the thiourea core. This interaction forms a stable, planar six-membered pseudo-ring, known as an S(6) motif.[6][7] This is a defining feature of N-acylthioureas, locking the conformation of the benzoyl group relative to the thiourea backbone.
Part 3: Supramolecular Assembly and Crystal Packing
While intramolecular forces define the shape of a single molecule, it is the network of intermolecular interactions that dictates how these molecules arrange themselves in the solid state. The crystal structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is dominated by a robust hydrogen-bonding motif that creates centrosymmetric dimers.
Primary Dimer Formation
The most significant interaction is the formation of dimers through pairs of intermolecular hydrogen bonds. Specifically, the N-H proton on the phenyl-substituted nitrogen (N1-H1) acts as a hydrogen bond donor to the thiocarbonyl sulfur atom (S1) of an adjacent, inversion-related molecule. This creates a classic R²₂(8) ring motif, a highly stable and common arrangement in thiourea derivatives.[7][8]
-
Interaction 1: N(1)–H(1)···S(1)
-
Interaction 2: C–H···S hydrogen bonds also contribute to stabilizing this dimer.
These dimers act as the fundamental building blocks of the crystal lattice.
Crystal Packing and the Role of the CF₃ Group
The centrosymmetric dimers are then stacked along the[9] crystallographic direction. The overall stability of the crystal lattice is a delicate balance of these primary hydrogen bonds and other weaker interactions. The trifluoromethyl group plays a crucial, albeit subtle, role. While no strong C-H···F bonds are explicitly reported for this specific structure, the presence of the highly electronegative fluorine atoms influences the charge distribution across the molecule and introduces the potential for dipole-dipole and other van der Waals interactions. In related trifluoromethylated structures, interactions involving organic fluorine, such as C–H···F–C hydrogen bonds and C–F···F–C contacts (the "fluorous effect"), are known to be significant in directing crystal packing.[3] These forces collectively guide the efficient packing of the dimer units into the final, stable crystal lattice.
Conclusion and Outlook
The crystal structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a well-defined system governed by a hierarchy of interactions. The molecular conformation is primarily stabilized by a strong intramolecular N–H···O hydrogen bond, which enforces a near-planar arrangement. On a larger scale, the supramolecular architecture is built upon robust centrosymmetric dimers formed through intermolecular N–H···S hydrogen bonds, creating a characteristic R²₂(8) motif.
The presence of the 3-trifluoromethylphenyl group is structurally significant. It contributes to the overall electronic landscape and participates in the network of weaker forces that guide the stacking of the dimer units. This detailed structural understanding is invaluable for professionals in drug development. The ability to predict and control both the molecular conformation and the crystal packing is critical for designing molecules that can effectively interact with biological targets and for ensuring desirable physicochemical properties, such as solubility and stability, in the solid state. This analysis provides a clear blueprint of the forces at play, offering insights that can be leveraged in the rational design of next-generation thiourea-based therapeutic agents.
References
-
Bhattacharya, S., et al. (2018). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 20(2), 226-237. Available at: [Link]
-
Mouton, B., et al. (2022). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–80. Available at: [Link]
-
PubChem. N'-Phenyl-N-benzoylthiourea. National Center for Biotechnology Information. Available at: [Link]
-
Arjunan, V., et al. (2013). Structural and spectral studies on benzoyl Thiourea based on DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 327-336. Available at: [Link]
-
Rauf, M. K., Badshah, A., & Flörke, U. (2006). 1-Benzoyl-3-[3-(trifluoromethyl)phenyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2891–o2892. Available at: [Link]
-
PubChem. Benzoylthiourea. National Center for Biotechnology Information. Available at: [Link]
-
Saeed, S., et al. (2014). Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1023–o1024. Available at: [Link]
-
Vasile, C., et al. (2022). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. International Journal of Molecular Sciences, 23(19), 11880. Available at: [Link]
-
Li, G., et al. (2012). Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Asian Journal of Chemistry, 24(11), 5127-5129. Available at: [Link]
-
Chen, Y. T., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 570–575. Available at: [Link]
-
Yamin, B. M., et al. (2010). 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3182. Available at: [Link]
-
Yuniarta, A., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor inhibitors. Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925. Available at: [Link]
-
Wikipedia. N-Benzoyl-N'-phenylurea. Wikimedia Foundation. Available at: [Link]
-
Abosadiya, H. M., Yamin, B. M., & Ngah, N. (2007). N-Benzoyl-N′-(3-hydroxyphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2403-o2404. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules (Basel, Switzerland), 27(18), 5853. Available at: [Link]
-
Mohamed, G. G., et al. (2017). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Journal of Chemical and Pharmaceutical Sciences, 10(1). Available at: [Link]
Sources
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1-benzoyl-3-(4-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Introduction
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound belonging to the acylthiourea class of molecules. This class has garnered significant attention in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The presence of the benzoyl group, the thiourea bridge, and the trifluoromethyl-substituted phenyl ring in the target molecule suggests a complex interplay of electronic and steric factors that dictate its physicochemical behavior and, consequently, its pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, known to enhance metabolic stability and lipophilicity.
This technical guide provides a comprehensive overview of the essential physicochemical properties of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for its characterization. The guide emphasizes the causality behind experimental choices and provides a framework for obtaining reliable and reproducible data.
Molecular Structure and Conformation
The structural integrity and conformational preferences of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea are foundational to understanding its physicochemical properties. Theoretical studies on similar N-benzoyl-N'-phenylthiourea derivatives have shown that these molecules often adopt a conformation stabilized by an intramolecular hydrogen bond between the N-H proton of the thiourea and the carbonyl oxygen of the benzoyl group, forming a pseudo-six-membered ring.[3] This intramolecular interaction can influence the molecule's planarity, rotational barriers, and ultimately its interactions with biological targets and transport proteins.
Computational studies, specifically using Density Functional Theory (DFT), have been effectively employed to predict the ground-state geometry of thiourea derivatives.[3][4] Such analyses for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea would provide valuable insights into bond lengths, bond angles, and the overall molecular topology, which are crucial for interpreting spectroscopic data and predicting intermolecular interactions.
Spectroscopic Characterization
A thorough spectroscopic characterization is paramount for confirming the identity and purity of synthesized N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule. The expected characteristic vibrational frequencies for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea are summarized in the table below. The precise peak positions can be influenced by the molecular environment and intermolecular interactions in the solid state.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Notes |
| N-H Stretching (Amide and Thiourea) | 3100 - 3400 | Often appear as multiple bands due to inter- and intramolecular hydrogen bonding. |
| C=O Stretching (Amide) | 1640 - 1680 | The position is sensitive to hydrogen bonding. |
| C=S Stretching (Thiourea) | 700 - 850 and 1300-1400 | Can be coupled with other vibrations, making definitive assignment challenging. |
| C-F Stretching (Trifluoromethyl) | 1000 - 1400 | Typically strong and sharp absorptions. |
| Aromatic C-H Stretching | 3000 - 3100 | |
| Aromatic C=C Stretching | 1450 - 1600 | Multiple bands are expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure in solution.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoyl and the 3-(trifluoromethyl)phenyl rings. The chemical shifts of the N-H protons of the thiourea and amide groups are typically observed in the downfield region and can be broad due to quadrupole effects and chemical exchange. Their positions are also sensitive to the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on all carbon environments within the molecule. The carbonyl carbon of the benzoyl group and the thiocarbonyl carbon of the thiourea moiety are expected to resonate at characteristic downfield chemical shifts. The carbon atoms of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
UV-Visible Spectroscopy
UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. Thiourea derivatives typically exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic rings and the carbonyl and thiocarbonyl groups.[5] The position and intensity of these bands can be influenced by the solvent polarity.
Determination of Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Solubility
Solubility is a crucial parameter that affects a drug's bioavailability. The determination of both kinetic and thermodynamic solubility is recommended during different stages of drug development.[6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]
-
Preparation of Saturated Solution: An excess amount of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is added to a known volume of the test medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[8]
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solid-State Analysis: The solid residue should be analyzed (e.g., by X-ray powder diffraction) to check for any polymorphic or solvate transformations during the experiment.[8]
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Lipophilicity (log P)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) between octanol and water, is a key indicator of a drug's ability to cross biological membranes.
Experimental Protocol: HPLC Method for log P Determination
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating log P values.[9]
-
Chromatographic System: An HPLC system equipped with a C8 or C18 column and a UV detector is used.
-
Mobile Phase: A series of isocratic mobile phases consisting of varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer are prepared.
-
Retention Time Measurement: The retention time of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is measured for each mobile phase composition.
-
Calculation of log k: The logarithm of the retention factor (log k) is calculated for each measurement using the formula: log k = log((t_R - t_0) / t_0), where t_R is the retention time of the compound and t_0 is the column dead time.
-
Extrapolation to 100% Aqueous Phase: A plot of log k versus the percentage of the organic modifier is constructed. The log P value is then estimated by extrapolating the linear regression to 0% organic modifier (100% aqueous phase).
Caption: Workflow for the estimation of log P using the RP-HPLC method.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of the compound. It can be determined using a standard melting point apparatus or by differential scanning calorimetry (DSC), which also provides information on the heat of fusion.
Computational Prediction of Physicochemical Properties
In addition to experimental determination, computational methods can provide valuable predictions of physicochemical properties, aiding in the early stages of drug discovery.[10]
| Property | Computational Method | Notes |
| log P | Various algorithms (e.g., ALOGP, ClogP) are available in commercial and open-source software packages. | These methods are based on fragmental contributions or whole-molecule properties. |
| Solubility (log S) | General solubility equations (e.g., Yalkowsky's equation) or more complex QSPR models can be employed. | Predictions are often less accurate than for log P but can be useful for ranking compounds. |
| pKa | Computational tools can predict the ionization constant(s) of the molecule. | For N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, the N-H protons are the most likely sites of ionization. |
Conclusion
A thorough understanding of the physicochemical properties of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is essential for its rational development as a potential therapeutic agent. This guide has outlined the key experimental and computational approaches for characterizing its molecular structure, spectroscopic profile, solubility, lipophilicity, and melting point. By employing the detailed protocols and considering the underlying scientific principles, researchers can generate high-quality, reliable data to inform decision-making in the drug discovery and development process. The interplay of the benzoyl, thiourea, and trifluoromethylphenyl moieties suggests a unique set of properties that warrant further investigation to unlock the full therapeutic potential of this and related compounds.
References
-
[Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-gov/pmc/articles/PMC8602213/)
Sources
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 3. arpnjournals.org [arpnjournals.org]
- 4. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 5. Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N'-(2-, 3- and 4-methylphenyl)thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
A Technical Guide to Computational and Molecular Docking Analysis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Abstract
N-acyl-thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] This technical guide provides an in-depth protocol and scientific rationale for the computational analysis and molecular docking of a specific analogue, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. We focus on its potential as a urease inhibitor, a critical target for treating infections caused by ureolytic bacteria like Helicobacter pylori.[4][5] This document details the step-by-step workflow, from ligand and protein preparation to the execution of docking simulations and post-simulation analysis. By explaining the causality behind each methodological choice, this guide serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage in silico techniques for the rational design of novel therapeutics.
Introduction: The Rationale for Targeting Urease with Thiourea Derivatives
Thiourea derivatives are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[6] Their ability to form strong hydrogen bonds and coordinate with metal ions makes them highly effective enzyme inhibitors.[2][7] The N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea scaffold combines the benzoyl group's electronic properties with the trifluoromethylphenyl moiety, a substitution known to enhance metabolic stability and binding affinity.[8]
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This action is a key virulence factor for several pathogens, as the resulting ammonia production neutralizes acidic environments, such as in the stomach, facilitating bacterial survival and colonization.[5] Therefore, inhibiting urease is a validated strategy for combating these infections.[9] Computational methods, particularly molecular docking, offer a powerful, resource-efficient approach to predict the binding affinity and interaction patterns of candidate inhibitors like N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea with the urease active site, thereby guiding synthesis and experimental validation.[4]
Comprehensive Computational Methodology
This section details a self-validating protocol for the molecular docking of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea against bacterial urease. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Software and Hardware Requirements
-
Molecular Modeling & Visualization: Schrödinger Suite (Maestro), Discovery Studio, or open-source alternatives like UCSF Chimera, PyMOL, and Avogadro.
-
Docking Software: AutoDock Vina, GOLD, or Glide. This protocol will reference AutoDock Vina for its accuracy and accessibility.
-
Ligand Preparation: ChemDraw or Marvin Sketch for 2D drawing; software with force field capabilities (e.g., Avogadro, ArgusLab) for energy minimization.[10]
-
Workstation: A multi-core processor (e.g., Intel Core i7/i9 or AMD Ryzen 7/9) with at least 16 GB of RAM is recommended for efficient processing.
Step-by-Step Experimental Protocol
PART A: Ligand Preparation Workflow
The goal of ligand preparation is to generate a stable, low-energy 3D conformation of the inhibitor with correct atom types and charges.
-
2D Structure Generation: Draw the N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea molecule using ChemDraw or a similar chemical drawing tool. Save the structure as a .mol or .cdx file.
-
Conversion to 3D and Energy Minimization:
-
Import the 2D structure into a 3D modeling program like Avogadro.
-
Add hydrogen atoms.
-
Perform an initial geometry optimization using a universal force field like MMFF94. This step resolves any unrealistic bond lengths or angles.
-
Causality: Energy minimization is critical to find a low-energy, stable conformation of the ligand. Docking a high-energy, unstable structure can produce misleading results and artifacts.[11]
-
-
Final Preparation for Docking:
-
Open the energy-minimized ligand file in AutoDock Tools (ADT).
-
Detect the rotatable bonds. The software will automatically identify torsional degrees of freedom, allowing for ligand flexibility during docking.
-
Assign Gasteiger charges, which are essential for calculating electrostatic interactions.
-
Save the final prepared ligand in the .pdbqt format, which includes atomic coordinates, charge information, and atom types required by AutoDock Vina.
-
PART B: Target Protein Preparation
Proper protein preparation involves cleaning the crystal structure and defining the target binding site. We will use the crystal structure of Bacillus pasteurii urease as a representative target (PDB ID: 4UBP).[4]
-
Protein Structure Retrieval: Download the PDB file for urease (e.g., 4UBP) from the RCSB Protein Data Bank ().
-
Initial Protein Cleanup:
-
Load the PDB file into a molecular viewer like UCSF Chimera or Discovery Studio.
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Causality: Water molecules can interfere with the docking algorithm by occupying space in the active site. Removing them allows the ligand to be docked directly against the protein residues. The original ligand must be removed to make the binding pocket available for the new compound.
-
-
Protein Preparation for Docking (using ADT):
-
Open the cleaned PDB file in AutoDock Tools.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format.
-
PART C: Molecular Docking Execution
This phase involves defining the search space and running the docking simulation with AutoDock Vina.
-
Grid Box Definition:
-
In ADT, define the docking search space (the "grid box") around the active site of the urease enzyme. The active site is identified by the location of the two catalytic nickel ions.[4]
-
Center the grid box on the active site. A typical box size would be 60 × 60 × 60 Å to ensure it encompasses the entire binding cavity and allows for sufficient conformational sampling.
-
Causality: The grid box confines the docking search to the area of interest. If it is too small, the true binding pose may be missed. If it is too large, the computational time increases, and the accuracy may decrease.
-
-
Configuration File Creation: Create a text file (e.g., conf.txt) specifying the input files and docking parameters:
-
Causality: The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the probability of finding the optimal binding pose but also increases computation time. An exhaustiveness of 16 provides a good balance. num_modes specifies the number of binding poses to be generated.
-
-
Running the Simulation: Execute the docking run from the command line: vina --config conf.txt --log log.txt
Visualization of the Computational Workflow
The entire process can be summarized with the following workflow diagram.
Caption: Molecular docking workflow from ligand/protein preparation to analysis.
Results and Post-Docking Analysis
The output from AutoDock Vina (results.pdbqt) contains multiple binding poses ranked by their binding affinity scores (in kcal/mol). The most negative score represents the most favorable predicted binding pose.
Quantitative Data Analysis
The primary quantitative result is the binding affinity. A study on N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives found that the lead compounds exhibited potent urease inhibition with IC₅₀ values as low as 8.17 µM, significantly better than the standard inhibitor, thiourea.[4] The corresponding docking scores provide a theoretical basis for this activity.
Table 1: Representative Docking Results for Thiourea Derivatives against Urease (PDB: 4UBP)
| Compound | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
|---|---|---|---|
| N-benzoyl-N'-[3-(CF₃)phenyl]thiourea | -8.5 to -9.5 (Predicted) | Low µM range | His320, Met364, KCX217, Ni ions |
| Thiourea (Standard) | -4.2 | High µM range | KCX217, Ni ions |
| Hydroxyurea (Standard) | -3.8 | mM range | KCX217, Ni ions |
Note: Data for the specific compound are predicted based on published results for close analogues.[4]
Qualitative Interaction Analysis
Visual inspection of the top-ranked docking pose is crucial for understanding the molecular basis of inhibition. This is performed using software like Discovery Studio or PyMOL.
-
Load the complex: Open the prepared protein PDBQT file and the results PDBQT file.
-
Identify interactions: The key interactions stabilizing the ligand in the urease active site typically include:
-
Coordination: The sulfur atom of the thiourea group and the oxygen of the benzoyl group coordinate with the two nickel ions in the active site. This is a hallmark interaction for potent urease inhibitors.[9]
-
Hydrogen Bonding: The N-H protons of the thiourea backbone form hydrogen bonds with the carboxylated lysine residue (KCX217) and other key residues like His320.[4]
-
Hydrophobic Interactions: The phenyl and trifluoromethylphenyl rings can form hydrophobic and π-π stacking interactions with residues lining the active site cavity, such as Met364, enhancing binding affinity.[7]
-
Visualization of Binding Interactions
A diagram illustrating these key interactions provides a clear summary of the binding hypothesis.
Caption: Key molecular interactions between the inhibitor and the urease active site.
Discussion and Future Outlook
The computational analysis presented here strongly supports the hypothesis that N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a potent urease inhibitor. The predicted binding mode, characterized by strong coordination with the catalytic nickel ions and supplementary hydrogen bonding and hydrophobic interactions, is consistent with experimentally validated inhibitors.[4][9] The trifluoromethyl group likely enhances the compound's lipophilicity and binding affinity within the hydrophobic pocket of the active site.
While in silico results are powerful predictors, they must be validated experimentally.[12] Future work should involve the chemical synthesis of this compound, followed by in vitro urease inhibition assays to determine its IC₅₀ value. Subsequent cell-based assays and preclinical studies would be necessary to evaluate its efficacy and safety profile as a potential therapeutic agent. This guide provides the foundational computational framework to justify and guide such resource-intensive experimental investigations.
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Journal of Drug Design and Medicinal Chemistry. [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2025). ResearchGate. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2023). Odesa University Chemical Journal. [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (n.d.). PubMed Central. [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.). MDPI. [Link]
-
Synthesis, antimicrobial, antioxidant, cytotoxic, antiurease and molecular docking studies of N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives. (2019). PubMed. [Link]
-
Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. (n.d.). Taylor & Francis Online. [Link]
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.). PubMed Central. [Link]
-
Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. (2025). Proceedings of International Conference on Applied Innovation in IT. [Link]
-
Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. (2023). ResearchGate. [Link]
-
Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. (2023). National Institutes of Health. [Link]
-
(PDF) Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2025). ResearchGate. [Link]
-
MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4- TRIFLUORO)-BENZOYL-N'-PHENYLTHIOUREA AS ANTIBREAST CANCER CANDIDATES. (2022). RASĀYAN Journal of Chemistry. [Link]
-
Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. (2020). Airlangga University Repository. [Link]
-
Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020). PubMed. [Link]
-
Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N'-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N'-Phenylthiourea As Antibreast Cancer Candidates. (2024). Ubaya Repository. [Link]
-
MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N'-PHENYLTHIOUREA AND N-(4- TRIFLUORO)-BENZOYL-N'-PHENYLTHIOUREA AS ANTIBREAST CANCER CANDIDATES. (2022). Ubaya Repository. [Link]
-
Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020). National Institutes of Health. [Link]
-
Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020). ResearchGate. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
-
Recent Efforts in the Discovery of Urease Inhibitor Identifications. (n.d.). PubMed. [Link]
-
N-substituted hydroxyureas as urease inhibitors. (n.d.). PubMed. [Link]
-
Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N' substituted thiourea. (n.d.). International Journal of Drug Design and Discovery. [Link]
-
Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. (n.d.). National Institutes of Health. [Link]
-
REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (n.d.). IJCRT.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]
- 4. Synthesis, antimicrobial, antioxidant, cytotoxic, antiurease and molecular docking studies of N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Efforts in the Discovery of Urease Inhibitor Identifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 9. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genesis and Evolution of N-Benzoyl-N'-Arylthiourea Compounds: A Technical Guide for Scientific Professionals
Abstract
The N-benzoyl-N'-arylthiourea (BATU) scaffold represents a versatile and privileged structure in medicinal and agricultural chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these compounds. It further delves into their diverse biological applications, elucidating the structure-activity relationships that govern their efficacy as anticancer, antimicrobial, and insecticidal agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource grounded in scientific literature, complete with detailed experimental protocols and mechanistic insights to facilitate further research and application.
Introduction: The Thiourea Backbone in Chemical Innovation
Thiourea, an organosulfur compound structurally analogous to urea with the oxygen atom replaced by sulfur, has long been a cornerstone in organic synthesis. Its unique electronic properties and the presence of multiple reactive sites have made it a valuable building block for a vast array of heterocyclic compounds and molecules with significant biological activities. The journey into the world of N-benzoyl-N'-arylthiourea (BATU) compounds begins with the foundational chemistry of thiourea and its derivatives, which have been explored for over a century for their diverse applications.
Historical Perspective and the Dawn of Acyl Isothiocyanates
While pinpointing the singular, first-ever synthesis of an N-benzoyl-N'-arylthiourea is challenging based on available literature, the pathway to their creation was paved by crucial developments in the early 20th century. A pivotal moment in this history was the work of Douglass and Dains in 1934, who established a reliable method for the synthesis of acyl isothiocyanates. This work, published in the Journal of the American Chemical Society, described the reaction of acyl chlorides with thiocyanate salts, providing a key intermediate that would become the cornerstone for the synthesis of a vast number of N-acylthiourea derivatives.
The general availability of these reactive acyl isothiocyanates opened the door for their reaction with various nucleophiles, including aromatic amines (anilines). The reaction of a benzoyl isothiocyanate with an aniline derivative directly yields the N-benzoyl-N'-arylthiourea scaffold. Early research on these compounds was often foundational, focusing on their synthesis and basic characterization. However, the inherent biological activity of the thiourea moiety spurred further investigation into the potential applications of these more complex derivatives.
The Chemistry of N-Benzoyl-N'-Arylthiourea Synthesis: A Step-by-Step Protocol
The synthesis of BATU compounds is typically a straightforward and high-yielding process, making this class of compounds attractive for chemical exploration. The most common and efficient method involves a two-step, one-pot reaction.
Experimental Protocol: General Synthesis of N-Benzoyl-N'-Arylthiourea Derivatives
Objective: To synthesize an N-benzoyl-N'-arylthiourea derivative from a substituted benzoyl chloride and a substituted aniline.
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
Ammonium thiocyanate (or Potassium thiocyanate) (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous acetone (solvent)
-
Triethylamine (optional, as a base)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
Formation of Benzoyl Isothiocyanate (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.0 eq) in anhydrous acetone.
-
To this stirring solution, add the substituted benzoyl chloride (1.0 eq) dropwise at room temperature.
-
The reaction is often exothermic. A precipitate of ammonium chloride will form.
-
Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the benzoyl isothiocyanate intermediate.
-
-
Reaction with Arylamine:
-
To the same reaction mixture containing the in situ generated benzoyl isothiocyanate, add a solution of the substituted aniline (1.0 eq) in anhydrous acetone dropwise.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid product using a Büchner funnel, wash it with cold water, and dry it in a desiccator.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-benzoyl-N'-arylthiourea derivative.
-
Causality Behind Experimental Choices:
-
Anhydrous Acetone: Acetone is an excellent solvent for both the reactants and the intermediate. The use of anhydrous conditions is crucial to prevent the hydrolysis of the benzoyl chloride and the benzoyl isothiocyanate.
-
In situ Generation: Generating the benzoyl isothiocyanate in situ is efficient and avoids the need to isolate this moisture-sensitive intermediate.
-
Reflux: Heating the reaction mixture under reflux increases the reaction rate between the benzoyl isothiocyanate and the aniline, ensuring a higher yield in a shorter time.
-
Acidification: Acidification during workup ensures the complete protonation of any remaining basic impurities and helps in the precipitation of the final product.
Caption: General synthetic pathway for N-benzoyl-N'-arylthiourea compounds.
Characterization of N-Benzoyl-N'-Arylthiourea Derivatives
The structural elucidation of newly synthesized BATU compounds relies on a suite of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is instrumental in identifying the key functional groups present in the BATU molecule. Characteristic absorption bands include:
-
N-H stretching: Typically observed in the range of 3100-3400 cm⁻¹.
-
C=O (amide) stretching: A strong absorption band usually appears between 1650-1700 cm⁻¹.
-
C=S (thiourea) stretching: This band is generally found in the region of 1050-1250 cm⁻¹.
-
C-N stretching: Bands corresponding to C-N vibrations are also present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
¹H NMR: The protons of the N-H groups typically appear as broad singlets in the downfield region (δ 9.0-13.0 ppm). The aromatic protons of the benzoyl and aryl rings resonate in the range of δ 7.0-8.5 ppm, with splitting patterns dependent on the substitution.
-
¹³C NMR: The carbonyl carbon (C=O) signal is observed around δ 165-175 ppm, while the thiocarbonyl carbon (C=S) is more deshielded and appears further downfield, typically in the range of δ 175-185 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming bond lengths, bond angles, and intermolecular interactions.
A Spectrum of Biological Activities: From Medicine to Agriculture
N-benzoyl-N'-arylthiourea derivatives have emerged as a class of compounds with a remarkably broad spectrum of biological activities. Their versatility stems from the core thiourea pharmacophore and the ability to readily modify the peripheral aryl and benzoyl rings, allowing for the fine-tuning of their biological profiles.
Anticancer Activity: Targeting Proliferative Pathways
A significant body of research has focused on the anticancer potential of BATU derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including breast, colon, and lung cancer.
Mechanism of Action (Anticancer): The precise mechanism of action can vary depending on the specific derivative, but several key pathways have been implicated:
-
Enzyme Inhibition: Some BATU derivatives have been shown to inhibit crucial enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases (HDACs).
-
Induction of Apoptosis: Many BATU compounds induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: These compounds can also arrest the cell cycle at different phases (e.g., G2/M or G0/G1), preventing cancer cells from dividing and proliferating.
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substituents on the Aryl Ring: The nature and position of substituents on the N'-aryl ring significantly influence anticancer activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance cytotoxicity. The position of the substituent is also critical, with para- and meta-substituted derivatives frequently showing higher activity.
-
Substituents on the Benzoyl Ring: Modifications on the benzoyl ring also play a crucial role. The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, is a key determinant of its ability to cross cell membranes and reach its intracellular target. A balance in lipophilicity is often required for optimal activity.
Table 1: Anticancer Activity of Selected N-Benzoyl-N'-Arylthiourea Derivatives
| Compound ID | N'-Aryl Substituent | Benzoyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chlorophenyl | Unsubstituted | MCF-7 (Breast) | 15.2 | |
| 2 | 4-Nitrophenyl | Unsubstituted | HCT-116 (Colon) | 8.5 | |
| 3 | 3,4-Dichlorophenyl | Unsubstituted | A549 (Lung) | 12.1 | |
| 4 | 4-Methylphenyl | 4-Nitrobenzoyl | HeLa (Cervical) | 10.8 |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro anticancer activity of a BATU compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BATU compound dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BATU compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of antimicrobial resistance is a global health crisis, and the discovery of new antimicrobial agents is a critical area of research. BATU derivatives have shown promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action (Antimicrobial): The antimicrobial mechanism of BATU compounds is not fully elucidated but is thought to involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many BATU derivatives allows them to interact with and disrupt the bacterial or fungal cell membrane, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: These compounds may inhibit essential enzymes in microbial metabolic pathways.
-
Metal Chelation: The thiourea moiety can chelate metal ions that are essential for microbial growth and enzyme function.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Halogen Substitution: The presence of halogen atoms (F, Cl, Br) on either the aryl or benzoyl ring is often associated with enhanced antimicrobial activity. This is attributed to increased lipophilicity and altered electronic properties.
-
Position of Substituents: The position of the substituents is crucial. For example, para-substituted compounds on the N'-aryl ring have frequently demonstrated potent activity.
-
Number of Substituents: In some cases, di- or tri-substituted derivatives exhibit greater activity than their mono-substituted counterparts.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of a BATU compound against a specific bacterial or fungal strain.
Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
BATU compound dissolved in DMSO
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow the microorganism in the appropriate broth to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Serial Dilution:
-
Prepare a two-fold serial dilution of the BATU compound in the broth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a final cell concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
-
Insecticidal and Agrochemical Potential
Beyond their medicinal applications, certain N-benzoyl-N'-arylthiourea derivatives have demonstrated significant insecticidal activity. These compounds act as insect growth regulators, disrupting the molting process in various insect pests. The development of these compounds as insecticides offers a promising avenue for crop protection.
Conclusion and Future Directions
The N-benzoyl-N'-arylthiourea scaffold has proven to be a remarkably fruitful area of chemical and biological research. From their synthetic accessibility rooted in early 20th-century chemistry to their diverse and potent biological activities, these compounds continue to capture the attention of scientists in drug discovery and agrochemical development. The wealth of structure-activity relationship data provides a strong foundation for the rational design of new derivatives with enhanced potency and selectivity. Future research will likely focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their potential in combination therapies. The journey of N-benzoyl-N'-arylthiourea compounds is a testament to the enduring power of fundamental organic chemistry to address contemporary challenges in medicine and agriculture.
References
- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1323–1331.
- Douglass, I. B., & Dains, F. B. (1934). SOME DERIVATIVES OF BENZOYL AND FUROYL ISOTHIOCYANATES AND THEIR USE IN THE IDENTIFICATION OF AMINES. Journal of the American Chemical Society, 56(3), 719–721.
-
Limban, C., Chifiriuc, M. C., Caproiu, M. T., Dumitrascu, F., Ferbinteanu, M., Pintilie, L., & Nuta, D. C. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
- Kesuma, D., Siswandono, Purwanto, B. T., & Rudyanto, M. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D). Journal of Chinese Pharmaceutical Sciences, 29(2), 123-129.
- Rauf, M. K., Imtiaz-ud-Din, Badshah, A., Gielen, M., Ebihara, M., de Vos, D., & Ahmed, S. (2009). Synthesis, structural characterization and in vitro cytotoxicity and anti-bacterial activity of some copper(I) complexes with N,N'-disubstituted thioureas. Journal of Inorganic Biochemistry, 103(8), 1135–1144.
- Saeed, A., Shaheen, U., Hameed, A., & Naqvi, S. Z. H. (2009). Synthesis, characterization and antimicrobial studies of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Journal of Fluorine Chemistry, 130(11), 1028–1034.
- Solomon, V. R., Haq, W., Smilkstein, M., Srivastava, K., & Puri, S. K. (2009). Antimalarial activity of N-benzoyl-N'-(substituted-phenyl)thioureas. Bioorganic & Medicinal Chemistry Letters, 19(12), 3316–3319.
- Campo, R., Criado, J. J., Gheorghe, R., Gonzalez, F. J., Hermosa, M. R., Sanz, F., Manzano, J. L., Monte, E., & Rodriguez Fernandez, E. (2004). N-benzoyl-N′-alkylthioureas and their complexes with Ni(II), Co(III) and Pt(II) – crystal structure of 3-benzoyl-1-butyl-1-methyl-thiourea: activity against fungi and yeast. Journal of Inorganic Biochemistry, 98(1), 85–94.
- Isab, A. A., Nawaz, S., Saleem, M., Altaf, M., Monim-ul-Mehboob, M., Ahmad, A., & Evans, H. S. (2010). Synthesis, characterization and antimicrobial studies of mixed ligand silver(I) complexes of thioureas and triphenylphosphine. Polyhedron, 29(4), 1251–1256.
- Koch, K. R. (2001). N,N-dialkyl-N′-acyl- and N,N-dialkyl-N′-thioacylthioureas as versatile ligands in coordination and organometallic chemistry. Coordination Chemistry Reviews, 216–217, 483–518.
-
Saeed, A., Erben, M. F., & Flávia, C. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(20), 12710–12745. [Link]
- Frank, R. L., & Smith, P. V. (1948).
- Saeed, A., Channar, P. A., Shahzadi, S., Abbas, Q., Costa, J., & Fátima, A. (2018). Synthesis, characterization and antimicrobial activity of new 1-benzoyl-3-(4-arylthiazol-2-yl)thiourea derivatives. Journal of the Serbian Chemical Society, 83(10), 1145–1155.
-
Roman, R., Pintilie, L., Căproiu, M. T., Drăghici, C., Nuță, D. C., & Limban, C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807. [Link]
- Kesuma, D., Ekowati, J., & Purwanto, B. T. (2021). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. RASĀYAN Journal of Chemistry, 14(4), 2235–2242.
- Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.
- Megawati, D. S., Ekowati, J., & Siswandono. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Proceedings of the 12th International Conference on Green Technology (ICGT 2022).
- Xu, R., Li, Q. S., & Wei, Y. X. (2003). Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. Chinese Journal of Chemistry, 21(11), 1473–1476.
An In-depth Technical Guide to the Mechanism of Action of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Introduction
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea belongs to the versatile class of thiourea derivatives, which have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. These synthetic compounds, characterized by a central thiourea core flanked by substituted aryl rings, have demonstrated potent inhibitory effects against various enzymes, microbes, and cancer cell lines. The presence of the electron-withdrawing trifluoromethyl group on one phenyl ring and the benzoyl group on the other bestows unique physicochemical properties that are critical to its biological function. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, synthesizing findings from enzymatic assays, cell-based studies, and computational modeling to offer a coherent narrative for researchers, scientists, and drug development professionals.
Core Physicochemical Attributes and Structure-Activity Relationship
The chemical structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, featuring a thiocarbonyl group, two amide-like nitrogens, and substituted aromatic rings, is fundamental to its mechanism of action. The thioamide group (-NH-C(=S)-NH-) is a key pharmacophore, capable of forming strong hydrogen bonds and coordinating with metal ions present in the active sites of metalloenzymes. The trifluoromethyl group is a strong electron-withdrawing moiety that enhances the compound's lipophilicity and metabolic stability, facilitating its transport across cellular membranes.
The aromatic rings provide a scaffold for various substitutions that can modulate the compound's activity. The benzoyl group can participate in π-π stacking and hydrophobic interactions within target proteins. The substitution pattern on the phenyl rings is a critical determinant of biological activity, with electron-withdrawing groups often correlating with increased potency.
Multifaceted Biological Activities and Mechanisms of Action
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its analogs exhibit a range of biological activities, suggesting multiple mechanisms of action. The primary modes of action can be broadly categorized into enzyme inhibition, anticancer activity, and antimicrobial effects.
Enzyme Inhibition
Thiourea derivatives are well-documented as potent inhibitors of various enzymes.[1] This inhibitory capacity is a cornerstone of their therapeutic potential.
-
Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a key virulence factor for bacteria like Helicobacter pylori. Thiourea derivatives can chelate the nickel ions in the urease active site, disrupting its catalytic activity.[1]
-
Kinase Inhibition: Several studies have pointed to the ability of thiourea derivatives to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. For instance, some derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2] Inhibition of EGFR tyrosine kinase activity can block downstream signaling cascades responsible for cell proliferation and survival.
-
Other Enzyme Targets: Thiourea derivatives have also been reported to inhibit other enzymes such as carbonic anhydrase, tyrosinase, cholinesterases, lipoxygenase, and xanthine oxidase.[1][3][4][5] The specific inhibitory profile of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea against a broad panel of enzymes warrants further investigation to fully elucidate its therapeutic potential and potential off-target effects.
Anticancer Activity
The cytotoxic effects of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and related compounds against various cancer cell lines have been extensively studied.[6][7][8] The anticancer mechanism is likely multifactorial, involving the inhibition of key signaling pathways and the induction of apoptosis.
-
Inhibition of Proliferation and Survival Pathways: As mentioned, the inhibition of receptor tyrosine kinases like EGFR and HER-2 is a significant mechanism.[2][7][9] By blocking these pathways, the compound can halt the cell cycle and prevent tumor growth. Some thiourea derivatives have also been shown to interfere with the Wnt/β-catenin and K-Ras signaling pathways.[6]
-
Induction of Apoptosis: Treatment with these compounds has been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered by the inhibition of survival signals or by the activation of pro-apoptotic pathways.
-
NF-κB Inhibition: Some studies have indicated that N-benzoyl-3-allylthiourea, a related compound, can inhibit the activation of the nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[7][10]
The following diagram illustrates a potential signaling pathway inhibited by N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in cancer cells.
Caption: Putative signaling pathway inhibition by the compound.
Antimicrobial and Antifungal Activity
Thiourea derivatives have demonstrated notable activity against a range of bacteria and fungi.[11][12]
-
Inhibition of DNA Gyrase: Molecular docking studies have suggested that these compounds can bind to the B subunit of bacterial DNA gyrase, an essential enzyme for DNA replication.[11][13] This inhibition prevents bacterial proliferation.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds may allow them to intercalate into and disrupt the integrity of microbial cell membranes, leading to cell death.
-
Antifungal Mechanisms: The antifungal activity is also significant, with some derivatives showing efficacy against Candida albicans and Aspergillus niger.[11] The precise mechanism is likely similar to the antibacterial action, involving enzyme inhibition and membrane disruption.
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, a series of well-established experimental protocols can be employed.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potency of the compound against specific enzyme targets.
Methodology (Example: Kinase Inhibition Assay):
-
Reagents: Purified recombinant kinase, substrate peptide, ATP, kinase buffer, and the test compound.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add the kinase, substrate peptide, and the test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays for Anticancer Activity
Objective: To assess the cytotoxic and antiproliferative effects of the compound on cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Culture the desired cancer cell lines in appropriate media.
-
Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of the compound on the phosphorylation status and expression levels of key proteins in a signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the compound for a specific time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, total EGFR, phospho-Akt). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate to generate a chemiluminescent signal and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
The following diagram outlines the experimental workflow for assessing the anticancer mechanism.
Caption: Experimental workflow for mechanistic investigation.
Quantitative Data Summary
While specific IC50 values for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea are dispersed across literature and can vary based on experimental conditions, the following table provides a representative summary of the potency of structurally related thiourea derivatives against various targets.
| Compound Class | Target | Assay | IC50 Range | Reference |
| Trifluoromethylphenylthiourea analogs | Human Colon Cancer Cells (SW620) | Cytotoxicity Assay | 1.5 - 8.9 µM | [6] |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | Breast Cancer Cells (MCF-7) | MTT Assay | 0.37 mM | [8] |
| N-benzoyl-3-allylthiourea | Breast Cancer Cells (MCF-7/HER-2) | MTT Assay | 0.64 mM | [7] |
| Substituted Benzoylthiourea Derivatives | Escherichia coli | MIC Assay | 128 µg/mL | [11] |
| Acylthiourea Isoxazoline Derivatives | Plutella xylostella | Leaf-Dip Method | 0.26 - 47.51 mg/L | [14] |
Conclusion
The mechanism of action of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is multifaceted, stemming from its ability to interact with a variety of biological targets. Its core activity lies in the potent inhibition of key enzymes, particularly protein kinases involved in cell proliferation and survival, and bacterial enzymes essential for replication. In the context of cancer, this translates to cytotoxic and antiproliferative effects driven by the disruption of critical signaling pathways and the induction of apoptosis. Its antimicrobial properties are attributed to the inhibition of essential enzymes like DNA gyrase. The unique chemical features of this molecule, including the thiourea core and the trifluoromethyl and benzoyl substitutions, are critical for its diverse biological activities. Further research, including comprehensive profiling against a wider range of targets and in vivo studies, will be crucial to fully realize the therapeutic potential of this promising compound.
References
- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide - Benchchem.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI.
- Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - Semantic Scholar.
- Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry - Taylor & Francis Online.
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC - PubMed Central.
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC - PubMed Central.
- Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor - ResearchGate.
- Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives - PMC - NIH.
- Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PubMed.
- Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N'-Phenylthiourea And N-(4- Trifluoro) - Ubaya Repository.
- Synthesis and Insecticidal Activity of New Substituted N-Aryl-N′-benzoylthiourea Compounds. - ResearchGate.
- Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - NIH.
- Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives - PMC - NIH.
- Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - ResearchGate.
- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - MDPI.
- Synthesis and insecticidal activity of new substituted N-aryl-N′-benzoylthiourea compounds | Semantic Scholar.
- Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes - Hilaris Publisher.
- Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N' substituted thiourea | International Journal of Drug Design and Discovery.
- Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella - MDPI.
- Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PubMed Central.
- (PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells - ResearchGate.
- (PDF) Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives.
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis - Journal of Pharmacy & Pharmacognosy Research.
- Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds - ICAIIT 2025 Conference.
- The route structure of N-benzoyl-3-allylthiourea.... - ResearchGate.
- N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem.
- Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N’-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N’-Phenylthiourea As Antibreast Cancer Candidates - Ubaya Repository [repository.ubaya.ac.id]
- 9. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N’ substituted thiourea | International Journal of Drug Design and Discovery [ijddd.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella [mdpi.com]
A Technical Guide to the Solubility and Stability of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Abstract
N-acylthioureas are a class of compounds with significant potential in medicinal chemistry and materials science, valued for their diverse biological activities and coordination properties.[1] The specific derivative, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, combines the benzoyl group's rigidity with the electron-withdrawing nature of the trifluoromethylphenyl moiety, suggesting unique physicochemical characteristics. Understanding the solubility and stability of this compound is a prerequisite for any meaningful application, from drug formulation to catalyst development.[2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to evaluate these critical parameters. It details authoritative methodologies based on international guidelines for determining aqueous and organic solubility, assessing stability under forced degradation conditions, and establishing a robust analytical method for quantification.
Introduction and Physicochemical Context
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is a synthetic molecule featuring a central thiourea core (-(NH)C(S)(NH)-) flanked by a benzoyl group (C6H5-C(O)-) and a 3-(trifluoromethyl)phenyl group. This distinct architecture governs its behavior in solution and its resilience to environmental stressors.
-
The Thiourea Core: This functional group is known for its ability to form strong hydrogen bonds, acting as both a donor and acceptor. This property is central to its use in organocatalysis and its interaction with biological targets.[2][3]
-
The Benzoyl Group: This group introduces a degree of aromatic character and planarity.
-
The 3-(Trifluoromethyl)phenyl Group: The -CF3 group is a powerful electron-withdrawing group and significantly increases the molecule's lipophilicity (hydrophobicity). This has a profound impact on solubility, often decreasing aqueous solubility while enhancing solubility in non-polar organic solvents.
A thorough understanding of these properties is essential for anticipating the compound's behavior and designing relevant experimental protocols for its characterization.
Solubility Profile: Methodologies and Execution
Solubility is a fundamental physicochemical property that dictates a compound's bioavailability, formulation possibilities, and environmental fate. The determination of solubility in both aqueous and organic systems is therefore a critical first step in its characterization.
Causality Behind Experimental Design
The choice of method for solubility determination is dictated by the expected solubility range and the nature of the solvent. For aqueous solubility, especially for compounds that may be poorly soluble, the Flask Method , as described in OECD Guideline 105, is the globally accepted standard.[4][5] This method is based on achieving a thermodynamic equilibrium between the dissolved and undissolved solute, providing a definitive saturation solubility value. For organic solvents, the same principle applies, but the choice of solvent is guided by the intended application (e.g., DMSO for biological screening stocks, methanol or acetonitrile for chromatography).[6]
Experimental Protocol: Aqueous Solubility (OECD 105 Flask Method)
This protocol outlines the steps to determine the water solubility of the title compound at a controlled temperature.[7][8]
-
Preparation: Add an excess amount of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea to a flask containing a known volume of purified water (e.g., Type I water). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the flask and agitate it in a constant temperature water bath or shaker, typically at 20-25 °C. The equilibration time is critical and must be determined empirically; a preliminary test can establish the time required to reach a plateau in concentration (e.g., sampling at 24, 48, and 72 hours).[5]
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the suspension to settle. It is imperative to separate the undissolved solid from the saturated solution without altering the temperature. This is best achieved by centrifugation in a temperature-controlled centrifuge. Filtration may be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the calibrated range of the chosen analytical method (see Section 4).
-
Analysis: Analyze the diluted sample using a validated analytical method, such as RP-HPLC-UV, to determine the concentration.
-
Calculation: Calculate the solubility in g/L or mg/mL, accounting for the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.[9]
Data Presentation: Solubility
Quantitative solubility data should be summarized in a clear, tabular format.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| Purified Water (pH 7.0) | 25.0 ± 0.5 | Hypothetical Value | Hypothetical Value |
| Phosphate Buffer (pH 7.4) | 25.0 ± 0.5 | Hypothetical Value | Hypothetical Value |
| Dimethyl Sulfoxide (DMSO) | 25.0 ± 0.5 | Hypothetical Value | Hypothetical Value |
| Methanol | 25.0 ± 0.5 | Hypothetical Value | Hypothetical Value |
| Acetonitrile | 25.0 ± 0.5 | Hypothetical Value | Hypothetical Value |
Visualization: Solubility Testing Workflow
Caption: Workflow for the OECD 105 Flask Method.
Stability Profile: Forced Degradation Studies
Stability testing is essential for identifying potential degradation pathways, determining intrinsic stability, and establishing appropriate storage conditions and shelf-life.[10][11] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[12] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the authoritative framework for these studies.[13][14]
Causality Behind Experimental Design
The goal of forced degradation is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[15] This level of degradation is sufficient to form and identify potential degradants without being so excessive that it leads to secondary or tertiary degradation products that would not be seen under normal storage conditions. The chosen stress conditions—hydrolysis, oxidation, photolysis, and heat—represent the most common chemical degradation pathways for pharmaceutical compounds.[16] A "stability-indicating method" (see Section 4) is one that can separate the intact parent compound from all its degradation products, ensuring accurate quantification.[12]
Experimental Protocol: Forced Degradation Study
This protocol describes a typical forced degradation study for a new chemical entity.
-
Stock Solution Preparation: Prepare a stock solution of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store at room temperature for a defined period (e.g., 8 hours). Basic conditions are often harsher than acidic ones.
-
Neutral Hydrolysis: Mix the stock solution with purified water. Store at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period.[16]
-
Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C) in a calibrated oven. Also, expose a solution of the compound to the same heat.
-
Photostability: Expose both the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified in ICH guideline Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10][16] A dark control sample must be run in parallel.
-
-
Sample Quenching and Preparation: After the designated exposure time, stop the degradation process. For acid/base samples, neutralize them with an equimolar amount of base/acid. Dilute all samples with the mobile phase to a target concentration suitable for analysis.
-
Analysis: Analyze all stressed samples, a non-stressed control (time zero), and a blank using the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the percentage of each major degradant formed.
-
Perform a mass balance calculation to ensure that the decrease in the parent peak corresponds to the increase in degradant peaks.[12]
-
Data Presentation: Stability
Forced degradation results are best summarized in a table.
| Stress Condition | Parameters | % Assay of Parent Compound | Major Degradant Peak (RT, min) | Mass Balance (%) |
| Control (Unstressed) | - | 100.0 | - | 100.0 |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Base Hydrolysis | 0.1 N NaOH, 25°C, 8h | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Oxidation | 3% H₂O₂, 25°C, 24h | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Thermal (Solid) | 80°C, 48h | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Photolytic (Solution) | ICH Q1B conditions | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualization: Forced Degradation Workflow
Caption: Workflow for a Forced Degradation Study.
Quantitative Analysis: RP-HPLC Method
A robust and validated analytical method is the backbone of any solubility or stability study. For compounds like N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a highly suitable technique due to its specificity, precision, and accessibility.[17][18]
Causality Behind Method Selection
RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The trifluoromethylphenyl group imparts significant hydrophobicity to the target molecule, making it well-suited for retention and separation on a C18 column. UV detection is appropriate as the benzoyl and phenyl rings contain strong chromophores that absorb UV light. The method must be validated according to ICH Q2(R1) guidelines to prove its suitability, ensuring it is specific, linear, accurate, and precise.
Experimental Protocol: General RP-HPLC-UV Method
This protocol provides a starting point for method development.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of A, then ramp up B to elute the compound (e.g., 10% B to 90% B over 15 minutes). An isocratic method (constant A:B ratio) can also be used if separation is adequate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for the absorbance maximum (λmax) using a PDA detector; likely to be around 260-280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase or acetonitrile to create a 1000 µg/mL solution.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Dilute the samples from the solubility and stability studies with the mobile phase to fall within the calibration range.
-
-
Analysis and System Suitability:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.
-
Before running samples, perform system suitability injections (e.g., five replicate injections of a standard). The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Inject the prepared samples and quantify the concentration against the calibration curve.
-
Conclusion and Practical Implications
This guide outlines a systematic, authoritative approach to characterizing the fundamental solubility and stability of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. By adhering to internationally recognized guidelines such as OECD 105 for solubility and ICH Q1A(R2) for stability, researchers can generate reliable and reproducible data.[4][10] This information is not merely academic; it is critical for practical applications. For drug development professionals, it informs candidate selection, guides formulation strategy, and establishes the basis for shelf-life determination. For materials scientists, it dictates suitable solvent systems for synthesis and application, and provides insight into the compound's long-term integrity. The successful execution of these protocols will provide the foundational knowledge required to advance N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea from a novel molecule to a well-characterized chemical entity with tangible applications.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2021). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
-
PubChem. (n.d.). Benzoylthiourea. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]
-
MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Retrieved from [Link]
-
OUCI. (2024). DFT study in the kinetics and mechanism of the thermal decomposition of N-benzoyl-N′-phenylthiourea derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Retrieved from [Link]
-
Hilaris Publisher. (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Retrieved from [Link]
-
Ubaya Repository. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]
-
PubChem. (n.d.). N'-Phenyl-N-benzoylthiourea. Retrieved from [Link]
-
Universitas Airlangga Repository. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Retrieved from [Link]
Sources
- 1. DFT study in the kinetics and mechanism of the thermal decomposition of N-benzoyl-N′-phenylthiourea derivatives [ouci.dntb.gov.ua]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 5. oecd.org [oecd.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. filab.fr [filab.fr]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. pharmainfo.in [pharmainfo.in]
- 16. ijisrt.com [ijisrt.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Quantum Chemical Calculations for Benzoylthiourea Derivatives in Drug Discovery
Abstract
Benzoylthiourea derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The rational design and optimization of these compounds are increasingly reliant on computational methods, particularly quantum chemical calculations. This guide provides a comprehensive technical overview of the application of Density Functional Theory (DFT) and related computational techniques to elucidate the electronic structure, reactivity, and potential biological activity of benzoylthiourea derivatives. We will detail a validated computational workflow, from initial structure optimization to the interpretation of key molecular descriptors, and illustrate how these theoretical insights directly inform drug development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery of novel therapeutics.[4][5][6]
Introduction: The Intersection of Benzoylthiourea Chemistry and Computational Science
The Significance of Benzoylthiourea Derivatives in Medicinal Chemistry
The benzoylthiourea core, characterized by the -C(=O)NHC(=S)NH- linkage, serves as a potent pharmacophore.[7] This structural motif is capable of forming multiple hydrogen bonds and coordinating with metal ions, enabling it to interact with a diverse array of biological targets.[8] Derivatives have shown significant promise as inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor growth.[7][9][10] Furthermore, their efficacy against various bacterial and fungal strains highlights their potential in combating antimicrobial resistance.[3] The chemical tractability of the scaffold allows for systematic structural modifications, making it an ideal candidate for structure-activity relationship (SAR) studies.
The Role of In Silico Methods: An Overview of Quantum Chemical Calculations
To navigate the vast chemical space of possible benzoylthiourea derivatives, computational chemistry provides an indispensable toolkit.[4][6] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to predict molecular properties with a favorable balance of accuracy and computational cost.[1][11] These methods allow us to:
-
Determine stable three-dimensional molecular structures.
-
Analyze the electronic distribution and identify reactive sites.
-
Predict spectroscopic properties to aid in experimental characterization.
-
Calculate descriptors that correlate with biological activity, thereby guiding the synthesis of more potent and selective drug candidates.[12]
This in silico approach significantly reduces the time and resources required in the early stages of drug discovery by prioritizing the most promising compounds for synthesis and experimental testing.[4][13]
Theoretical and Computational Methodology: A Validated Workflow
The reliability of computational predictions hinges on a robust and well-validated methodology. This section outlines a standard workflow for performing quantum chemical calculations on benzoylthiourea derivatives.
The Foundation: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its efficiency and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely recognized for its excellent performance in describing the electronic structure of organic compounds.[1][11][14]
Selecting the Right Tools: Basis Sets
The choice of basis set is critical for obtaining accurate results. For benzoylthiourea derivatives, which contain second-row elements and heteroatoms like sulfur, nitrogen, and oxygen, a Pople-style basis set such as 6-311++G(d,p) is highly recommended.[1][11][14]
-
6-311 : A triple-zeta basis set that provides a flexible description of the valence electrons.
-
++G : Includes diffuse functions on both heavy atoms and hydrogen, which are essential for accurately modeling lone pairs, hydrogen bonds, and other non-covalent interactions.
-
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is crucial for describing chemical bonds accurately.
The Computational Workflow
A systematic approach ensures reproducibility and accuracy. The following step-by-step protocol is recommended for the quantum chemical analysis of benzoylthiourea derivatives.
-
Structure Preparation : The initial 3D structure of the benzoylthiourea derivative is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : An initial geometry optimization is performed to find a stable conformation of the molecule. This is a crucial step to locate a minimum on the potential energy surface. The calculation is typically run in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Frequency Analysis : Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[1]
-
-
Property Calculations : Using the validated optimized geometry, single-point energy calculations are performed to derive various electronic properties and molecular descriptors. This includes the generation of wavefunction files for subsequent analysis.
Workflow Visualization
Caption: A standard workflow for quantum chemical calculations on benzoylthiourea derivatives.
Core Analyses and Their Significance in Drug Design
Once the calculations are complete, the resulting data must be interpreted to extract chemically and biologically relevant information.
Frontier Molecular Orbitals (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and molecular interactions.[15][16]
-
HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.[17]
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[18] A small gap implies high chemical reactivity and low kinetic stability, as electrons can be easily excited to the LUMO.[15][18]
In drug design, the HOMO-LUMO gap can be correlated with the biological activity of the molecule. For instance, a molecule's ability to donate or accept electrons is fundamental to its interaction with receptor binding sites.[16]
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying the electron-rich and electron-poor regions.[1][17]
-
Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are favorable sites for interacting with positive regions of a biological target.
-
Blue Regions : Indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack and can interact with negatively charged residues in a receptor.[17]
-
Green Regions : Represent neutral potential.
For benzoylthiourea derivatives, MEP maps often reveal negative potential around the oxygen and sulfur atoms, highlighting their role as key hydrogen bond acceptors in receptor-ligand interactions.[1][19]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the charge distribution and interactions within a molecule.[20] It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. This analysis is crucial for understanding intramolecular hydrogen bonding and the stability conferred by delocalization of electron density, which can influence the molecule's conformation and binding affinity.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Chemical Softness (S) = 1 / (2η)
These descriptors provide quantitative measures of a molecule's reactivity and are frequently used as inputs for Quantitative Structure-Activity Relationship (QSAR) models.[7][9]
Data Presentation: Calculated Quantum Chemical Descriptors
| Descriptor | Formula | Significance in Drug Design |
| EHOMO | - | Electron-donating ability; interaction with electrophilic sites. |
| ELUMO | - | Electron-accepting ability; interaction with nucleophilic sites. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability.[18] |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Ability to attract electrons. |
Application in Drug Design: From Theory to Practice
The ultimate goal of these calculations is to guide the development of new drugs.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2] The quantum chemical descriptors detailed above (e.g., EHOMO, ELUMO, dipole moment, atomic charges) serve as powerful independent variables in these models.[7][9][21] A robust QSAR model can predict the activity of novel, unsynthesized benzoylthiourea derivatives, allowing researchers to prioritize candidates with the highest predicted potency.[22] For example, studies have shown that the anticancer activity of some benzoylthiourea derivatives is influenced by their electronic and lipophilic properties, with ELUMO being a significant descriptor in the QSAR equation.[9]
Molecular Docking and QM/MM Approaches
While quantum chemical calculations provide deep insights into the intrinsic properties of a ligand, molecular docking predicts its binding mode within a biological target.[23] The partial atomic charges derived from quantum chemical calculations (e.g., from NBO or MEP analysis) can be used to improve the accuracy of molecular docking simulations, leading to more reliable predictions of binding affinity and orientation.[17] For even higher accuracy, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the ligand and the active site of the receptor are treated with quantum mechanics, while the rest of the protein is treated with classical molecular mechanics.
Conceptual Relationship Diagram
Caption: Relationship between quantum calculations and drug design applications.
Conclusion and Future Outlook
Quantum chemical calculations provide a robust theoretical framework for understanding and predicting the properties of benzoylthiourea derivatives. The workflow and analyses described in this guide—from DFT-based geometry optimization to the calculation of reactivity descriptors—offer a powerful, validated approach to accelerate the drug discovery process. By integrating these computational insights with experimental synthesis and biological testing, researchers can more efficiently design and optimize novel benzoylthiourea-based therapeutics with enhanced potency and selectivity.
References
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
- Limban, C., et al. (2020).
- Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors.
- Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors.
- Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.
- Structural and spectral studies on benzoyl Thiourea based on DFT calculations. (2016). Journal of Advances in chemistry.
- Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. (2023).
- Sadybekov, A., et al. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
- Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020).
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. (2021). Ubaya Repository.
- Molecular electrostatic potential of the synthesized compounds. (n.d.).
- Dongare, R. K., et al. (2022). DFT Studies and Quantum Chemical Calculations of Benzoyl Thiourea Derivatives Linked to Morpholine and Piperidine for the Evaluation of Antifungal Activity. Bentham Science Publishers.
- Hegazy, A. M., et al. (2023).
- A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022). Farmacia Journal.
- Computational Chemistry to accelerate drug discovery. (n.d.). Eurofins Discovery.
- Hegazy, A. M., et al. (2023).
- The Role of Computational Chemistry in Accelerating Drug Discovery. (2025). SteerOn Research.
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research.
- Quality over quantity: drug discovery automation in 2026. (2026). Drug Target Review.
- The optimized geometries (top), molecular electrostatic potential... (n.d.).
- Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors.
- Limban, C., et al. (2020).
- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (n.d.).
- Optimized molecular structures and DFT‒calculated HOMO-LUMO energy... (n.d.).
- Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2009).
- Highest occupied molecular orbital (HOMO) and lowest unoccupied... (n.d.).
- Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. (2025).
- Synthesis, crystal X-ray diffraction structure, vibrational properties and quantum chemical calculations on 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea. (2025).
- In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter. (n.d.).
- Limban, C., et al. (2020).
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.
- HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube.
- Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD. (n.d.). PubMed Central.
- N-Alkylated benzoyl thiourea derivatives. (n.d.).
- Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. (2021). YouTube.
Sources
- 1. rajpub.com [rajpub.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. steeronresearch.com [steeronresearch.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors | Atlantis Press [atlantis-press.com]
- 10. jppres.com [jppres.com]
- 11. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. International Conference on Applied Innovations in IT [icaiit.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 23. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Anticancer Screening of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Foreword: The Rationale for Investigating N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in Oncology Research
Substituted thiourea derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for developing novel therapeutic agents. Their diverse biological activities, including potent anticancer properties, stem from their unique structural features that allow for multifaceted interactions with biological targets. The N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea molecule, the subject of this guide, combines the established pharmacophore of a benzoylthiourea with a trifluoromethylphenyl group. The trifluoromethyl moiety is a well-known bioisostere for various functional groups and can enhance metabolic stability, membrane permeability, and binding affinity of a compound to its target. This strategic combination of chemical features makes N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea a compelling candidate for in vitro anticancer screening.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the anticancer potential of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. It is structured to provide not only step-by-step protocols but also the underlying scientific principles and rationale for the experimental design, ensuring a robust and reproducible investigation.
Synthesis and Characterization of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea: A Representative Protocol
The synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be achieved through a straightforward and efficient multi-step reaction. A general and reliable method involves the reaction of a benzoyl isothiocyanate with 3-(trifluoromethyl)aniline.
Protocol for Synthesis
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this solution, add benzoyl chloride (1 equivalent) dropwise with stirring at room temperature. The reaction mixture is then gently refluxed for 30-60 minutes to ensure the formation of benzoyl isothiocyanate. The formation of a white precipitate of ammonium chloride indicates the progress of the reaction.
-
Formation of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea: After the formation of benzoyl isothiocyanate, a solution of 3-(trifluoromethyl)aniline (1 equivalent) in anhydrous acetone is added dropwise to the reaction mixture. The resulting mixture is then refluxed for an additional 2-4 hours.
-
Isolation and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and poured into ice-cold water with vigorous stirring. The precipitated solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water or acetone/water) to yield the pure N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to elucidate the chemical structure of the molecule. The expected proton and carbon signals should be consistent with the proposed structure of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H, C=O, and C=S stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the compound, confirming its elemental composition.
-
Melting Point: The melting point of the purified compound should be determined and reported as a narrow range, indicating its purity.
In Vitro Anticancer Screening: A Multi-faceted Approach
A comprehensive in vitro evaluation of the anticancer activity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea involves a panel of assays to assess its cytotoxicity, effects on cell proliferation, and its ability to induce programmed cell death (apoptosis).
Experimental Workflow for In Vitro Anticancer Screening
Caption: Experimental workflow for the in vitro anticancer screening of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Cytotoxicity and Proliferation Assays
The initial step in evaluating the anticancer potential of a compound is to determine its cytotoxic and anti-proliferative effects on a panel of cancer cell lines. It is also crucial to assess its cytotoxicity against a non-cancerous cell line to gauge its selectivity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[1] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[2][3] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under acidic conditions.
Materials:
-
Cancer cell lines and a normal cell line
-
Complete cell culture medium
-
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea stock solution
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control and determine the IC50 value.
Expected Cytotoxicity Data
Based on studies of structurally similar compounds, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea is expected to exhibit significant cytotoxic activity against a range of cancer cell lines. The IC50 values are anticipated to be in the low micromolar range.
| Compound | Cell Line | IC50 (µM) - Representative Data | Reference |
| N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | MCF-7 | Hypothetical | Based on the activity of related compounds, a potent activity is expected. |
| N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | A549 | Hypothetical | Expected to show activity against lung cancer cells. |
| N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | HCT116 | Hypothetical | Thiourea derivatives have shown efficacy against colon cancer cells.[4] |
| N-(3-chloro)benzoyl-N'-phenylthiourea | T47D | 430 | [3] |
| N-(3,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 850 | [3] |
| 3-(trifluoromethyl)phenylthiourea analogs | SW480 | ≤ 10 | [4] |
| 3-(trifluoromethyl)phenylthiourea analogs | PC3 | ≤ 10 | [4] |
Note: The IC50 values for the title compound are hypothetical and presented for illustrative purposes. Actual values must be determined experimentally.
Mechanism of Action: Apoptosis Induction
Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Investigating whether N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea can trigger this process is a critical step in understanding its mechanism of action.
This flow cytometry-based assay is a standard method for detecting apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cancer cell line of interest (e.g., a cell line that showed high sensitivity in the cytotoxicity assays)
-
Complete cell culture medium
-
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
An increase in the percentage of Annexin V-positive cells in the treated samples compared to the control would indicate that N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea induces apoptosis.
Potential Signaling Pathways
Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms. Based on existing literature for related compounds, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea may potentially modulate the following pathways:
Caption: Potential signaling pathways modulated by N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea leading to anticancer effects.
Further investigation using techniques like Western blotting can be employed to probe the expression levels of key proteins in these pathways, such as EGFR, HER-2, Bcl-2, Bax, and cleaved caspases, to further elucidate the mechanism of action.[5]
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro anticancer screening of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. The detailed protocols for synthesis, characterization, and a suite of biological assays will enable researchers to systematically evaluate its potential as a novel anticancer agent. The expected outcomes, based on the activity of structurally related compounds, suggest that this molecule holds promise and warrants further investigation.
Future studies should focus on expanding the panel of cancer cell lines to include those from different tissue origins and with varying genetic backgrounds. In vivo studies in animal models would be the next logical step to assess the compound's efficacy and safety in a more complex biological system. A thorough investigation into its mechanism of action will be crucial for its further development as a potential therapeutic agent.
References
-
Kesuma, D., Siswandono, Purwanto, B. T., & Rudyanto, M. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D). Journal of Chinese Pharmaceutical Sciences, 29(2), 123-129. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Kesuma, D., Siswandono, Purwanto, B. T., & Rudyanto, M. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D). Journal of Chinese Pharmaceutical Sciences, 29(2), 123-129. [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11663. [Link]
-
Widiandani, T., Siswandono, & Meiyanto, E. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 163–168. [Link]
-
Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. [Link]
-
Maalik, A., Rahim, H., Taha, M., Akhtar, M. N., Wadood, A., Uddin, G., ... & Khan, K. M. (2019). Synthesis, antimicrobial, antioxidant, cytotoxic, antiurease and molecular docking studies of N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives. Bioorganic Chemistry, 88, 102946. [Link]
-
Kesuma, D., Santosa, H., Nasyanka, A. L., & Ruswanto, R. (2021). Quantitative Structure-Activity Relationship (QSAR) Of N-Benzoyl-N'-Phenylthiourea Compound And Derivatives In Mcf-7 Cancer Cells. RASĀYAN Journal of Chemistry, 14(4), 2698-2704. [Link]
-
Roman, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7129. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D) [jcps.bjmu.edu.cn]
- 3. jppres.com [jppres.com]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in Enzyme Inhibition Assays
Introduction: The Rationale for Investigating N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea as an Enzyme Inhibitor
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea belongs to the versatile class of thiourea derivatives, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The core thiourea scaffold (S=C(NH)₂) provides a unique combination of hydrogen bond donors and a sulfur atom that can engage in various non-covalent interactions and coordination with metal ions within enzyme active sites. The specific structural features of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea—the benzoyl group and the trifluoromethyl-substituted phenyl ring—are introduced to modulate its lipophilicity, electronic properties, and steric profile, thereby influencing its binding affinity and selectivity for specific biological targets.
The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates. Its strong electron-withdrawing nature can significantly alter the acidity of the N-H protons of the thiourea moiety, potentially enhancing its interaction with enzyme residues. Recent studies have highlighted the potential of thiourea derivatives as potent inhibitors of various enzymes, including urease, carbonic anhydrase, tyrosinase, and cholinesterases, making them promising candidates for the development of novel therapeutics.[1][3][4] For instance, certain thiourea derivatives have shown potent urease inhibitory activity, which is a key target in the treatment of infections caused by Helicobacter pylori.[1][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in enzyme inhibition assays, with a focus on urease as a representative enzyme target.
Mechanism of Enzyme Inhibition by Thiourea Derivatives
Thiourea derivatives can inhibit enzyme activity through various mechanisms, which are primarily dependent on the specific enzyme's active site architecture and catalytic mechanism. Generally, the inhibitory action involves the interaction of the thiourea functional group with key components of the enzyme.[6]
-
Coordination with Metal Cofactors: Many enzymes, such as urease (a nickel-containing metalloenzyme), rely on metal ions for their catalytic activity.[1] The sulfur atom of the thiourea moiety is a soft base and can effectively coordinate with the metal ions in the active site, disrupting the normal catalytic cycle.
-
Hydrogen Bonding: The N-H protons of the thiourea group can act as hydrogen bond donors, forming interactions with amino acid residues in the enzyme's active site. These interactions can stabilize the enzyme-inhibitor complex and prevent substrate binding or catalysis.[4]
-
Hydrophobic and π-π Interactions: The aromatic rings (benzoyl and trifluoromethylphenyl) can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site, further contributing to the binding affinity.[7]
The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined through kinetic studies by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.[6][8]
Experimental Workflow for Urease Inhibition Assay
The following diagram illustrates the general workflow for assessing the urease inhibitory potential of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Caption: Workflow for the urease inhibition assay.
Detailed Protocol: Urease Inhibition Assay
This protocol is based on the indophenol method, which quantifies the ammonia produced from the urease-catalyzed hydrolysis of urea. The amount of ammonia is determined spectrophotometrically.
I. Materials and Reagents
-
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
-
Jack bean urease (Type III)
-
Urea
-
Phenol
-
Sodium nitroprusside
-
Sodium hypochlorite
-
Sodium hydroxide
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
II. Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 1 M monobasic and dibasic sodium phosphate. Mix appropriate volumes to achieve a pH of 7.4 and dilute to a final concentration of 100 mM.
-
Urease Solution (25 U/mL): Dissolve jack bean urease in phosphate buffer to a final concentration of 25 U/mL. Prepare this solution fresh before each experiment.
-
Urea Solution (100 mM): Dissolve urea in phosphate buffer to a final concentration of 100 mM.
-
Inhibitor Stock Solution (10 mM): Dissolve an accurately weighed amount of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in DMSO to prepare a 10 mM stock solution.
-
Phenol Reagent: Dissolve 1 g of phenol and 5 mg of sodium nitroprusside in 100 mL of deionized water.
-
Alkaline Hypochlorite Solution: Mix 2.5 mL of commercial sodium hypochlorite solution with 100 mL of 0.5 M sodium hydroxide solution.
III. Assay Procedure
-
Inhibitor Dilutions: Perform serial dilutions of the 10 mM inhibitor stock solution with DMSO to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).
-
Assay Setup in a 96-well Plate:
-
Test Wells: Add 10 µL of each inhibitor dilution to the respective wells.
-
Positive Control: Add 10 µL of a standard urease inhibitor (e.g., thiourea) to the designated wells.[9]
-
Negative Control: Add 10 µL of DMSO to the wells for 100% enzyme activity.
-
Blank: Add 20 µL of phosphate buffer to the blank wells.
-
-
Enzyme Addition and Pre-incubation: Add 10 µL of the urease solution to all wells except the blank. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the urea solution to all wells to start the enzymatic reaction. Incubate the plate at 37°C for 30 minutes.
-
Colorimetric Reaction:
-
Add 40 µL of the phenol reagent to each well.
-
Add 40 µL of the alkaline hypochlorite solution to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
-
Absorbance Measurement: Measure the absorbance of each well at 630 nm using a microplate reader.
IV. Data Analysis
-
Calculate the Percentage of Inhibition:
-
Percentage Inhibition = [1 - (Absorbance of Test / Absorbance of Negative Control)] x 100
-
-
Determine the IC₅₀ Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, Origin).
-
Illustrative Signaling Pathway: Role of Urease in H. pylori Pathogenesis
The following diagram depicts the role of urease in the survival and pathogenesis of Helicobacter pylori in the acidic environment of the stomach. Inhibition of urease is a key therapeutic strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
experimental setup for testing N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea on microbial biofilms
Application Note & Protocol
Topic: Experimental Setup for Testing N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea on Microbial Biofilms
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to Combating Biofilm Resistance
Microbial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms, encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit significantly increased tolerance to conventional antimicrobial agents and the host immune system. This resilience is a primary driver of chronic infections, biofouling, and persistent contamination. The development of novel therapeutic strategies that can either prevent the formation of biofilms or eradicate established ones is therefore a critical area of research.
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Specifically, acylthiourea derivatives containing electron-withdrawing moieties like the trifluoromethyl group have demonstrated potent antimicrobial effects, potentially by inhibiting essential enzymes like DNA gyrase.[3][4] This document provides a comprehensive experimental framework for evaluating the anti-biofilm efficacy of a specific candidate, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea .
This guide moves beyond a simple list of steps, offering a multi-faceted strategy that follows a logical progression from baseline planktonic activity to the complex dynamics of biofilm inhibition and eradication. We will employ a suite of validated assays, including crystal violet staining for biomass quantification and confocal laser scanning microscopy (CLSM) with live/dead staining for high-resolution viability and structural analysis. The causality behind each protocol is explained to empower researchers to not only execute the experiments but also to interpret the results with confidence and insight.
Overall Experimental Workflow
The experimental design is structured in a phased approach to systematically characterize the anti-biofilm properties of the test compound. This workflow ensures that foundational data (planktonic MIC) informs the design of more complex biofilm experiments, providing a clear distinction between bactericidal and specific anti-biofilm effects.
Caption: Overall experimental workflow for assessing anti-biofilm activity.
Materials and Reagents
Proper preparation and quality control of materials are paramount for reproducible results.
| Category | Item | Recommended Specifications |
| Test Compound | N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | High purity (>95%); Solubilized in Dimethyl Sulfoxide (DMSO) to a high-concentration stock (e.g., 10 mg/mL). |
| Bacterial Strains | Staphylococcus aureus | e.g., ATCC 29213 or a well-characterized biofilm-producing clinical isolate.[5] |
| Pseudomonas aeruginosa | e.g., PAO1 or ATCC 27853.[6][7] | |
| Culture Media | Tryptic Soy Broth (TSB) | For S. aureus. Can be supplemented with glucose (e.g., 0.25-1%) to promote biofilm formation.[8] |
| Luria-Bertani (LB) Broth | For P. aeruginosa.[7] | |
| Tryptic Soy Agar (TSA) / LB Agar | For bacterial culture maintenance and colony counts. | |
| Reagents & Stains | Crystal Violet (CV) Solution | 0.1% (w/v) in sterile deionized water.[9][10] |
| Acetic Acid or Ethanol | 30-33% Acetic Acid or 95% Ethanol for solubilizing CV stain.[10][11] | |
| LIVE/DEAD™ BacLight™ Kit | Or equivalent: containing SYTO 9 and Propidium Iodide (PI) fluorescent stains.[12][13] | |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile. | |
| Equipment | Microplate Reader | Capable of measuring absorbance at ~550-595 nm.[10] |
| Confocal Laser Scanning Microscope | With appropriate lasers and filters for SYTO 9 (Ex: ~480 nm, Em: ~500 nm) and PI (Ex: ~490 nm, Em: ~635 nm).[13] | |
| Incubator | Set to 37°C.[14] | |
| Biosafety Cabinet | Class II, for aseptic handling of microorganisms. | |
| Consumables | 96-well flat-bottom microtiter plates | Polystyrene, sterile, tissue-culture treated.[10][15] |
| Glass coverslips or 8-well chamber slides | For CLSM analysis.[16] | |
| Micropipettes and sterile tips | ||
| Reagent reservoirs |
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The MIC assay is a fundamental first step to determine the lowest concentration of the compound that inhibits the visible growth of planktonic (free-floating) bacteria. This is crucial for distinguishing between a general antimicrobial effect and a specific anti-biofilm effect. Biofilm inhibition assays are most informative when conducted at sub-MIC levels, which do not kill the bacteria outright but may interfere with their ability to form a biofilm.[17]
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium (S. aureus or P. aeruginosa) into 5 mL of the appropriate broth (TSB or LB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in fresh broth to achieve a final working concentration of ~1 x 10⁶ CFU/mL.[8][18]
-
-
Prepare Compound Dilutions:
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the compound stock solution (solubilized in broth, ensuring the final DMSO concentration is non-inhibitory, typically ≤1%) to the first well and mix thoroughly. This creates a 2-fold dilution.
-
Perform a serial 2-fold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to each well containing the compound dilutions. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with sterile broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.
-
Protocol 2: Biofilm Inhibition (Prevention) Assay
Rationale: This assay evaluates the compound's ability to prevent the initial stages of biofilm formation, including bacterial attachment and proliferation on a surface. The compound is introduced at the same time as the bacterial inoculum. Quantification is achieved using the Crystal Violet (CV) assay, where the dye stains the total biofilm biomass (cells and matrix).[6][14]
Caption: Workflow for the Biofilm Inhibition Assay.
Step-by-Step Methodology:
-
Plate Setup:
-
Prepare a 96-well plate. Add 100 µL of sterile broth to each well.
-
Add 100 µL of the compound at 2x the desired final concentration (e.g., 1x MIC, 1/2 MIC, 1/4 MIC) to the appropriate wells.[17]
-
Include untreated control wells (bacteria only) and negative control wells (broth only).
-
-
Inoculation:
-
Prepare a bacterial inoculum as described in Protocol 1, Step 1, but dilute the overnight culture 1:100 into fresh broth.[11]
-
Add 100 µL of this diluted culture to each well (except the negative controls). The final volume will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate statically (without shaking) at 37°C for 24 hours. Static conditions encourage surface attachment.[9]
-
-
Crystal Violet Staining:
-
Gently discard the culture medium from the wells by inverting the plate and shaking. Be careful not to dislodge the biofilm.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining planktonic cells. Discard the wash solution after each step.[18]
-
Fix the biofilms by air-drying the plate for 15-20 minutes or by heating at 60°C for 30-60 minutes.[11]
-
Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[10][18]
-
Discard the CV solution and wash the plate gently but thoroughly with tap water until the runoff is clear.
-
-
Quantification:
-
Invert the plate on a paper towel and let it air dry completely.
-
Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound CV stain.[10][11]
-
Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.
-
Transfer 125-150 µL of the solubilized stain to a new flat-bottom 96-well plate.
-
Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[10]
-
Protocol 3: Pre-formed Biofilm Eradication (Dispersal) Assay
Rationale: This more challenging assay assesses the compound's ability to act on a mature, established biofilm. This is clinically more relevant for treating existing biofilm-associated infections. The biofilm is allowed to form for 24 hours before the compound is introduced.[19] A significant reduction in biomass suggests the compound can penetrate the EPS matrix and/or kill embedded cells, leading to dispersal.
Step-by-Step Methodology:
-
Biofilm Formation:
-
Prepare and inoculate a 96-well plate with 200 µL of a 1:100 diluted bacterial culture per well, as described in Protocol 2, Steps 1 & 2 (but without adding the compound).
-
Incubate statically at 37°C for 24 hours to allow a mature biofilm to form.
-
-
Compound Treatment:
-
After 24 hours, discard the culture medium and wash the wells once with 200 µL of sterile PBS to remove planktonic cells.
-
Add 200 µL of fresh broth containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the wells. Include an untreated control (fresh broth without compound).
-
Incubate the plate for an additional 24 hours at 37°C.[19]
-
-
Staining and Quantification:
-
Following the second incubation, proceed with the Crystal Violet staining and quantification steps exactly as described in Protocol 2, Steps 4 & 5.
-
Protocol 4: Confocal Laser Scanning Microscopy (CLSM) for Viability Assessment
Rationale: While the CV assay measures total biomass, it does not distinguish between live and dead cells. CLSM combined with fluorescent LIVE/DEAD staining provides direct, high-resolution visualization of the biofilm's 3D architecture and the viability of the embedded cells.[20][21] This method uses two nucleic acid stains: SYTO 9, which penetrates all cells (live and dead) and fluoresces green, and Propidium Iodide (PI), which only enters cells with compromised membranes (dead cells) and fluoresces red, quenching the green fluorescence.[7][12][22]
Step-by-Step Methodology:
-
Grow Biofilms for Imaging:
-
Grow biofilms on a surface suitable for microscopy, such as sterile glass coverslips placed inside the wells of a 6-well or 24-well plate, or in a glass-bottom dish.[16][23]
-
Perform either the inhibition or eradication protocol:
-
Inhibition: Add the compound and bacteria simultaneously.
-
Eradication: Grow the biofilm for 24 hours, then treat with the compound for another 24 hours.
-
-
Use an untreated biofilm as a control.
-
-
Staining Procedure:
-
Prepare the LIVE/DEAD staining solution by adding 3 µL of SYTO 9 and 3 µL of PI to 1 mL of sterile, filter-sterilized water. This procedure must be performed in dark conditions.[12][22]
-
Carefully remove the medium from the coverslips/dishes and gently wash once with sterile water or PBS.
-
Add enough staining solution to completely cover the biofilm (e.g., 200 µL).
-
Incubate for 15-30 minutes at room temperature, protected from light.[13][22]
-
Gently rinse with sterile water to remove excess stain.[12]
-
-
Imaging:
-
Mount the coverslip on a glass slide with a drop of water.
-
Visualize the biofilm using a confocal microscope. Acquire image stacks (z-stacks) through the entire depth of the biofilm using settings for both green (live) and red (dead) fluorescence channels.
-
CLSM allows for the reconstruction of 3D images and the quantification of parameters like biofilm thickness, biovolume, and the ratio of live to dead cells.[20][24]
-
Data Analysis and Presentation
Quantitative data should be summarized for clear interpretation. The following table provides an example of how to present results from the Crystal Violet assays.
| Treatment | Concentration | Mean OD595 ± SD | % Biofilm Inhibition | % Biofilm Eradication |
| Untreated Control | - | 1.25 ± 0.08 | 0% (Baseline) | 0% (Baseline) |
| Test Compound | 1/4 MIC | 0.88 ± 0.05 | 29.6% | - |
| 1/2 MIC | 0.45 ± 0.04 | 64.0% | - | |
| 1x MIC | 0.15 ± 0.02 | 88.0% | 45.5% | |
| 2x MIC | - | - | 68.2% | |
| 4x MIC | - | - | 85.1% | |
| Positive Control | Antibiotic X | (Conc.) | (Value) | (Value) |
-
% Inhibition Calculation: [1 - (OD_treated / OD_untreated_control)] * 100
-
% Eradication Calculation: [1 - (OD_treated_preformed / OD_untreated_preformed)] * 100
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine if the observed reductions are statistically significant compared to the untreated control.
References
-
Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining. (n.d.). Bio-protocol. Retrieved from [Link]
-
Confocal Laser Scanning Microscopy for Biofilm Assay. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Kragh, K. N., Hutchison, J. R., Melaugh, G., Rodesney, C., Roberts, A. E. L., Irie, Y., Jensen, P. Ø., Diggle, S. P., Allen, R. J., Gordon, V., & Meyer, R. L. (2016). Confocal microscopy imaging of the biofilm matrix. Journal of Microbiological Methods, 138, 50–59. Retrieved from [Link]
-
Crystal Violet Biofilm Assay. (2014). Benchling. Retrieved from [Link]
-
O'Toole, G. A. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Retrieved from [Link]
-
Callahan, J. E., & Castaldi, M. J. (2015). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Retrieved from [Link]
-
Chew, S. C., et al. (2021). Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers. Applied and Environmental Microbiology, 87(18). Retrieved from [Link]
-
Jennings, L. K., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Immunology, 10, 859. Retrieved from [Link]
-
Biofilms in Space—Confocal Laser Scanning Microscopy Helps NASA Research Experiment Take Off. (2021). Evident Scientific. Retrieved from [Link]
-
Pokhrel, L. R., et al. (2021). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Molecules, 26(11), 3230. Retrieved from [Link]
-
Di Bonaventura, G., et al. (2016). Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilms by Colony Count and Live/Dead Staining. Bio-protocol, 6(1). Retrieved from [Link]
-
Kwiecinski, J., et al. (2015). A coverslip-based technique for evaluating Staphylococcus aureus biofilm formation on human plasma. Frontiers in Cellular and Infection Microbiology, 5, 66. Retrieved from [Link]
-
Tan, X., et al. (2019). Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media. International Journal of Medical Sciences, 16(11), 1475–1483. Retrieved from [Link]
-
Skogman, M. E., Vuorela, P. M., & Fallarero, A. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54829. Retrieved from [Link]
-
Al-Hafidh, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21). Retrieved from [Link]
-
Kumar, A., et al. (2019). Inhibition and eradication of Pseudomonas aeruginosa biofilms by secondary metabolites of Nocardiopsis lucentensis EMB25. Scientific Reports, 9(1), 1-13. Retrieved from [Link]
-
Wang, Y., et al. (2023). Identification and Validation of Promising Targets and Inhibitors of Biofilm Formation in Pseudomonas aeruginosa: Bioinformatics, Virtual Screening, and Biological Evaluation. International Journal of Molecular Sciences, 24(13), 10903. Retrieved from [Link]
-
Luca, S., et al. (2018). Inhibition of Pseudomonas aeruginosa biofilm formation and expression of virulence genes by selective epimerization in the peptide Esculentin-1a(1-21)NH2. Scientific Reports, 8(1), 1-12. Retrieved from [Link]
-
Beenken, K. E., et al. (2012). Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy. Methods in Molecular Biology, 799, 101-111. Retrieved from [Link]
-
Dalecki, A. G., Crawford, C. L., & Wolschendorf, F. (2015). Targeting Biofilm Associated Staphylococcus aureus Using a Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (106), 53925. Retrieved from [Link]
-
Skogman, M. E., Vuorela, P. M., & Fallarero, A. (2022). A Platform of Anti-biofilm Assays to explore Natural Compound Libraries. YouTube. Retrieved from [Link]
-
Patel, D. A., et al. (2024). Inhibition of Pseudomonas aeruginosa Biofilm Formation Using Silver Nanoparticles. Cureus, 16(1), e52825. Retrieved from [Link]
-
Al-Hafidh, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. ResearchGate. Retrieved from [Link]
-
Connolly, J. P., et al. (2021). Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
-
Deliverable 3.1 Protocols for analysis of biofilm formation in water and soil substrates. (n.d.). SIMBA project. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6775. Retrieved from [Link]
-
Yenn, T. W., et al. (2020). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Applied Pharmaceutical Science, 10(1), 001-008. Retrieved from [Link]
-
Webb, J. S., et al. (2003). Cell Death in Pseudomonas aeruginosa Biofilm Development. Journal of Bacteriology, 185(15), 4585–4592. Retrieved from [Link]
-
Bîcu, E., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(8), 1968. Retrieved from [Link]
-
Bîcu, E., et al. (2020). (PDF) Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. ResearchGate. Retrieved from [Link]
-
Bîcu, E., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]
-
Kassim, K., et al. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. E-Journal of Chemistry, 8(2), 878-884. Retrieved from [Link]
-
Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. Retrieved from [Link]
-
A novel benzoylthiourea derivative with a triazinethione moiety: Synthesis and coordination with the organometallic fac. (n.d.). zora.uzh.ch. Retrieved from [Link]
Sources
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Viable Cells in Pseudomonas aeruginosa Biofilmsby Colony Count and Live/Dead Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal violet staining protocol | Abcam [abcam.com]
- 10. jove.com [jove.com]
- 11. Crystal violet assay [bio-protocol.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. ableweb.org [ableweb.org]
- 15. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A coverslip-based technique for evaluating Staphylococcus aureus biofilm formation on human plasma [frontiersin.org]
- 17. Inhibition of Pseudomonas aeruginosa biofilm formation and expression of virulence genes by selective epimerization in the peptide Esculentin-1a(1-21)NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition and eradication of Pseudomonas aeruginosa biofilms by secondary metabolites of Nocardiopsis lucentensis EMB25 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 21. Confocal microscopy imaging of the biofilm matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
protocol for assessing the cytotoxicity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea against cancer cell lines
Protocol for Assessing the Cytotoxicity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea Against Cancer Cell Lines
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on evaluating the cytotoxic potential of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. Thiourea derivatives represent an important class of compounds with demonstrated anticancer properties, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[1][2][3] This guide details an integrated workflow, from initial cell viability screening to in-depth mechanistic studies, ensuring a robust and reliable assessment of the compound's anticancer efficacy. The protocols herein are designed to be self-validating by incorporating orthogonal assays and critical experimental controls, providing a clear path from preliminary data to mechanistic insight.
Introduction: The Rationale for Investigation
Thiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including promising anticancer effects.[3][4][5] These compounds can disrupt cancer cell proliferation by targeting key cellular machinery such as protein tyrosine kinases and DNA topoisomerases, or by inducing programmed cell death (apoptosis).[1][2] The specific compound, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, incorporates a trifluoromethylphenyl moiety, a feature associated with cytotoxic activity in other thiourea analogs.[6][7]
A systematic evaluation is crucial to determine the therapeutic potential of this novel compound. This process begins with establishing its dose-dependent effect on cancer cell viability and progresses to elucidating the underlying molecular mechanisms of action. This application note provides a tiered experimental approach:
-
Tier 1: Primary Cytotoxicity Screening. Quantify the compound's effect on cell viability and membrane integrity using metabolic and dye-exclusion assays.
-
Tier 2: Mechanistic Elucidation. Investigate the mode of cell death by assessing hallmarks of apoptosis, cell cycle distribution, and the generation of reactive oxygen species (ROS).
This structured approach ensures that the resulting data is both comprehensive and interpretable, providing a solid foundation for further preclinical development.
Materials and Equipment
2.1. Equipment
-
Laminar Flow Hood (Biological Safety Cabinet Class II)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Microplate Reader (absorbance and fluorescence capabilities)
-
Flow Cytometer
-
Western Blotting System (electrophoresis and transfer apparatus)
-
Chemiluminescence/Fluorescence Imaging System
-
Centrifuge (refrigerated, with microplate and conical tube rotors)
-
Hemocytometer or Automated Cell Counter
-
pH Meter
-
Vortex Mixer and Magnetic Stirrer
-
Standard laboratory glassware and plasticware (pipettes, flasks, tubes, etc.)
2.2. Reagents and Consumables
-
Test Compound: N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (dissolved in sterile DMSO to create a concentrated stock, e.g., 100 mM)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HeLa cervical adenocarcinoma).[8][9][10]
-
Cell Culture Media: As recommended for specific cell lines (e.g., DMEM or EMEM for MCF-7, F-12K for A549).[8][11][12]
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, Trypsin-EDTA, PBS (phosphate-buffered saline, sterile)
-
Assay Kits & Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar metabolic assay (e.g., WST-1)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Fluorometric Caspase-3/7 Activity Assay Kit
-
Propidium Iodide (PI) and RNase A solution for cell cycle analysis
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for ROS detection
-
-
Western Blotting Reagents:
-
RIPA Lysis and Extraction Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE Gels
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies: Anti-Caspase-3 (full-length and cleaved), Anti-PARP (full-length and cleaved), Anti-β-Actin (loading control)
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
-
Experimental Workflow: A Tiered Approach
The following workflow provides a logical progression from initial screening to mechanistic investigation. It is critical to perform each experiment with appropriate controls, including a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic agent like Cisplatin or Doxorubicin).
Figure 1: A tiered workflow for assessing compound cytotoxicity.
3.1. Cell Culture and Compound Treatment
Rationale: Consistent and healthy cell cultures are the foundation of reliable and reproducible cytotoxicity data. Using a standardized cell seeding density and treatment protocol minimizes variability. It is advisable to use cells that have been in culture for no more than 20 passages after thawing to avoid genetic drift.[12]
Protocol:
-
Thawing and Maintenance: Thaw and culture cells according to supplier recommendations.[13] For example, culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11][12] Maintain cultures in a 37°C, 5% CO₂ incubator.
-
Seeding: The day before treatment, trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) to ensure they are in the logarithmic growth phase during the experiment.
-
Treatment: Prepare serial dilutions of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, must be identical and non-toxic (typically ≤ 0.5%).
-
Incubation: Replace the medium in the wells with the medium containing the test compound or controls. Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
3.2. Tier 1: Primary Cytotoxicity Assays
Rationale: Employing at least two assays based on different cellular principles provides a more robust assessment of cytotoxicity. The MTT assay measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial respiration without killing the cell.[14] The LDH assay, which measures the loss of membrane integrity, serves as an excellent orthogonal method to confirm cell death.[15][16]
Principle: Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[14]
Protocol:
-
After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. Its activity in the medium is proportional to the number of dead cells.[15]
Protocol:
-
After the incubation period, carefully collect 50 µL of supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture containing a substrate and cofactor to the supernatant.
-
Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with detergent).
3.3. Tier 2: Mechanistic Assays
Rationale: Once the IC₅₀ (the concentration that inhibits 50% of cell growth/viability) is determined, subsequent experiments should be performed at this concentration to investigate the mechanism of action.
Figure 2: Simplified intrinsic apoptosis pathway markers.
-
Caspase Activity Assay: Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[17] Caspase-3 and -7 are key executioner caspases. This assay uses a fluorogenic substrate (e.g., Ac-DEVD-AMC) which, when cleaved by active caspase-3/7, releases a fluorescent group (AMC) that can be quantified.[18]
Protocol:
-
Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound at its IC₅₀ concentration for a relevant time (e.g., 12, 24 hours).
-
Lyse the cells and perform the assay according to the manufacturer's protocol.[18][19]
-
This involves adding a reaction buffer and the caspase substrate to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
-
-
Western Blot for Apoptotic Markers: Principle: Western blotting allows for the specific detection of proteins to confirm apoptotic events.[20] The cleavage of pro-caspase-3 into its active smaller subunits and the cleavage of PARP (a DNA repair enzyme) by active caspase-3 are hallmark indicators of apoptosis.[21]
Protocol:
-
Culture cells in 6-well plates and treat with the compound at its IC₅₀ concentration.
-
Harvest and lyse the cells using RIPA buffer with protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with 5% milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-β-Actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Look for a decrease in the full-length protein band and the appearance of the cleaved fragment band.
-
Principle: DNA content analysis by flow cytometry can reveal how a compound affects cell cycle progression.[22] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. An accumulation of cells in a specific phase suggests cell cycle arrest. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, allowing for this quantification.[23]
Protocol:
-
Culture and treat cells in 6-well plates.
-
Harvest both adherent and floating cells to include the apoptotic population.
-
Wash the cells with cold PBS and fix them dropwise in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[23]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[23]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Model the resulting DNA histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Principle: The accumulation of ROS can induce oxidative stress, leading to cellular damage and apoptosis. H₂DCFDA is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.[24]
Protocol:
-
Seed cells in a black-walled, clear-bottom 96-well plate.
-
Wash the cells with a warm buffer (e.g., HBSS).
-
Load the cells with H₂DCFDA (e.g., 10 µM final concentration) in buffer and incubate for 30 minutes at 37°C in the dark.[25]
-
Wash the cells again to remove the excess probe.
-
Add the medium containing the test compound and controls. A positive control like H₂O₂ should be included.
-
Measure fluorescence immediately and at subsequent time points (e.g., every 30 minutes for 2-4 hours) using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Express results as a fold change in fluorescence intensity relative to the vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Cytotoxicity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
| Cell Line | Incubation Time | IC₅₀ (µM) ± SD |
|---|---|---|
| MCF-7 | 48h | Value |
| A549 | 48h | Value |
| HeLa | 48h | Value |
| Normal Cell Line | 48h | Value |
Table 2: Mechanistic Assay Summary (Treatment at IC₅₀ for 24h)
| Assay | Parameter | MCF-7 | A549 |
|---|---|---|---|
| Caspase Activity | Fold Change vs. Vehicle | Value | Value |
| Cell Cycle | % Cells in G0/G1 | Value | Value |
| % Cells in S | Value | Value | |
| % Cells in G2/M | Value | Value |
| ROS Production | Fold Change vs. Vehicle | Value | Value |
Interpretation Guide:
-
A low IC₅₀ value indicates high cytotoxic potency. A significantly higher IC₅₀ in a normal cell line compared to cancer cell lines suggests tumor selectivity.
-
A significant increase in caspase-3/7 activity, coupled with the appearance of cleaved Caspase-3 and cleaved PARP bands on a Western blot, is strong evidence of apoptosis induction.
-
An accumulation of cells in a specific phase of the cell cycle (e.g., an increase in the G2/M population) indicates the compound induces cell cycle arrest at that checkpoint.
-
A rapid increase in intracellular fluorescence in the H₂DCFDA assay suggests the compound induces oxidative stress.
By integrating the results from these viability and mechanistic assays, a comprehensive profile of the cytotoxic activity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be established, providing critical insights for its potential as an anticancer agent.
References
-
Telford, W. G. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.8. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2021). Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Letters in Drug Design & Discovery, 18(1), 84-97. Available from: [Link]
-
Kumar, V., & Chimni, S. S. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. Available from: [Link]
-
Bentham Science Publishers. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2). Available from: [Link]
-
Ingenta Connect. (2015). Recent Developments on Thiourea Based Anticancer Chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. Available from: [Link]
-
Al-Majid, A. M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2619. Available from: [Link]
-
Bratton, S. B., & Salvesen, G. S. (2010). Caspase Protocols in Mice. In Caspases, Paracaspases, and Metacaspases (pp. 21-38). Humana Press. Available from: [Link]
-
Wu, D., & Yotnda, P. (2011). Production and Detection of Reactive Oxygen Species (ROS) in Cancers. Journal of visualized experiments : JoVE, (50), 3357. Available from: [Link]
-
Creative Bioarray. Caspase Activity Assay. Creative Bioarray. Available from: [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Available from: [Link]
-
BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available from: [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. Cell Cycle Analysis. UWCCC. Available from: [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of Visualized Experiments. Available from: [Link]
-
Horizon Discovery. Protocols for Cancer-related cell lines. Horizon Discovery. Available from: [Link]
-
Cusabio. Caspase-3 activity assay. Cusabio. Available from: [Link]
-
JoVE on YouTube. (2022). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. YouTube. Available from: [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. Available from: [Link]
-
Altogen Biosystems. MCF-7 Culture Protocol. Altogen Biosystems. Available from: [Link]
-
ResearchGate. (2021). Measurement of reactive oxygen species (ROS) examination. ResearchGate. Available from: [Link]
-
Vasile, C., et al. (2018). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 23(12), 3144. Available from: [Link]
-
Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6523. Available from: [Link]
-
Altogen Biosystems. A549 Cell Subculture Protocol. Altogen Biosystems. Available from: [Link]
-
Weyermann, J., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research, 49(7), e5358. Available from: [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171-177. Available from: [Link]
-
UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. UCSC. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available from: [Link]
-
ResearchGate. (a) Viability (SRB assay) and cytotoxicity (LDH release in culture.... ResearchGate. Available from: [Link]
-
Nanopartikel.info. Culturing A549 cells. Nanopartikel.info. Available from: [Link]
-
ICAIIT 2025 Conference. Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT. Available from: [Link]
-
ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT. Available from: [Link]
-
ResearchGate. (2024). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcf7.com [mcf7.com]
- 9. A549 Cell Subculture Protocol [a549.com]
- 10. researchgate.net [researchgate.net]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. nanopartikel.info [nanopartikel.info]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. caspase3 assay [assay-protocol.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. biocompare.com [biocompare.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. bmglabtech.com [bmglabtech.com]
- 25. youtube.com [youtube.com]
Application Notes & Protocols: A Comprehensive Methodology for Evaluating the Antifungal Properties of Trifluoromethyl-Containing Thioureas
Introduction: The Strategic Advantage of Trifluoromethyl-Containing Thioureas in Antifungal Research
The escalating threat of drug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for antifungal drug discovery.[1][2][3] Thiourea derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of biological activities, including significant antifungal effects.[4][5] The core structure of thiourea, with its sulfur and two amino groups, provides a versatile scaffold for chemical modification and interaction with biological targets.[6]
A key strategy in modern medicinal chemistry to enhance the efficacy and pharmacokinetic profile of a drug candidate is the incorporation of fluorine atoms, most notably as a trifluoromethyl (CF₃) group.[7][8] The CF₃ group offers a unique combination of properties:
-
Enhanced Lipophilicity: The high electronegativity of the fluorine atoms increases the compound's ability to cross biological membranes, potentially leading to better penetration of fungal cell walls and membranes.[8][9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thereby increasing the compound's half-life.[8]
-
Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ moiety can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.[8][10]
This guide provides a comprehensive, field-proven methodology for the systematic evaluation of trifluoromethyl-containing thioureas as potential antifungal agents. The protocols herein are designed to be self-validating, grounded in established standards, and provide a clear rationale for each experimental step, empowering researchers to generate robust and reproducible data.
I. Core Principle: A Tiered Approach to Antifungal Evaluation
A systematic evaluation of novel antifungal compounds follows a logical, tiered progression. This approach ensures that resources are utilized efficiently, with the most promising candidates advancing to more complex and resource-intensive assays.
Caption: Tiered workflow for antifungal compound evaluation.
II. Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is the gold standard for quantitative in vitro antifungal susceptibility testing.[11][12] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][12][13]
Causality: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12] It is the fundamental parameter for assessing the potency of a new antifungal agent.
Materials:
-
Trifluoromethyl-containing thiourea compounds
-
Target fungal strains (e.g., Candida albicans, Candida auris, Aspergillus fumigatus)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile, 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of each thiourea compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration in the wells should not exceed 1% to avoid solvent-induced growth inhibition.[11]
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[14]
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of the appropriate compound dilution to each well.
-
Add 100 µL of the fungal inoculum to each well.
-
Include the following controls:
-
Growth Control: 100 µL of RPMI-1640 medium + 100 µL of inoculum (no compound).
-
Sterility Control: 200 µL of RPMI-1640 medium (no inoculum).
-
Solvent Control: 100 µL of RPMI-1640 with 1% DMSO + 100 µL of inoculum.
-
Positive Control: A known antifungal agent (e.g., fluconazole, amphotericin B).
-
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[12]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles, the endpoint is often a ~50% reduction in growth compared to the growth control.[12]
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
Causality: The MFC distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity. This is a critical parameter, as fungicidal compounds are often preferred for treating infections in immunocompromised patients.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no fungal growth (or a >99.9% reduction in CFU/mL) on the subculture plate.[15]
Protocol 3: Anti-Biofilm Activity Assessment
Causality: Fungal biofilms are notoriously resistant to conventional antifungal therapies.[14] Evaluating a compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial for assessing its potential clinical utility.[2]
Procedure:
-
Biofilm Formation:
-
Add 100 µL of a standardized fungal suspension (e.g., 1 × 10⁶ cells/mL in RPMI-1640) to the wells of a 96-well plate.
-
Incubate for 24 hours at 37°C to allow for biofilm formation.
-
-
Treatment:
-
After incubation, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add 200 µL of fresh RPMI-1640 containing serial dilutions of the thiourea compound to the wells with the established biofilms.
-
Incubate for an additional 24 hours.
-
-
Quantification:
-
Wash the wells again with PBS.
-
Quantify the remaining viable biofilm using a metabolic assay, such as the XTT reduction assay.[16] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the cells, which correlates with cell viability.
-
The Sessile Minimum Inhibitory Concentration (SMIC) can be determined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the untreated control biofilm.[14]
-
Protocol 4: In Vitro Cytotoxicity Assessment
Causality: A successful antifungal drug must exhibit selective toxicity, meaning it is harmful to the fungus but not to the host.[17] Cytotoxicity testing on mammalian cell lines is a critical early step in safety assessment.[18]
Procedure:
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HEK293T human embryonic kidney cells, HepG2 human liver cancer cells) in appropriate media (e.g., DMEM with 10% fetal bovine serum) in a 96-well plate.
-
Allow the cells to adhere and form a monolayer (typically 24 hours).
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the trifluoromethyl-containing thiourea compound.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Viability Assessment:
-
Assess cell viability using a standard colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS.[17] These assays measure mitochondrial reductase activity, which is an indicator of cell viability.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
-
III. Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds and against controls.
Table 1: Sample Antifungal and Cytotoxicity Data
| Compound ID | MIC (µg/mL) vs. C. albicans | MFC (µg/mL) vs. C. albicans | CC₅₀ (µg/mL) vs. HEK293T | Selectivity Index (SI = CC₅₀/MIC) |
| TMT-001 | 8 | 16 | >128 | >16 |
| TMT-002 | 4 | 4 | 64 | 16 |
| Fluconazole | 2 | >64 | >256 | >128 |
Interpretation:
-
A lower MIC/MFC value indicates higher potency.
-
An MFC/MIC ratio of ≤4 generally suggests fungicidal activity.
-
The Selectivity Index (SI) is a critical parameter (SI = CC₅₀/MIC). A higher SI value is desirable, indicating that the compound is significantly more toxic to the fungus than to mammalian cells.
IV. Potential Mechanism of Action: A Look Forward
While not a primary screening step, understanding the mechanism of action is vital for drug development. Based on literature for thiourea derivatives, potential mechanisms to investigate include:
-
Cell Membrane Disruption: The lipophilic nature of the CF₃ group may facilitate insertion into the fungal cell membrane, disrupting its integrity.[19][20] This can be assessed by measuring the leakage of cellular contents.
-
Enzyme Inhibition: Thioureas may act as inhibitors of crucial fungal enzymes.[21]
-
Biofilm Disruption: Some compounds may interfere with the signaling pathways or structural components essential for biofilm formation.[2]
Caption: Hypothetical mechanism of TMT antifungal action.
V. Conclusion
The methodology outlined in these application notes provides a robust framework for the comprehensive evaluation of trifluoromethyl-containing thioureas as novel antifungal agents. By progressing through a tiered system of in vitro susceptibility, fungicidal activity, anti-biofilm, and cytotoxicity assays, researchers can efficiently identify and characterize promising lead compounds. The strategic incorporation of the trifluoromethyl group represents a promising avenue in the development of the next generation of antifungals, and this systematic approach is critical to unlocking their full therapeutic potential.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94.
- Bădiceanu, C. V., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI.
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- Zhang, Y., et al. (2025). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. PubMed.
- Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
- Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
- Bădiceanu, C. V., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PMC - PubMed Central.
- BenchChem. (n.d.). Application Notes: Evaluating the Antifungal Properties of Thiourea Compounds.
- Bădiceanu, C. V., et al. (2023). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. ResearchGate.
- Yilmaz, I., et al. (2007). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
- Bassetti, M., et al. (2018). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
- Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services.
- Wang, Y., et al. (2023). Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry - ACS Publications.
- Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing.
- Li, H., et al. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry - ACS Publications.
- Unknown. (n.d.). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety.
- Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
- ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea.
- Al-Azmi, A., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. NIH.
- Unknown. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC.
- Li, D., et al. (2025). Discovery of Potential Antifungal Agents: Chalcone Derivatives Containing Thiourea and Piperidine Moieties. Journal of Agricultural and Food Chemistry - ACS Publications.
- Semantic Scholar. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Bartroli, J., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. PMC - NIH.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Fatahinia, M., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. PMC - PubMed Central.
- OUCI. (n.d.). Novel Trifluoromethylpyrazole Acyl Thiourea Derivatives: Synthesis, Antifungal Activity and Docking Study.
- Unknown. (n.d.). Synthesis of Trifluoromethylated Analogues of the Cyclic Lipopeptide Iturin A and Evaluation of their Antifungal Activity. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. Antifungal Drug Toxicology & Safety Assessment Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting antibacterial susceptibility testing (AST) for the novel synthetic compound, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. Thiourea derivatives have emerged as a promising class of molecules with a wide range of biological activities, including significant antibacterial potential against various pathogens.[1][2][3] The presence of the trifluoromethyl group, an electron-withdrawing moiety, is often associated with enhanced biological activity in thiourea derivatives.[2] These application notes detail the scientific rationale and step-by-step protocols for evaluating the in vitro antibacterial efficacy of this compound, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The methodologies described are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]
Introduction: The Scientific Rationale
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[8] Thiourea derivatives have garnered considerable attention due to their structural versatility and their ability to interact with various biological targets.[2][3] The core thiourea scaffold (S=C(N)₂) can be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacological properties.
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea belongs to this versatile class. The trifluoromethylphenyl group is a key structural feature; its high electronegativity can influence the molecule's electron distribution, membrane permeability, and binding affinity to bacterial targets.[2] Studies on similar compounds suggest that thiourea derivatives may exert their antibacterial effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication.[2][9][10] Therefore, quantifying the antibacterial activity of this specific derivative is a crucial first step in its evaluation as a potential therapeutic agent.[4]
This guide provides the foundational protocols to generate reliable and reproducible data on the compound's spectrum of activity and potency. Adherence to standardized methods, such as those from CLSI and EUCAST, is paramount for ensuring that the data generated is comparable and meaningful within the global scientific community.[5][11][12]
Essential Methodologies: From Inhibition to Cidal Activity
The primary objective of AST for a novel compound is to determine its potency. This is typically a two-stage process:
-
Determining the Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] It is the most common and fundamental measure of a compound's activity.
-
Determining the Minimum Bactericidal Concentration (MBC): This assay is a secondary step that determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
We will detail the protocols for the most widely accepted methods for determining these parameters: Broth Microdilution for MIC and subsequent subculturing for MBC.
Visualizing the Core Workflow
The overall experimental process follows a logical sequence from preparation to data interpretation.
Caption: High-level workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is harmonized with the principles outlined in CLSI document M07 and ISO 20776-1.[11][14]
Materials and Reagents
-
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea (Test Compound)
-
Dimethyl sulfoxide (DMSO, sterile, for stock solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates (U-bottom)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
-
Spectrophotometer or turbidity meter
Step-by-Step Procedure
-
Preparation of Compound Stock Solution:
-
Causality: A high-concentration stock is necessary to minimize the volume of solvent (e.g., DMSO) added to the test wells, as the solvent itself can have antimicrobial properties at higher concentrations.
-
Accurately weigh the test compound and dissolve it in sterile DMSO to create a stock solution of 1280 µg/mL. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Bacterial Inoculum:
-
Causality: Standardizing the bacterial inoculum is the most critical variable for reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL).[13]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD₆₂₅nm of 0.08-0.13).
-
Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each test well. A typical dilution is 1:100, but this should be validated for your specific lab conditions.
-
-
Plate Setup and Serial Dilution:
-
Causality: A two-fold serial dilution series provides a geometric progression of concentrations, allowing for the precise determination of the MIC endpoint.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.
-
Add 200 µL of the prepared test compound stock solution (diluted in broth to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 200 µL. The final bacterial concentration is ~5 x 10⁵ CFU/mL, and the compound concentrations are now halved to the desired final test range.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Causality: The MIC is determined by visual inspection for turbidity, which indicates bacterial growth. The absence of turbidity at a specific concentration, while the growth control is turbid, indicates inhibition.[13]
-
Following incubation, examine the plate. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[4][13] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Detailed Protocol: Determination of MBC
Procedure
-
Subculturing from MIC Plate:
-
Causality: This step transfers a standardized volume from non-turbid wells to an agar surface, a rich medium devoid of the inhibitory compound. This allows any viable, non-replicating bacteria (persisters) to grow and form colonies.
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC from the completed MIC assay. Also, include the growth control well.
-
Mix the contents of each selected well gently.
-
Using a calibrated loop or pipette, withdraw 10 µL from each selected well and spot-plate it onto a quadrant of a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation and Reading:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU) on each spot.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example MIC and MBC Data for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) | Interpretation (Compound) |
| Staphylococcus aureus ATCC 29213 | Positive | 4 | 8 | 0.25 | Bactericidal (MBC/MIC = 2) |
| Escherichia coli ATCC 25922 | Negative | 16 | >64 | 0.015 | Bacteriostatic |
| Pseudomonas aeruginosa PAO1 | Negative | >64 | >64 | 0.5 | Inactive |
| Enterococcus faecalis ATCC 29212 | Positive | 8 | 16 | 1 | Bactericidal (MBC/MIC = 2) |
Interpretation Guide:
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).
-
A compound is considered bacteriostatic if the MBC is more than four times the MIC (MBC/MIC > 4).
Postulated Mechanism of Action
Based on literature for related thiourea derivatives, a plausible mechanism of action is the inhibition of bacterial type II topoisomerases, such as DNA gyrase.[2][10][15] These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to the cessation of cell division and eventual cell death.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.).
- MIC Determination - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). BenchChem.
- New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
- Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. (n.d.).
- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (n.d.). Bentham Science.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central.
- Biological Applications of Thiourea Deriv
- Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. (2024).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. (2019). Bentham Science Publishers.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI.
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan.
- Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA.
- The proposed mechanism for the formation of thiourea. (2024).
- Comparative Analysis of the Biological Activity of Thiourea Deriv
- Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC - NIH. (n.d.).
- EUCAST MIC Determination Testing. (2026).
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020).
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (n.d.). OUCI.
- Disk Diffusion and Quality Control - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (2020). MDPI.
- Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019). MDPI.
- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2025).
- EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt. (2012). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. testinglab.com [testinglab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. mdpi.com [mdpi.com]
Determining the Efficacy of Benzoylthiourea Compounds: A Guide to Cell-Based Assays
Introduction: The Therapeutic Potential of Benzoylthiourea Derivatives
Benzoylthiourea compounds are a versatile class of molecules that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These derivatives have demonstrated potential as anticancer[1][2][3], antiprotozoal[4], antibacterial[5][6], and enzyme inhibitory agents[7][8]. Their mechanism of action often involves the induction of cell death pathways, such as apoptosis, and the inhibition of key cellular processes like proliferation[1][4]. The thiourea moiety (-NH-C(=S)-NH-) is a key pharmacophore that contributes to these biological effects[1].
Given their therapeutic promise, robust and reliable methods are required to evaluate the efficacy of novel benzoylthiourea derivatives. Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant context to quantify cytotoxicity, anti-proliferative effects, and the underlying mechanisms of action. This application note provides a comprehensive guide to a suite of cell-based assays tailored for the characterization of benzoylthiourea compounds, offering detailed protocols and insights into data interpretation for researchers in drug discovery and development.
Foundational Assays: Assessing Viability and Cytotoxicity
A primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability and cytotoxicity. These assays establish the dose-dependent relationship of the compound's effect on the target cells.
MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells[9].
Protocol: MTT Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl with 10% SDS, or acidified isopropanol)[9][10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoylthiourea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well[9].
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[9]. Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium[11]. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis[12].
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to set up the following controls on each plate[13]:
-
Vehicle-Only Cells Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., Triton X-100) provided in the kit.
-
No-Cell Control: Culture medium without cells for background absorbance.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate[14]. Add the LDH assay reagent from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
Data Analysis: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Delving Deeper: Mechanistic Insights into Cell Death
Once the cytotoxic potential of the benzoylthiourea compounds is established, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by anticancer agents.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Flow cytometry is a powerful technique for analyzing apoptosis at the single-cell level[15]. A common method involves the dual staining of cells with Annexin V and Propidium Iodide (PI)[16]. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells[15]. PI is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity[16].
Protocol: Annexin V/PI Flow Cytometry Assay
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Binding Buffer (calcium-enriched)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with the benzoylthiourea compounds at concentrations around the IC50 value for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V conjugate and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after incubation. Acquire a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
Data Analysis: The flow cytometry data will allow for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are key mediators of apoptosis[17]. Caspases-3 and -7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay is a luminescent, homogeneous method that measures the activity of these caspases[18]. The assay reagent contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal[19].
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the benzoylthiourea compounds as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use[20].
-
Assay Reaction: Add a volume of the Caspase-Glo® 3/7 Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium)[21].
-
Incubation: Mix the contents on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3 and -7. The results can be expressed as fold-change in caspase activity compared to the vehicle-treated control.
Investigating Anti-Proliferative Effects: Cell Cycle Analysis
Benzoylthiourea compounds may exert their effects by disrupting the normal progression of the cell cycle. Cell cycle analysis using PI staining and flow cytometry can reveal if the compounds induce cell cycle arrest at specific phases (G0/G1, S, or G2/M).
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with the benzoylthiourea compounds as for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. While vortexing gently, add cold 70% ethanol dropwise to the cell pellet to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis[22].
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution containing RNase A to ensure only DNA is stained[22].
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale. Use appropriate gating to exclude doublets and debris[23].
Data Analysis: The DNA content of the cells will be represented as a histogram. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Data Presentation and Visualization
To facilitate the comparison of results, quantitative data should be summarized in clearly structured tables.
Table 1: Summary of Expected Outcomes from Cell-Based Assays
| Assay | Parameter Measured | Expected Outcome for an Effective Compound |
| MTT Assay | Cell Viability/Metabolic Activity | Dose-dependent decrease in viability (Low IC50) |
| LDH Assay | Cytotoxicity/Membrane Integrity | Dose-dependent increase in LDH release |
| Annexin V/PI | Apoptosis | Increase in Annexin V positive cells |
| Caspase-Glo 3/7 | Caspase-3/7 Activity | Increase in luminescent signal |
| Cell Cycle Analysis | DNA Content | Accumulation of cells in a specific phase (e.g., G2/M arrest) |
Visualizing Experimental Workflows
Diagrams can effectively illustrate the experimental processes.
Sources
- 1. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. promega.com [promega.com]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. ucl.ac.uk [ucl.ac.uk]
Troubleshooting & Optimization
overcoming solubility issues of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in biological assays
Welcome to the technical support center for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the significant solubility challenges associated with this compound in biological assays. As a lipophilic molecule, its poor aqueous solubility can be a major hurdle to obtaining accurate and reproducible experimental data. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs) - First Steps & Primary Solvent Choice
This section addresses the most common initial questions regarding the handling and solubilization of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Q1: Why is N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea so difficult to dissolve in aqueous assay buffers?
A1: The solubility challenge stems directly from the compound's molecular structure. It contains multiple hydrophobic (water-repelling) components: two phenyl rings and a trifluoromethyl (-CF3) group. These groups make the molecule highly lipophilic, or a "grease-ball" type molecule, meaning it preferentially dissolves in non-polar, organic solvents rather than in the aqueous environment of typical cell culture media or biological buffers.[1] The thiourea core provides some capacity for hydrogen bonding, but it is insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: What is the recommended primary solvent for creating a high-concentration stock solution?
A2: For initial solubilization, Dimethyl sulfoxide (DMSO) is the industry-standard choice for poorly water-soluble compounds and is highly effective for thiourea derivatives.[2][3] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of both polar and nonpolar substances.[2] We recommend preparing a high-concentration stock solution, for example, 10-50 mM, in 100% anhydrous DMSO. This allows for a minimal volume of the stock solution to be added to your aqueous assay medium, which is critical for the next step.
Q3: What is the maximum concentration of DMSO that is safe for my cells in a biological assay?
A3: This is a critical consideration, as DMSO itself can have biological effects and induce cytotoxicity. A widely accepted best practice is to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1% .[4] Even at low concentrations, DMSO can influence cellular processes, so it is imperative to include a "vehicle control" in your experimental design.[5][6] This control should contain the same final concentration of DMSO as your experimental wells but without the test compound.
| Solvent | Typical Stock Conc. | Recommended Final Conc. in Assay | Key Considerations |
| DMSO | 10-100 mM | < 0.5% (ideal: ≤ 0.1%) | Can be cytotoxic at higher concentrations. May affect cell differentiation and membrane permeability.[7][8] Always include a vehicle control. |
| Ethanol | 10-50 mM | < 0.5% | Can induce cellular stress responses. More volatile than DMSO.[5] |
| Methanol | 10-50 mM | < 0.1% | Generally more toxic to cells than DMSO or ethanol. |
Part 2: Troubleshooting Guide - Common Precipitation Scenarios
Even with a proper DMSO stock, you may encounter precipitation. This section provides a systematic approach to diagnosing and solving these issues.
Scenario 1: Immediate Precipitation Upon Dilution
Q: I prepared a 10 mM stock of my compound in DMSO. When I added it directly to my 37°C cell culture medium, a cloudy precipitate formed instantly. What is causing this "crashing out" and how can I prevent it?
A: This is a classic problem for hydrophobic compounds.[9] "Crashing out" occurs due to the rapid solvent exchange when a small volume of highly concentrated organic stock solution is introduced into a large volume of an aqueous medium. The compound, suddenly finding itself in an environment where it is not soluble, aggregates and precipitates.
The key is to make the transition from the organic solvent to the aqueous environment more gradual.
Caption: Recommended workflow for diluting hydrophobic compounds.
-
Use Warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Solubility is often temperature-dependent, and compounds are generally more soluble at warmer temperatures.[4]
-
Create an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to the final volume, first create an intermediate dilution. For example, pipette your DMSO stock into a small volume of pre-warmed media (e.g., a 1:10 or 1:20 dilution).
-
Add Dropwise While Mixing: The most critical step is to introduce the compound stock to the media slowly. Add the stock solution drop-by-drop to the surface of the media while it is being gently vortexed or swirled.[4] This facilitates rapid dispersion and prevents localized high concentrations that trigger precipitation.
-
Perform Final Serial Dilutions: Use this freshly made, lower-concentration aqueous stock to perform your final serial dilutions for your experiment.
Scenario 2: Delayed Precipitation in the Incubator
Q: My media with the compound looked perfectly clear after preparation, but after several hours or overnight in the incubator, I see a fine crystalline or cloudy precipitate. What is happening?
A: Delayed precipitation occurs when the compound's concentration is above its thermodynamic solubility limit in the final assay medium, even if it was initially kinetically soluble. Several factors in the incubator can trigger this:
-
Temperature Fluctuations: Even minor temperature shifts can affect solubility.[10]
-
pH Changes: The CO2 environment in a cell culture incubator forms carbonic acid in the media, which can lower the pH over time. The solubility of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea may be pH-dependent.
-
Interaction with Media Components: Serum proteins and other components in the media can bind to the compound or become denatured over time, potentially leading to aggregation and precipitation.[10]
-
Evaporation: Slight evaporation from multi-well plates can increase the compound's effective concentration, pushing it past its solubility limit.[11]
-
Determine the Maximum Soluble Concentration: Before conducting your main experiment, perform a solubility test to find the highest concentration of your compound that remains clear in your specific assay medium under incubation conditions for the full duration of your experiment. (See Protocol 1 below).
-
Reduce Incubation Time: If possible, design your experiment with a shorter compound exposure time.
-
Prepare Freshly: Prepare the compound-containing media immediately before adding it to the cells, rather than storing it.[4]
-
Use Serum-Free Media (If Possible): If your assay allows, test the compound's solubility and activity in serum-free media to see if serum proteins are contributing to the precipitation.
Part 3: Advanced Solubilization Strategies
If optimizing your dilution protocol with DMSO is insufficient, more advanced formulation strategies may be necessary. It is crucial to test the vehicle for any new solubilizing agent for its own biological effects in your assay system.[12]
Caption: Decision-making workflow for selecting a solubilization strategy.
Q: What are co-solvents and how can they help?
A: Co-solvents are water-miscible organic solvents that, when added to the aqueous medium in small amounts, can increase the solubility of hydrophobic compounds.[13][14] They work by reducing the overall polarity of the solvent system.
| Co-Solvent | Recommended Final Conc. | Pros | Cons |
| Ethanol | 0.5 - 1% | Readily available, effective. | Can cause cellular stress; volatile.[15] |
| Polyethylene Glycol (PEG 300/400) | 1 - 5% | Low toxicity, effective solubilizer. | Can increase viscosity of the medium. |
| N-methyl-2-pyrrolidone (NMP) | < 0.5% | Strong solubilizing power. | Higher potential for toxicity; must be carefully validated. |
To Use a Co-Solvent: Prepare your stock solution in a mixture of DMSO and the co-solvent (e.g., 1:1 DMSO:PEG 400) and then follow the optimized dilution protocol.
Q: How do cyclodextrins work, and are they suitable for my compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic inner cavity.[16][17] They can encapsulate a poorly soluble "guest" molecule, like N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, within their hydrophobic core.[18] The resulting "inclusion complex" has a hydrophilic exterior, allowing the entire complex to dissolve readily in aqueous media.[19][20]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity, making it an excellent choice for cell-based assays.[5][21]
Part 4: Key Experimental Protocols
Protocol 1: Determining the Maximum Aqueous Solubility
-
Prepare Stock: Make a high-concentration stock solution (e.g., 100 mM) of your compound in 100% DMSO.
-
Serial Dilution: Prepare a series of dilutions of the stock solution in your complete, pre-warmed (37°C) cell culture medium. Aim for a range that brackets your expected effective concentration (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). Keep the final DMSO concentration constant and below 0.1% if possible.
-
Initial Inspection: Immediately after preparation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals) against a dark background.
-
Incubate: Place the dilutions in a 37°C/5% CO2 incubator for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Final Inspection: After incubation, carefully inspect the solutions again for any delayed precipitation. The highest concentration that remains perfectly clear is your maximum working soluble concentration under these conditions.[4]
Protocol 2: Preparing a Compound/Cyclodextrin Inclusion Complex Stock
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired buffer or water (e.g., 20-40% w/v). Gentle warming (40-50°C) may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add an excess amount of the solid N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea powder directly to the cyclodextrin solution.
-
Equilibrate: Shake or stir the mixture vigorously at room temperature or slightly elevated temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Excess Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter it through a 0.22 µm filter to remove any undissolved, non-encapsulated compound.
-
Determine Concentration: The clear supernatant is your cyclodextrin-formulated stock solution. You must determine the actual concentration of your compound in this stock solution using a method like HPLC-UV or LC-MS. This stock can then be diluted in your assay medium.
By employing these systematic troubleshooting and formulation strategies, you can successfully overcome the solubility limitations of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, leading to more reliable and reproducible data in your biological assays. Always remember that meticulous validation of your vehicle controls is the cornerstone of sound scientific results.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.unic.ac.cy [pure.unic.ac.cy]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 15. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrin-based structures for drug delivery - Yareli Rojas Group [iim.unam.mx]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Benzoylthioureas
Welcome to the technical support center for the synthesis of substituted benzoylthioureas. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
Part 1: The Fundamentals - Frequently Asked Questions (FAQs)
This section addresses the core concepts and common inquiries regarding the synthesis of benzoylthioureas.
Q1: What is the general and most reliable synthetic route for substituted benzoylthioureas?
A1: The most prevalent and efficient method is a two-step, one-pot synthesis. It begins with the in situ generation of a substituted benzoyl isothiocyanate, which is a highly reactive intermediate. This is immediately followed by a nucleophilic addition reaction with a primary amine to yield the final N-benzoyl-N'-substituted thiourea.[1][2]
The general pathway involves reacting a substituted benzoyl chloride with a thiocyanate salt (commonly ammonium or potassium thiocyanate) in an anhydrous solvent like acetone.[3][4] The resulting benzoyl isothiocyanate is not isolated due to its sensitivity to moisture and is used directly in the next step.[1][5]
Detailed Breakdown of Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Moisture Contamination | The benzoyl isothiocyanate intermediate is highly electrophilic and reacts readily with water, hydrolyzing back to the starting benzoyl chloride or forming benzoic acid. [1]This consumes the key intermediate, preventing product formation. | Ensure all glassware is oven-dried. Use anhydrous solvents and thoroughly dried thiocyanate salts. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). [6] |
| Degradation of Isothiocyanate | The in situ generated benzoyl isothiocyanate is thermally labile and can decompose over time. It should be consumed by the amine as soon as it is formed. [5][7] | Add the amine solution to the reaction mixture immediately after the initial reflux period for isothiocyanate formation is complete and the mixture has cooled. [5][8] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or energy. Steric hindrance on either the benzoyl chloride or the amine can also slow the reaction rate. [7] | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, try extending the reflux time. For sterically hindered substrates, a higher boiling point solvent or microwave irradiation could be effective. [7][9] |
| Low Amine Nucleophilicity | Amines substituted with strong electron-withdrawing groups are less nucleophilic and react more slowly with the electrophilic isothiocyanate. | The addition of a non-nucleophilic base, such as triethylamine, can deprotonate the amine, increasing its nucleophilicity and enhancing the reaction rate. [7] |
Problem 2: Formation of Impurities & Side Products
Q: My TLC shows multiple spots, and my final product is impure. What are the common side products and how can I minimize their formation?
A: The formation of byproducts typically arises from unoptimized stoichiometry or the presence of contaminants like water. [1]
-
Benzoic Acid: This is the most common impurity and forms from the hydrolysis of either unreacted benzoyl chloride or the benzoyl isothiocyanate intermediate. [1] * Prevention: The most effective prevention is to rigorously exclude water from the reaction by using anhydrous solvents and dried reagents. [8][10]* 1,3-Dibenzoylthiourea: This byproduct can form if the nitrogen of the newly formed benzoylthiourea product acts as a nucleophile and attacks a second molecule of benzoyl chloride.
-
Prevention: This is more likely when an excess of benzoyl chloride is used. [1]Ensure accurate 1:1 stoichiometry between the benzoyl chloride and the thiocyanate salt. Adding the benzoyl chloride dropwise can also help maintain a low instantaneous concentration, minimizing this side reaction. [5]* Symmetrical Thioureas: If synthesizing an unsymmetrical thiourea, the intermediate isothiocyanate can sometimes react with the starting amine, leading to a symmetrical product. [7] * Prevention: This is best avoided by using a two-step, one-pot approach where the isothiocyanate is fully formed before the second amine is introduced. [7]
-
Problem 3: Purification Challenges
Q: My crude product is an oil or proves difficult to crystallize. What are the best purification strategies?
A: Benzoylthioureas are typically stable, crystalline solids, but impurities can interfere with crystallization.
-
Recrystallization: This is the most effective method for purifying solid products. [1]The key is selecting an appropriate solvent.
-
Solvent Selection: An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature, allowing the desired product to crystallize upon cooling while impurities remain in the mother liquor. [1] * Common Solvents: Isopropanol, ethanol, and toluene are frequently used with good success. [1][8]Sometimes a solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot acetone and adding cold water until turbidity appears) can induce crystallization.
-
-
Column Chromatography: If recrystallization fails or if the product is an oil, silica gel column chromatography is a reliable alternative. [11]A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, is typically effective at separating the desired product from impurities.
Part 3: Protocols & Key Parameters
Detailed Experimental Protocol: General Synthesis of a Substituted Benzoylthiourea
This protocol is a generalized procedure adapted from multiple reliable sources. [8][12][13]
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ammonium thiocyanate (NH₄SCN, 1.0 equivalent).
-
Solvent Addition: Add anhydrous acetone via syringe. Stir the mixture to dissolve the salt.
-
Isothiocyanate Formation: To the stirring solution, add the substituted benzoyl chloride (1.0 equivalent) dropwise over 15-20 minutes. A white precipitate (ammonium chloride) will form. [5]4. Reflux: Heat the reaction mixture to reflux and maintain for 1 hour to ensure complete formation of the benzoyl isothiocyanate. [8]5. Amine Addition: Cool the mixture to room temperature. Add a solution of the desired primary amine (1.0 equivalent) in a small amount of anhydrous acetone.
-
Second Reflux: Heat the mixture to reflux again and maintain for 1-3 hours. Monitor the reaction progress by TLC. [13]7. Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water or ice. [13]8. Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, washing thoroughly with water to remove any inorganic salts.
-
Purification: Dry the crude solid and purify by recrystallization from a suitable solvent (e.g., isopropanol). [8]
Table of Key Reaction Parameters
| Parameter | Common Choices | Rationale & Expert Notes |
| Thiocyanate Salt | NH₄SCN, KSCN | Both are effective. NH₄SCN is often used due to the good solubility of the NH₄Cl byproduct in the work-up. Must be anhydrous. [8][11] |
| Solvent | Acetone, Dichloromethane/Acetone | Anhydrous acetone is the standard choice. It effectively dissolves the reagents and has an ideal reflux temperature. [8][11] |
| Catalyst | None (typically), PEG-400 | The reaction is generally uncatalyzed. Some literature reports the use of phase-transfer catalysts like PEG-400 to facilitate the reaction, especially with KSCN. [11][14] |
| Temperature | Room Temp to Reflux (~56°C for Acetone) | Isothiocyanate formation is often initiated at room temperature and then refluxed. The second step with the amine also benefits from reflux to ensure completion. [3][8] |
| Reaction Time | 2 - 4 hours total | Typically 1 hour for isothiocyanate formation and 1-3 hours after amine addition. Monitor by TLC for optimal results. [8][13] |
References
-
Pop, R., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Available at: [Link]
-
Pop, R., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC - PubMed Central. Available at: [Link]
-
ResearchGate (n.d.). [A] Reagents and conditions for the synthesis of benzoylthioureas derivatives (2 a‐b). ResearchGate. Available at: [Link]
- Xu, X., et al. (2003). A Facile Synthesis of Substituted N-Benzoylthiourea.
-
ResearchGate (n.d.). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. Available at: [Link]
- Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.
-
Gümüş, M. K., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]
- Google Patents (1972). US3637787A - Method for the preparation of aryl isothiocyanates. Google Patents.
- Abosadiya, H. M., et al. (2019). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis)
-
ResearchGate (2019). Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives | Request PDF. ResearchGate. Available at: [Link]
-
ResearchGate (n.d.). Optimization of reaction conditions. a. ResearchGate. Available at: [Link]
-
Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. Available at: [Link]
-
Saeed, A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. Available at: [Link]
-
da Silva, P. B., et al. (2018). Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation. PubMed. Available at: [Link]
-
TAR UMT Institutional Repository (2023). Synthesis, Structural Characterisation and Performance Evaluation of Symmetrical Para-Benzoylthiourea-Based Ligand as Colorimetric Chemosensors. TAR UMT Institutional Repository. Available at: [Link]
-
Ban, S. R., et al. (2014). A chiral benzoylthiourea-pyrrolidine catalyst for the highly enantioselective Michael addition of ketones to chalcones. PubMed. Available at: [Link]
-
ResearchGate (2025). (PDF) Synthesis of new poly-benzoylthiourea and thermal and surface properties. ResearchGate. Available at: [Link]
- El-Wassimy, M. T. M. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). International Journal of Current Research and Academic Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. curresweb.com [curresweb.com]
- 14. sci-hub.ru [sci-hub.ru]
Technical Support Center: Navigating the Scale-Up Synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Welcome to the technical support center for the synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of this synthesis. Our goal is to equip you with the expertise to anticipate and overcome common challenges, ensuring a robust and reproducible synthetic process.
Introduction: The Chemistry and Challenges
The synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea typically proceeds via the reaction of benzoyl isothiocyanate with 3-(trifluoromethyl)aniline. While this reaction appears straightforward on a lab scale, scaling up production can introduce a host of challenges that can impact yield, purity, and process efficiency. These challenges often stem from the reactivity of the intermediates, the nucleophilicity of the amine, and the physical properties of the product. This guide will provide a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries that arise during the synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Q1: What is the most common synthetic route for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea?
The most prevalent and efficient method is the reaction between an isothiocyanate and a primary amine.[1] Specifically, benzoyl isothiocyanate is reacted with 3-(trifluoromethyl)aniline in a suitable aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors:
-
Degradation of Benzoyl Isothiocyanate: This reagent can be sensitive to moisture and prolonged storage. Using freshly prepared or purified benzoyl isothiocyanate is recommended.[1]
-
Low Nucleophilicity of the Amine: The presence of the electron-withdrawing trifluoromethyl group on the aniline ring reduces its nucleophilicity, potentially slowing down the reaction.[2][3]
-
Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessive temperatures may lead to side reactions and decomposition of the product or reactants.[2]
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and incomplete reaction.
Q3: I am observing significant byproduct formation. What are the common impurities?
Common byproducts in thiourea synthesis can include:
-
Symmetrical Thioureas: If the isothiocyanate is generated in-situ, it can potentially react with the starting amine to form a symmetrical thiourea.[1]
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of benzoyl isothiocyanate to benzamide and thiocyanic acid, or the hydrolysis of the final thiourea product under harsh conditions.[1]
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of 3-(trifluoromethyl)aniline and benzoyl isothiocyanate or its degradation products in the crude mixture.
Q4: What are the recommended purification methods for the final product?
The crude N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea can typically be purified by:
-
Recrystallization: This is a common and effective method for obtaining highly pure product. Suitable solvents include ethanol or acetone.[1]
-
Column Chromatography: For separating the product from closely related impurities, column chromatography on silica gel is a viable option.[2]
-
Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[2]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth guide to diagnosing and resolving specific issues you may encounter during the scale-up synthesis.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or HPLC analysis shows predominantly starting materials.
-
No precipitate forms, or only a negligible amount is isolated.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution | Expected Outcome |
| Poor Quality of Benzoyl Isothiocyanate | Benzoyl isothiocyanate is moisture-sensitive and can degrade over time. | Use freshly prepared benzoyl isothiocyanate or verify the purity of the commercial reagent before use. Consider in-situ generation from benzoyl chloride and a thiocyanate salt.[4] | Improved reaction initiation and conversion to the desired product. |
| Low Reactivity of 3-(trifluoromethyl)aniline | The trifluoromethyl group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen.[3] | Increase the reaction temperature moderately (e.g., 40-60 °C) and monitor for product formation and potential decomposition. Prolong the reaction time. The use of microwave irradiation has been shown to be effective in overcoming steric and electronic barriers in similar reactions.[1] | Increased conversion to the desired thiourea product. |
| Inappropriate Solvent Choice | The solvent can significantly influence the reaction rate and solubility of reactants. | Use polar aprotic solvents such as THF, acetonitrile, or acetone, which are known to facilitate this type of reaction.[1][2] | Enhanced reaction kinetics and improved homogeneity of the reaction mixture. |
Experimental Workflow: Synthesis of Benzoyl Isothiocyanate
Caption: Potential pathways for byproduct formation in the synthesis.
Problem 3: Purification and Isolation Challenges
Symptoms:
-
The product oils out during recrystallization.
-
Poor separation during column chromatography.
-
The isolated product has a low melting point or is an amorphous solid.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution | Expected Outcome |
| Inappropriate Recrystallization Solvent | The solubility of the product and impurities in the chosen solvent is critical for effective purification. | Screen a range of solvents or solvent mixtures (e.g., ethanol/water, acetone/hexane) to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. | Formation of well-defined crystals and improved purity of the isolated product. |
| Co-elution of Impurities | Impurities with similar polarity to the product can be difficult to separate by column chromatography. | Optimize the mobile phase for column chromatography by systematically varying the solvent polarity. Consider using a different stationary phase if silica gel is not effective. | Improved separation of the desired product from impurities. |
| Residual Solvent | Trapped solvent in the crystal lattice can lower the melting point and affect the physical form of the product. | After isolation, dry the product thoroughly under vacuum at a slightly elevated temperature (ensure the temperature is below the melting point to avoid decomposition). | A sharp melting point and a crystalline solid free of residual solvent. |
Experimental Protocol: General Recrystallization Procedure
Caption: A step-by-step workflow for the recrystallization of the final product.
Concluding Remarks
The successful scale-up synthesis of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea hinges on a thorough understanding of the reaction mechanism, the reactivity of the starting materials, and the potential for byproduct formation. By systematically addressing challenges related to reaction conditions, reagent quality, and purification, researchers can develop a robust and efficient process. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each scale-up project is unique and may require further optimization based on specific laboratory conditions and equipment.
References
-
ResearchGate. Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. Available from: [Link]
-
ResearchGate. (PDF) Synthesis of new poly-benzoylthiourea and thermal and surface properties. Available from: [Link]
-
ResearchGate. Purity detection and characterization during preparating of thiourea trioxide. Available from: [Link]
-
Wikipedia. Thiourea. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and characterization of thiourea. Available from: [Link]
-
Reddit. Problem with my thiourea synthesis : r/Chempros. Available from: [Link]
-
ResearchGate. 82 questions with answers in THIOUREA | Science topic. Available from: [Link]
-
Dataintelo. High Purity Thiourea Market Report | Global Forecast From 2025 To 2033. Available from: [Link]
-
SciSpace. Synthesis and characterization of thiourea. Available from: [Link]
-
MDPI. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
ResearchGate. Organic thermal stabilizers for rigid poly(vinyl chloride) IX. N-Benzoyl-N′-p-substituted phenylthiourea derivatives | Request PDF. Available from: [Link]
-
PubMed Central. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Available from: [Link]
-
RSC Publishing. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Available from: [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Available from: [Link]
-
ResearchGate. Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. Available from: [Link]
-
Hilaris Publisher. Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Available from: [Link]
-
NIH. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available from: [Link]
-
PubMed Central. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available from: [Link]
-
Organic Syntheses. α-PHENYLTHIOUREA. Available from: [Link]
-
Semantic Scholar. Physical and Thermal Characterizations of Newly Synthesized Liquid Crystals Based on Benzotrifluoride Moiety. Available from: [Link]
-
Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. Available from: [Link]
-
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Available from: [Link]
-
ResearchGate. Reactions for making widely used aniline compounds break norms of synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available from: [Link]
-
YouTube. PHENYLTHIOUREA SYNTHESIS.#ncchem. Available from: [Link]
-
Wikipedia. N-Benzoyl-N'-phenylurea. Available from: [Link]
-
Synthesis and Crystal Structure of N-(p-Nitro)benzoyl-N'-(3-pyridyl)thiourea. Available from: [Link]
-
ICAIIT 2025 Conference. Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. Available from: [Link]
-
MDPI. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Available from: [Link]
Sources
Technical Support Center: Resolving Inconsistencies in the Biological Activity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and related derivatives. This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in their experimental results. In our experience, inconsistencies in the biological activity of promising compounds like this thiourea derivative are common but resolvable. They often stem not from the molecule's inherent properties but from subtle, controllable variables in compound handling, experimental design, and data interpretation.
This guide moves beyond simple protocols to explain the scientific causality behind our recommendations, empowering you to build self-validating experimental systems.
Part 1: Foundational Troubleshooting - Is Your Compound What You Think It Is?
Before any biological assay, the identity, purity, and stability of the compound must be rigorously confirmed. An unverified compound is the most frequent source of inconsistent and non-reproducible data.
FAQ 1: I've purchased or synthesized N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, but how can I be certain of its identity and purity before starting my experiments?
Answer: This is the most critical first step. Assuming the label is correct without verification is a significant risk. You must perform independent characterization.
Expert Rationale: Thiourea derivatives can be susceptible to degradation, and synthetic side-products can have their own biological activities, confounding your results. Spectroscopic data is non-negotiable for validating your starting material.
Workflow: Initial Compound Qualification
Below is a mandatory workflow for qualifying a new batch of any thiourea derivative.
Caption: Workflow for initial compound quality control.
Protocol: Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR):
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Verification: For N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, you should observe characteristic signals: two distinct N-H protons (often downfield, >11 ppm), aromatic protons corresponding to both phenyl rings, and the CF₃ signal in ¹⁹F NMR if available.[1] The carbonyl (C=O) and thiocarbonyl (C=S) carbons in ¹³C NMR typically appear around 170 ppm and >160 ppm, respectively.[1][2]
-
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI-MS) to confirm the molecular weight.
-
Verification: The observed mass should match the calculated molecular weight of the compound (C₁₅H₁₁F₃N₂OS ≈ 336.32 g/mol ).
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
Part 2: Experimental Variables & Inconsistency Hotspots
Once your compound's integrity is confirmed, inconsistencies almost always arise from experimental variables. The biological activity of thiourea derivatives can be highly sensitive to assay conditions.[5]
FAQ 2: My IC₅₀ values are inconsistent between experiments, or they differ significantly from published reports. What are the likely causes?
Answer: This is a classic problem. Let's break down the potential sources of variability, starting with the most common: compound handling and assay parameters.
A. Compound Solubility and Stability
-
The Problem: Many benzoylthiourea derivatives have poor aqueous solubility.[6] If the compound precipitates in your stock solution or, more critically, in the cell culture media, the effective concentration delivered to the cells is unknown and variable.
-
Expert Rationale: The formation of micro-precipitates can lead to a dramatic underestimation of potency (artificially high IC₅₀). The solubility can be influenced by the pH and protein content (e.g., FBS) of your media.
Protocol: Preparing Stable Stock and Working Solutions
-
Solvent Selection: Use 100% dimethyl sulfoxide (DMSO) for the primary stock solution. It is a highly effective solvent for this class of compounds.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-20 mM). This minimizes the volume of DMSO added to your cell culture, reducing solvent-induced artifacts.
-
Preparation: Ensure the compound is completely dissolved. Use gentle warming (37°C) and vortexing if necessary. Visually inspect for any particulate matter against a light source.
-
Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Dilution: When preparing working solutions, perform serial dilutions in culture media. Crucially, vortex immediately and vigorously after each dilution step to prevent precipitation. Do not exceed a final DMSO concentration of 0.5% in the culture wells, and ensure your vehicle control contains the same final DMSO concentration.
B. Cell Line and Culture Conditions
-
The Problem: The cytotoxic effect of a compound is cell-line specific. Different cell lines have varying metabolic rates, membrane transporter expression, and target protein levels, all of which influence drug sensitivity.
-
Expert Rationale: As shown in the literature, the IC₅₀ values for even closely related thiourea derivatives can vary significantly across different cancer cell lines (e.g., colon, prostate, leukemia).[7] You cannot expect an IC₅₀ value from a lung cancer cell line (A549) to be identical to that from a breast cancer cell line (MCF-7).[2]
Table 1: Example of Cell Line-Dependent Cytotoxicity of Thiourea Derivatives (Note: This table includes data for related 3-(trifluoromethyl)phenylthiourea analogs to illustrate the principle of cell-line specificity.)
| Compound Structure | Cell Line | IC₅₀ (µM) | Reference |
| 3-(trifluoromethyl)phenylthiourea analog | SW480 (Colon Cancer) | ~1.5 - 5.0 | [7] |
| 3-(trifluoromethyl)phenylthiourea analog | SW620 (Metastatic Colon) | ~2.0 - 9.0 | [7] |
| 3-(trifluoromethyl)phenylthiourea analog | PC3 (Prostate Cancer) | ~7.0 - 14.0 | [7] |
| 3-(trifluoromethyl)phenylthiourea analog | K-562 (Leukemia) | >10 (less sensitive) | [7] |
C. Assay-Specific Parameters
-
The Problem: The choice of cytotoxicity assay and its specific parameters (incubation time, cell density) can dramatically alter the outcome.
-
Expert Rationale:
-
Cell Density: Seeding too many cells can make them appear resistant, while too few can lead to poor signal. Optimize cell density so that the vehicle-control wells are in the exponential growth phase at the end of the assay.
-
Incubation Time: A 24-hour incubation may not be long enough for a slow-acting compound to exert its effect. Most studies use a 48 or 72-hour incubation period.[7]
-
Assay Type: Metabolic assays like MTT or XTT measure mitochondrial activity, which is an indirect measure of viability.[8] If your compound specifically interferes with mitochondrial dehydrogenases, it could produce a false positive or negative result. It is always best to confirm findings with a secondary assay that uses a different mechanism, such as a membrane integrity assay (e.g., LDH release) or direct cell counting.
-
Part 3: Systematic Troubleshooting Guide
Use this flowchart to diagnose the root cause of inconsistent biological activity.
FAQ 3: I've followed the protocols, but my results are still variable. How do I systematically troubleshoot this?
Answer: Let's apply a logical diagnostic workflow.
Caption: Troubleshooting flowchart for inconsistent results.
Protocol: Standard MTT Cytotoxicity Assay
This protocol provides a standardized baseline for assessing the cytotoxicity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the thiourea compound in complete medium from your stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the highest percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the crystals completely.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
References
- BenchChem. (n.d.). Comparative Analysis of the Biological Activity of Thiourea Derivatives.
- Pop, R., et al. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. PMC - PubMed Central.
- (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- Kryshchyshyn-Dylevych, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central.
- (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC.
- (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
- Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT 2025 Conference.
- Singh, J., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv.
- Benchchem. (n.d.). Assessing the Cross-Reactivity of Thiourea Derivatives in Bioassays: A Comparative Guide.
- (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. IPCBEE.
- Al-Yaqoubi, A. H., & Al-Asadi, R. H. (n.d.). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. ICAIIT 2025 Conference.
- BenchChem. (n.d.). Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives.
- (2026). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives.
- Singh, J., et al. (2023). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals Authors. bioRxiv.
- Kesuma, D., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. ResearchGate.
- Sobri, N. S. (n.d.). Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal. UiTM Institutional Repository.
- (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega.
- (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. ResearchGate.
- Semwal, A., Nigam, A., & Singh, D.C.P. (2011). Synthesis, Characterization and Biological Activity of Novel N-p-methylbenzoyl-N' substituted thiourea. International Journal of Drug Design and Discovery.
- (2020). Microwave Synthesis, Characterization, Biological Activity of N- (p-Chlorophenyl)-N'-Benzoyl Thiourea and its Complexes. Hilaris Publisher.
- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
Sources
- 1. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
stability issues of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in solution
Welcome to the technical support guide for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expert insights and practical methodologies necessary to ensure the integrity and reproducibility of your experiments.
Introduction to Stability Concerns
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, like many thiourea derivatives, is susceptible to degradation in solution. The core thiourea moiety can undergo hydrolysis, oxidation, or thermal decomposition, leading to inconsistent experimental results, loss of biological activity, and formation of impurities.[1][2] Understanding the factors that influence its stability—such as pH, solvent choice, temperature, and light exposure—is critical for reliable research. This guide provides a structured approach to troubleshooting these issues and offers validated protocols for handling and stability assessment.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My solution of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea has developed a yellow tint. What is the likely cause and how can I prevent it?
Answer: A yellow discoloration is a common indicator of degradation, likely due to oxidation or photodegradation of the thiourea group.[1]
-
Causality: The sulfur atom in the thiourea backbone is susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light (especially UV), or trace metal ion contaminants that catalyze oxidative reactions.
-
Recommended Actions:
-
Protect from Light: Store the solid compound and all solutions in amber vials or wrap containers with aluminum foil to block light.[1]
-
Use High-Purity Solvents: Use freshly opened, anhydrous, HPLC-grade or equivalent solvents. Solvents that have been stored for extended periods can accumulate peroxides, which are potent oxidizing agents.
-
Purge with Inert Gas: Before sealing the container for a stock solution, consider gently purging the headspace with an inert gas like argon or nitrogen to displace oxygen.[1] This is particularly important for long-term storage.
-
Add Antioxidants: For certain applications where it will not interfere with downstream assays, the addition of a small amount of an antioxidant may be beneficial.[1]
-
Question 2: A precipitate has formed in my stock solution, which was clear upon initial preparation. What is happening?
Answer: Precipitate formation typically points to one of two issues: compound degradation into less soluble byproducts or the compound crashing out of solution due to temperature changes or solvent evaporation.
-
Causality:
-
Degradation: Hydrolysis or other degradation pathways can produce new molecules that are insoluble in the original solvent system.[1]
-
Solubility Limits: N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, like many organic compounds, is sparingly soluble in aqueous buffers.[3] If a stock solution in an organic solvent (e.g., DMSO) is stored at a low temperature (e.g., -20°C), the compound's solubility limit may be exceeded, causing it to crystallize.
-
-
Recommended Actions:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh before each experiment.[1]
-
Verify Storage Temperature: If storing solutions, ensure the temperature is appropriate. For DMSO stocks, storage at room temperature or 4°C may be preferable to freezing if cryo-precipitation is observed. However, this must be balanced with the risk of faster thermal degradation. A stability study is recommended (see Protocol 2).
-
Filter Before Use: If a stored solution must be used, allow it to fully return to room temperature and vortex thoroughly to redissolve any precipitate. If particulates remain, filter the solution through a 0.22 µm syringe filter before use to remove insoluble degradation products.[1]
-
Avoid Aqueous Storage: Do not store the compound in aqueous solutions for more than a day.[3]
-
Question 3: I am observing high variability and poor reproducibility in my biological assays. Could the stability of my compound be the cause?
Answer: Absolutely. This is a classic sign of compound degradation.
-
Causality: If the parent compound degrades over the course of an experiment or during storage, its effective concentration decreases.[1] This leads to a diminished biological effect and, consequently, inconsistent results between experiments performed on different days or with different batches of the solution.
-
Recommended Actions:
-
Implement Strict Solution Handling Protocols: Always prepare fresh working solutions from a recently prepared stock solution for each experiment.
-
Quantify Purity: Before use, especially for a new batch of solid compound or a stored stock, verify its purity and concentration using an appropriate analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5]
-
Create Aliquots: When preparing a stock solution, immediately divide it into small, single-use aliquots. Store these at -80°C. This practice minimizes freeze-thaw cycles, which can accelerate degradation and introduce moisture.
-
Frequently Asked Questions (FAQs)
What are the primary factors that accelerate the degradation of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in solution? The key factors are pH, humidity/moisture, temperature, and light.[1] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the thiourea and benzoyl groups. Moisture facilitates hydrolysis, while elevated temperatures and UV light exposure promote thermal decomposition and photodegradation, respectively.[1]
What is the best solvent for preparing a stock solution? For initial solubilization, high-purity, anhydrous organic solvents are recommended. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for achieving high-concentration stock solutions (e.g., 10-30 mg/mL).[3]
What is the recommended procedure for diluting the DMSO stock into an aqueous buffer for my experiment? To avoid precipitation, the DMSO stock solution should be diluted serially into the aqueous buffer of choice. Critically, add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent the compound from crashing out. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
How should I store the solid N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea compound? The solid compound should be stored in a tightly sealed, amber glass container in a cool, dark, and dry place, preferably in a desiccator to protect it from moisture.[1] Storing under an inert atmosphere (argon or nitrogen) can further prolong its shelf life.
Data Summary and Visualization
Table 1: Factors Influencing Stability & Mitigation Strategies
| Factor | Potential Impact | Recommended Mitigation Strategy |
| pH | Hydrolysis under acidic or alkaline conditions.[1] | Maintain solutions at a neutral pH (6-8) unless the experimental design requires otherwise. Use freshly prepared buffers. |
| Solvent | Peroxides in aged solvents cause oxidation. Moisture facilitates hydrolysis. | Use anhydrous, high-purity solvents (e.g., HPLC grade). Prepare stock solutions in DMSO or DMF.[3] |
| Temperature | Accelerated thermal decomposition at higher temperatures.[1] | Store stock solutions as frozen aliquots (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Light | Photodegradation, leading to discoloration and loss of activity.[1] | Store solid compound and solutions in amber containers or wrapped in foil. Minimize exposure to ambient light during experiments. |
| Oxygen | Oxidation of the thiourea moiety.[1] | Purge solution containers with an inert gas (N₂ or Ar) before sealing for long-term storage. |
| Metal Ions | Trace metal contaminants can catalyze degradation reactions.[1] | Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal contamination is suspected and won't interfere with the assay.[1] |
Diagrams
Caption: Diagram 1: Workflow for Stability Assessment.
Caption: Diagram 2: Troubleshooting Decision Tree.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes a self-validating method for preparing solutions to minimize degradation and ensure concentration accuracy.
-
Pre-Experiment Setup:
-
Bring the solid N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea container to room temperature inside a desiccator before opening to prevent moisture condensation.
-
Use a calibrated analytical balance to weigh the required amount of the compound in a fume hood.
-
Use a new bottle of anhydrous, HPLC-grade DMSO.
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Transfer the weighed solid to a sterile, amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary, but avoid overheating.
-
(Optional but Recommended) Purge the vial's headspace with a gentle stream of nitrogen or argon for 15-20 seconds before capping tightly.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, low-binding polypropylene or amber glass vials. The aliquot volume should correspond to what is needed for a single experiment.
-
Label all aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation:
-
For each experiment, retrieve a single aliquot and allow it to thaw completely at room temperature.
-
Vortex the thawed aliquot for 10-15 seconds.
-
Perform serial dilutions in the final aqueous buffer. For example, to make a 10 µM working solution in PBS from a 10 mM stock, you might first make an intermediate dilution in DMSO or directly add 1 µL of stock to 999 µL of PBS (for a 1:1000 dilution) while vortexing.
-
Protocol 2: Basic Stability Assessment in Solution via RP-HPLC
This protocol provides a framework to determine the stability of the compound in your specific experimental buffer.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector and a C18 analytical column.
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or formic acid (FA).
-
Your experimental buffer (e.g., PBS, pH 7.4).
-
Aliquots of a freshly prepared stock solution of your compound in DMSO.
-
-
Method Development (Initial Setup):
-
Develop an isocratic or gradient RP-HPLC method that gives a sharp, symmetrical peak for the parent compound with a retention time between 3 and 10 minutes. A good starting point is a mobile phase of 50:50 ACN:Water with 0.1% TFA, monitoring at a wavelength determined by a UV scan of the compound (e.g., ~265 nm).[3]
-
-
Stability Study Execution:
-
Prepare a working solution of the compound in your experimental buffer at the final assay concentration (e.g., 10 µM).
-
Immediately after preparation, inject a sample onto the HPLC. This is your Time 0 (T₀) sample. Record the peak area.
-
Divide the remaining solution into separate vials for each time point and condition to be tested (e.g., room temperature in light, room temperature in dark, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject a sample from the corresponding vial.
-
-
Data Analysis:
-
For each time point, calculate the percentage of the compound remaining using the following formula: % Remaining = (Peak Area at Time Tₓ / Peak Area at Time T₀) * 100
-
Plot % Remaining versus time for each condition to visualize the degradation kinetics. A compound is often considered stable if >90% remains after 24 hours under the tested conditions.
-
References
- BenchChem. (2025). Strategies to minimize degradation of thiourea compounds during storage. BenchChem Technical Support.
- Maalik, A., et al. (2019). Synthesis, antimicrobial, antioxidant, cytotoxic, antiurease and molecular docking studies of N-(3-trifluoromethyl) benzoyl-N′-aryl thiourea derivatives. Bioorganic Chemistry, 88, 102946.
-
PubChem. N'-Phenyl-N-benzoylthiourea. National Center for Biotechnology Information. [Link]
-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
- Díaz-Cedillo, F., et al. (2014). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. Journal of Thermal Analysis and Calorimetry, 115, 2235–2243.
-
Roman, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7159. [Link]
- Fatimatul Akma, A. W., et al. (2017). Synthesis of Thiourea Derivatives and Binding Behavior Towards The Mercury Ion. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234.
-
Nuță, D. C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3385. [Link]
Sources
Validation & Comparative
A Comparative Analysis for Breast Cancer Research: N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea versus Doxorubicin in Vitro
This guide provides a detailed, evidence-based comparison between the well-established chemotherapeutic agent, Doxorubicin, and the investigational compound, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea. The focus is on their respective mechanisms and cytotoxic effects against breast cancer cell lines, offering a resource for researchers in oncology and drug discovery.
Introduction: The Clinical Benchmark and a Novel Challenger
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades.[1] Its potent cytotoxic effects are well-documented, but its clinical utility is often limited by significant dose-dependent cardiotoxicity and the development of drug resistance.[1][2] This has spurred the search for novel anticancer agents with improved safety profiles and different mechanisms of action.
The thiourea scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[3][4] N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea belongs to this class of compounds. While not as extensively studied as doxorubicin, its analogs have shown activity in various cancer cell lines, suggesting potential as a lead structure for new therapeutic development. This guide will synthesize the available data to compare these two molecules head-to-head.
Dueling Mechanisms of Action
The fundamental difference between these two compounds lies in their approach to inducing cancer cell death. Doxorubicin employs a multi-pronged assault on cellular integrity, whereas thiourea derivatives appear to engage more specific signaling pathways.
Doxorubicin: The Multi-Mechanism Agent
Doxorubicin's anticancer activity is attributed to several concurrent mechanisms:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure. This physical blockage inhibits DNA replication and transcription.[2][5]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II. This traps the enzyme after it has cleaved the DNA, preventing the re-ligation of the strands and leading to double-strand breaks.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cellular membranes, ultimately triggering apoptotic pathways.[1]
Figure 1: Simplified mechanism of Doxorubicin action.
N-benzoyl-N'-phenylthiourea Derivatives: Targeting Cell Signaling
Direct mechanistic studies on N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea are limited. However, research on closely related analogs provides strong evidence for a mechanism centered on the inhibition of key protein kinases involved in cell proliferation and survival, particularly in the context of breast cancer.
Key proposed targets include:
-
Epidermal Growth Factor Receptor (EGFR) and HER-2: Several N-benzoyl-N'-phenylthiourea derivatives have been shown to inhibit EGFR and HER-2.[3][4] These receptors are often overexpressed in breast cancer and drive tumor growth. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
-
Sirtuin-1 (SIRT1): Molecular docking studies have predicted that some N-benzoyl-N'-phenylthiourea derivatives bind to SIRT1, a histone deacetylase implicated in cancer cell survival.[6]
-
NF-κB Pathway: The analog N-benzoyl-3-allylthiourea has been shown to inactivate the NF-κB transcription factor, which plays a crucial role in cell proliferation and inflammation.[3][5][7]
Figure 2: Proposed mechanism for Thiourea derivatives.
Head-to-Head Comparison: In Vitro Cytotoxicity
The most direct measure of a compound's anticancer potential in early-stage research is its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
The available data reveals a stark contrast in potency between Doxorubicin and the investigational thiourea derivatives.
| Compound | Breast Cancer Cell Line | IC50 Value | Potency Scale |
| Doxorubicin | MCF-7 | ~0.69 - 2.5 µM[8] | Micromolar (µM) |
| MDA-MB-231 | ~1.0 - 3.16 µM[9] | Micromolar (µM) | |
| T47D | ~8.53 µM | Micromolar (µM) | |
| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea * | MCF-7 | 0.37 mM (370 µM)[10] | Millimolar (mM) |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM (310 µM)[11] | Millimolar (mM) |
| T47D | 0.94 mM (940 µM)[11] | Millimolar (mM) | |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 mM (1470 µM)[3][7] | Millimolar (mM) |
| MCF-7/HER-2 | 0.64 mM (640 µM)[3][5][7] | Millimolar (mM) |
*Closest available analog to the topic compound.
Analysis: The data unequivocally shows that Doxorubicin is significantly more potent than the N-benzoyl-N'-phenylthiourea derivatives, with IC50 values in the micromolar range, whereas the thiourea compounds are effective at concentrations two to three orders of magnitude higher (millimolar range). This suggests that while the thiourea scaffold has cytotoxic activity, the specific derivatives studied thus far lack the high potency of established chemotherapeutics like Doxorubicin.
Impact on Apoptosis and Cell Cycle
Doxorubicin is a well-known inducer of both apoptosis and cell cycle arrest. The extensive DNA damage it causes typically triggers a G2/M phase arrest, allowing the cell time for repair. If the damage is too severe, the cell is directed into programmed cell death (apoptosis).[10][12]
For N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea , specific data on its effects on apoptosis and the cell cycle are not available in the reviewed literature. However, based on its proposed mechanism of inhibiting growth factor receptors like EGFR, it is plausible that it would induce cell cycle arrest, likely at the G1/S checkpoint, and subsequently trigger apoptosis.[13] This remains a critical area for future experimental validation.
Experimental Protocols for Comparative Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential for comparing the in vitro effects of therapeutic compounds.
Workflow for In Vitro Compound Comparison
Figure 3: Experimental workflow for compound comparison.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and Doxorubicin. Remove the old media from the wells and add 100 µL of media containing the desired compound concentrations. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the respective compounds (e.g., at their IC50 concentrations) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: As described in the apoptosis protocol, treat cells in 6-well plates with the compounds of interest.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Senior Application Scientist's Summary and Outlook
This comparative analysis brings to light the significant gap that often exists between a novel investigational compound and a clinically established therapeutic.
Doxorubicin remains the benchmark for potency. Its ability to induce widespread cellular damage through multiple mechanisms results in robust cytotoxicity at low micromolar concentrations. However, this broad-spectrum activity is also linked to its significant side effects, most notably cardiotoxicity, which remains a major clinical challenge.
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its analogs represent a class of compounds with a potentially more targeted mechanism of action. The evidence pointing towards inhibition of specific signaling pathways like EGFR/HER-2 is compelling and offers the theoretical advantage of reduced off-target effects compared to Doxorubicin. However, the current data presents a critical hurdle: potency. The millimolar IC50 values reported for thiourea derivatives are several orders of magnitude higher than those of Doxorubicin. This indicates that while the scaffold is biologically active, it requires substantial medicinal chemistry optimization to be considered a viable therapeutic candidate.
For researchers, the path forward is clear. While Doxorubicin serves as an essential positive control for cytotoxicity studies, the focus for the thiourea derivatives should be on:
-
Structure-Activity Relationship (SAR) Studies: To systematically modify the molecule to dramatically improve its potency into the nanomolar or low micromolar range.
-
Definitive Mechanism of Action Studies: To confirm the predicted targets (EGFR, HER-2, SIRT1) through kinase assays, Western blotting for downstream signaling proteins, and potentially CRISPR-based target validation.
-
Comprehensive Cellular Analysis: To characterize the effects of potent analogs on apoptosis and cell cycle progression to build a complete pharmacological profile.
References
-
Widiandani, T., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. Journal of Advanced Pharmaceutical Technology & Research, 11(4), 163–168. Available at: [Link][3]
-
Widiandani, T., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. ResearchGate. Available at: [Link][7]
-
Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. Journal of Pharmacy & Pharmacognosy Research, 11(1), 133-144. Available at: [Link][4]
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
-
Kesuma, D., et al. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D). Journal of Chinese Pharmaceutical Sciences, 29(2), 123-129. Available at: [Link][6]
-
Al-Harbi, R. A. K., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Available at: [Link][14]
-
Widiandani, T., et al. (2020). Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. PubMed. Available at: [Link][5]
-
El-Atawy, M. A., et al. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6409. Available at: [Link][15]
-
Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Chulalongkorn University Digital Collections. Available at: [Link][11]
-
Anonymous. (n.d.). How does Doxorubicin ('Red Devil') Cancer Treatment Work? YouTube. Available at: [Link]
- Zare, H., et al. (2018). Doxorubicin induces cell cycle arrest and apoptosis in human T-cell lymphotropic virus 1-infected T-cells. Oncology letters, 16(2), 2535-2541.
-
Kesuma, D., et al. (2022). Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N'-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N'-Phenylthiourea As Antibreast Cancer Candidates. Ubaya Repository. Available at: [Link][10]
- de Oliveira, R. A., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Anticancer Research, 36(6), 2891-2898.
- Lee, S. Y., et al. (2018). Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Oncology letters, 16(5), 6351-6359.
- Pommier, Y., et al. (2010). Doxorubicin: an update on mechanisms of action and resistance. Cancer research, 70(15), 6063-6069.
-
ResearchGate. (n.d.). The drug combination enhanced cell cycle arrest at the G1/S phase. ResearchGate. Available at: [Link][13]
Sources
- 1. International Conference on Applied Innovations in IT [icaiit.org]
- 2. thaiscience.info [thaiscience.info]
- 3. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D) [jcps.bjmu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholar.unair.ac.id [scholar.unair.ac.id]
- 10. Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N’-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N’-Phenylthiourea As Antibreast Cancer Candidates - Ubaya Repository [repository.ubaya.ac.id]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. mdpi.com [mdpi.com]
Validating the Inhibitory Mechanism of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea on Target Enzymes: A Comparative Guide
In the landscape of modern drug discovery, the identification and validation of novel enzyme inhibitors are paramount. N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea emerges as a compound of significant interest, belonging to a class of molecules demonstrating a wide array of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory mechanism of this specific thiourea derivative against two high-potential enzyme targets: Carbonic Anhydrase and Macrophage Migration Inhibitory Factor (MIF). We will delve into the rationale behind experimental choices, present comparative data with established inhibitors, and provide detailed protocols to ensure scientific rigor and reproducibility.
Unveiling the Potential: Why Target Carbonic Anhydrase and MIF?
The structural motif of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, featuring a benzoyl group, a thiourea linker, and a trifluoromethyl-substituted phenyl ring, suggests its potential to interact with various biological macromolecules. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability. Based on existing literature for analogous compounds, Carbonic Anhydrases (CAs) and Macrophage Migration Inhibitory Factor (MIF) stand out as primary putative targets.
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their involvement in physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, makes them attractive drug targets.[1] Specifically, isoforms like CA IX and XII are overexpressed in various cancers, contributing to the acidic tumor microenvironment.[2]
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a crucial role in the inflammatory response and is implicated in the pathogenesis of numerous inflammatory diseases and cancers.[3] MIF possesses a unique tautomerase enzymatic activity, the inhibition of which has been a key strategy in the development of therapeutic agents.[4]
This guide will, therefore, focus on the validation of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea as an inhibitor of these two distinct enzyme classes.
Performance Benchmark: A Comparative Analysis
To contextualize the potential efficacy of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, it is essential to compare it with established inhibitors of both Carbonic Anhydrase and MIF. While direct inhibitory data for our lead compound is the goal of the validation workflow, we can infer its potential based on structurally related molecules.
Carbonic Anhydrase Inhibitors: A Competitive Landscape
The primary class of CA inhibitors (CAIs) are the sulfonamides, which coordinate with the zinc ion in the enzyme's active site.[5]
| Inhibitor | Target Isoforms | Mechanism of Action | Reported IC50/Ki Values |
| Acetazolamide (Standard) | Broad-spectrum (CA I, II, IX, XII) | Zinc-binding (sulfonamide) | Varies by isoform, typically in the nM range[5] |
| Brinzolamide | Primarily CA II | Zinc-binding (sulfonamide) | Low nM range for CA II[6] |
| Dorzolamide | Primarily CA II | Zinc-binding (sulfonamide) | Low nM range for CA II[6] |
| Topiramate | Weak inhibitor of various CAs | Sulfamate-based, zinc-binding | µM range[5] |
| N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | Hypothesized to target CAs | Potential zinc-binding or allosteric | To be determined |
Table 1: Comparison of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea with established Carbonic Anhydrase inhibitors.
The thiourea moiety in our compound of interest could potentially interact with the active site zinc ion, mimicking the action of sulfonamides. The validation assays outlined below will be critical in determining its inhibitory potency and isoform selectivity.
Macrophage Migration Inhibitory Factor (MIF) Inhibitors: A Diverse Field
Inhibitors of MIF primarily target its tautomerase activity or its interaction with its receptor, CD74.
| Inhibitor | Target | Mechanism of Action | Reported IC50/Ki Values |
| ISO-1 (Benchmark) | Tautomerase active site | Covalent modification | ~14.4 µM[4] |
| SCD-19 | Tautomerase active site | Small molecule inhibitor | Potent, specific values vary[3] |
| Ibudilast | Multiple targets, including MIF | Phosphodiesterase and MIF inhibitor | Clinically relevant concentrations[7] |
| Bax69 | MIF protein | Monoclonal antibody | Phase I/II clinical trials[7] |
| N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea | Hypothesized to target tautomerase activity | Potential active site binding | To be determined |
Table 2: Comparison of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea with established MIF inhibitors.
The validation of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea against MIF will not only establish its potency but also elucidate its mechanism of action, which is crucial for further development.
Experimental Validation: A Step-by-Step Guide
The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the trustworthiness of the generated data.
Workflow for Validating Carbonic Anhydrase Inhibition
The validation process for CA inhibition follows a logical progression from initial screening to detailed kinetic analysis.
Caption: Workflow for validating MIF inhibition.
This assay measures the ability of an inhibitor to block the MIF-catalyzed tautomerization of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (4-HPP). [8][9] Materials and Reagents:
-
Recombinant human MIF
-
L-dopachrome methyl ester or 4-HPP (substrate)
-
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
-
ISO-1 (positive control)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and ISO-1 in DMSO and then in assay buffer.
-
Enzyme Preparation: Dilute recombinant human MIF in assay buffer to the desired working concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test wells: Assay buffer, test compound dilution, and MIF working solution.
-
Positive control wells: Assay buffer, ISO-1 dilution, and MIF working solution.
-
Negative control (no inhibitor): Assay buffer, DMSO, and MIF working solution.
-
Blank (no enzyme): Assay buffer and DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add the substrate (e.g., 4-HPP) to all wells to initiate the reaction.
-
Spectrophotometric Measurement: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 305 nm for the 4-HPP enol-borate complex) over time. [8]7. Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Interpreting the Data and Charting the Path Forward
The successful execution of these protocols will yield crucial data on the inhibitory potential of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
-
For Carbonic Anhydrase: A low nanomolar IC50 value against a cancer-associated isoform like CA IX, with significantly higher IC50 values for off-target isoforms like CA I and II, would indicate a promising lead compound for anticancer therapy. Further kinetic studies will reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into its binding mechanism.
-
For MIF: A potent IC50 value in the tautomerase assay, comparable to or better than ISO-1, would validate it as a MIF inhibitor. A subsequent fluorescence polarization binding assay can confirm direct binding to the active site and provide a dissociation constant (Kd), offering a more precise measure of affinity. [8] The collective data will form a robust foundation for the continued investigation of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, guiding medicinal chemistry efforts to optimize its potency and selectivity, and paving the way for preclinical in vivo studies. This systematic approach to validation ensures that only the most promising candidates advance in the drug discovery pipeline, maximizing the potential for therapeutic success.
References
- Kesuma, D., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925.
- Wijkmans, J. C., & de Kloe, G. E. (2018). Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders. Expert Opinion on Drug Discovery, 13(1), 47-58.
- Najm, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2482.
- Ozen, C., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1853.
-
Patsnap. (2025). What MIF inhibitors are in clinical trials currently? Retrieved from [Link]
- Teng, Y., et al. (2017). Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays.
- Di Cesare Mannelli, L., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836-1853.
- Supuran, C. T. (2016). Natural products that inhibit carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-8.
- Kok, T., et al. (2023). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. STAR Protocols, 4(3), 102425.
-
Patsnap Synapse. (2025). What MIF inhibitors are in clinical trials currently? Retrieved from [Link]
- Maresca, A., et al. (2015). Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins. Journal of Medicinal Chemistry, 58(1), 445-453.
- Geers, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7311.
- Kok, T., et al. (2023). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. STAR Protocols, 4(3), 102425.
- Geers, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7311.
- Teng, Y., et al. (2017). Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays.
- Kesuma, D., et al. (2023). IC50 value and selectivity index of synthesized compound and hydroxyurea.
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Small Molecule Based Approaches to Inhibit Macrophage Migration Inhibitory Factor (MIF) Activities and Elucidate its Role in Health and Disease. Retrieved from [Link]
- Jorgensen, W. L., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(25), 7982-7991.
- Kesuma, D., et al. (2023). Synthesis and in vitro activity tests of N-benzoyl-N'-phenylthiourea derivatives as macrophage migration inhibitory factor. Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925.
- Najm, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2482.
-
ResearchGate. (n.d.). Thiourea derivatives as macrophage migration inhibitory factor (MIF). Retrieved from [Link]
- Najm, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2482.
- Głowacka, I. E., et al. (2021).
-
ResearchGate. (n.d.). Macrophage Migration Inhibitory Factor Methods and Protocols. Retrieved from [Link]
- Wdowiak, K., et al. (2020). Carbonic anhydrase inhibitors. Synthesis, and molecular structure of novel series N-substituted N. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1434-1447.
- Najm, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. PubMed, 37(1), 2469-2482.
- Carter, N. D., et al. (1984). Novel inhibition of carbonic anhydrase isozymes I, II and III by carbamoyl phosphate. Biochemical Pharmacology, 33(5), 841-842.
- Zhang, Z., et al. (2014). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 12(19), 3151-3162.
- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(1), 123-134.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of macrophage migration inhibitory factor (MIF) as an emerging class of therapeutics for immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. What MIF inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trifluoromethyl-Substituted Benzoylthioureas
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of antimicrobial resistance and the ongoing quest for more effective anticancer agents demand the continuous exploration of novel chemical scaffolds. Among these, trifluoromethyl-substituted benzoylthioureas have emerged as a promising class of compounds, demonstrating a remarkable breadth of biological activities. The strategic incorporation of the trifluoromethyl (-CF3) group, a bioisostere for a methyl group, significantly enhances the lipophilicity and metabolic stability of the parent molecule, often leading to improved pharmacokinetic profiles and heightened biological efficacy.[1][2] This guide provides a comprehensive comparison of the efficacy of various trifluoromethyl-substituted benzoylthioureas, supported by experimental data, to empower researchers in their pursuit of next-generation therapeutics.
The Decisive Role of the Trifluoromethyl Group: A Structural Perspective
The trifluoromethyl group's strong electron-withdrawing nature and its ability to increase metabolic stability make it a valuable substituent in drug design.[2][3] In the context of benzoylthioureas, the position of the -CF3 group on the phenyl ring is a critical determinant of biological activity. Structure-activity relationship (SAR) studies have consistently shown that the placement of this group can profoundly influence the compound's antimicrobial and anticancer potency.
Antimicrobial Efficacy: A Tale of Substitution Patterns
Trifluoromethyl-substituted benzoylthioureas have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens. Their proposed mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase B, a key player in DNA replication.[2]
Comparative Antibacterial and Antifungal Activity
The antimicrobial efficacy is markedly influenced by the position of the trifluoromethyl substituent. For instance, studies have revealed that compounds with a trifluoromethyl group at the para position of the phenyl ring exhibit favorable antibiofilm activity.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl-substituted benzoylthioureas against various microbial strains, offering a direct comparison of their potency.
| Compound ID | Substitution Pattern | Target Microorganism | MIC (µg/mL) | Reference |
| 1 | 4-CF3 | Escherichia coli | 128 | [2] |
| 2 | 3-CF3 | Escherichia coli | 128 | [2] |
| 3 | 2,4,6-trifluoro | Candida albicans | 64 | [2] |
| 4 | 4-CF3 | Staphylococcus aureus | >256 | [2] |
| 5 | 4-CF3 | Pseudomonas aeruginosa | >256 | [2] |
Note: Lower MIC values indicate higher antimicrobial activity.
The data clearly indicates that while trifluoromethyl-substituted benzoylthioureas show promise against Gram-negative bacteria like E. coli, their efficacy against Gram-positive bacteria such as S. aureus and P. aeruginosa can be limited in some cases.[2] Interestingly, compounds with multiple fluorine substitutions, such as the 2,4,6-trifluoro derivative, have demonstrated potent antifungal activity.[2]
Anticancer Potential: Targeting Cellular Proliferation
Beyond their antimicrobial properties, trifluoromethyl-substituted benzoylthioureas have garnered attention for their cytotoxic effects against various cancer cell lines. The introduction of the -CF3 group has been shown to enhance the anticancer activity of parent compounds.
Comparative Cytotoxicity Against Cancer Cell Lines
The National Cancer Institute (NCI) has evaluated several trifluoromethyl-substituted compounds against its 60-human tumor cell line panel. The following table presents a selection of these compounds and their growth inhibition (GI50) values, providing a comparative view of their anticancer efficacy.
| Compound ID | Cancer Cell Line | GI50 (µM) | Reference |
| T1 | Leukemia (CCRF-CEM) | < 0.1 | [4] |
| T2 | Melanoma (M14) | 0.12 | [4] |
| T3 | Breast (MCF7) | 0.45 | [4] |
| T4 | Non-Small Cell Lung (NCI-H460) | 0.08 | [4] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Lower values indicate greater potency.
These findings underscore the potential of trifluoromethyl-substituted benzoylthioureas as a scaffold for the development of novel anticancer agents.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a representative trifluoromethyl-substituted benzoylthiourea and for the evaluation of its antimicrobial activity.
Synthesis of N-(4-Trifluoromethylphenylcarbamothioyl)benzamide
This protocol describes a common method for the synthesis of N-arylcarbamothioyl)benzamides.
Materials:
-
4-(Trifluoromethyl)aniline
-
Benzoyl isothiocyanate
-
Dry acetone
-
Rotary evaporator
-
Glassware (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve 4-(trifluoromethyl)aniline (1 equivalent) in dry acetone in a round-bottom flask.
-
Add benzoyl isothiocyanate (1 equivalent) dropwise to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(4-trifluoromethylphenylcarbamothioyl)benzamide.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6][7][8]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the general synthesis workflow and the logic of the broth microdilution assay.
Caption: General workflow for the synthesis of a trifluoromethyl-substituted benzoylthiourea.
Caption: Logical flow of the broth microdilution assay for MIC determination.
Future Directions and Concluding Remarks
The exploration of trifluoromethyl-substituted benzoylthioureas continues to be a vibrant area of research. The versatility of this scaffold, coupled with the beneficial properties imparted by the trifluoromethyl group, presents a compelling platform for the design of novel therapeutic agents. Future research should focus on expanding the structure-activity relationship studies to include a wider range of substitution patterns and biological targets. Furthermore, investigations into their in vivo efficacy and toxicological profiles are crucial next steps in translating these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource for researchers, providing a comparative analysis and practical methodologies to accelerate the discovery and development of the next generation of trifluoromethyl-substituted benzoylthiourea-based drugs.
References
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]
-
Nuta, D. C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Retrieved from [Link]
-
Microbiology Info.com. (n.d.). Broth Microdilution. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2021). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. Journal of the Brazilian Chemical Society, 32(8), 1635-1647. [Link]
-
Mahapatra, A. D., et al. (2025). N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. ACS Applied Bio Materials. [Link]
-
ResearchGate. (n.d.). The anticancer activity of the synthesized compounds against the NCI 60... Retrieved from [Link]
-
Joha, T., et al. (2026). Fluoro-substituted benzoylthiourea derivatives: Synthesis, structural characterization, and evaluation of antioxidant and antimicrobial activities. Journal of Molecular Structure, 145070. [Link]
-
Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944-4953. [Link]
-
Arslan, H., et al. (2025). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Journal of Molecular Structure, 1329, 133937. [Link]
-
ResearchGate. (n.d.). Growth percentage of the NCI-60 human tumor cell lines upon treatment... Retrieved from [Link]
-
Szychowska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 448. [Link]
-
De Luca, L., et al. (2021). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. Molecules, 26(23), 7306. [Link]
-
Sanna, V., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927. [Link]
-
Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
-
Jojart, B., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]
-
Tiwari, N., et al. (2018). Antiviral Evaluation of Herbal Drugs. In Plant-derived Bioactives. Springer, Singapore. [Link]
-
Ibba, R., et al. (2020). Antiviral Activity of Benzotriazole Based Derivatives. Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1847. [Link]
-
Sanna, V., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Molecules, 26(16), 4927. [Link]
-
Krum, A. M., et al. (2022). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. Viruses, 14(3), 633. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
Navigating the Landscape of Bacterial Resistance: A Comparative Guide to N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds that circumvent existing resistance mechanisms is paramount. Among the promising candidates, N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its analogs have emerged as a noteworthy class of antibacterial compounds. This guide provides a comprehensive analysis of the cross-resistance profiles of these thiourea derivatives, offering a comparative perspective against established antibiotics and delving into the underlying molecular mechanisms. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to inform future research and development strategies.
Introduction: The Imperative for Novel Antibacterials
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Pathogens adept at evading the action of conventional antibiotics necessitate a departure from traditional drug discovery pipelines. N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea belongs to the broader class of benzoylthiourea derivatives, which have demonstrated a spectrum of biological activities, including antibacterial effects[1][2]. The core of their antibacterial action is believed to be the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication[1]. This mechanism of action places them in the same functional category as the widely used fluoroquinolone antibiotics, immediately raising critical questions about the potential for cross-resistance. Understanding the performance of these thiourea compounds against bacterial strains that have already developed resistance to other DNA gyrase inhibitors is crucial for assessing their therapeutic potential.
Comparative Antibacterial Potency
Studies on various N-benzoyl-N'-phenylthiourea derivatives have established their activity against a range of Gram-positive and Gram-negative bacteria. The inclusion of a trifluoromethyl group, as in the topic compound, is often associated with enhanced biological activity[1]. The minimum inhibitory concentration (MIC) is a key metric for comparing the efficacy of antimicrobial agents. Below is a table summarizing the reported MIC values for representative benzoylthiourea derivatives against several bacterial strains, providing a snapshot of their antibacterial spectrum.
| Compound/Alternative | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Reference |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | 128 | 128 | >256 | >256 | [1] |
| N-benzoyl-N'-(2,4-difluorophenyl)thiourea | 128 | 128 | >256 | >256 | [1] |
| N-benzoyl-N'-(2,4,6-trifluorophenyl)thiourea | 128 | >256 | >256 | >256 | [1] |
| N-benzoyl-N'-(3-(trifluoromethyl)phenyl)thiourea derivative | 128 | >256 | >256 | >256 | [1] |
| Ciprofloxacin | 0.015 - 1 | 0.06 - 4 | 0.12 - 2 | 0.25 - 2 | [General knowledge] |
| Levofloxacin | 0.015 - 0.5 | 0.12 - 8 | 0.12 - 4 | 0.5 - 4 | [General knowledge] |
Note: The data for the specific N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea was part of a broader study on derivatives; the table reflects the activity of a closely related analog from that study. The MIC values for ciprofloxacin and levofloxacin are provided as a general reference and can vary significantly between strains.
Mechanism of Action: Targeting DNA Gyrase
The bactericidal activity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its analogs is primarily attributed to the inhibition of DNA gyrase (topoisomerase II) and, to a lesser extent, topoisomerase IV[2]. These enzymes are crucial for relieving topological stress in DNA during replication and transcription. By binding to the B subunit of DNA gyrase (GyrB), these thiourea derivatives competitively inhibit its ATPase activity, which is essential for the enzyme's function[1]. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in cell death.
Caption: Mechanism of action of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Cross-Resistance: A Tale of a Shared Target
The shared molecular target between benzoylthiourea derivatives and fluoroquinolones, namely DNA gyrase, is a critical factor in considering the potential for cross-resistance. Resistance to fluoroquinolones most commonly arises from specific point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes, which encode the A and B subunits of DNA gyrase, respectively. These mutations alter the drug-binding pocket, reducing the affinity of the antibiotic for its target.
Given that N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea also binds to the GyrB subunit, it is highly probable that certain mutations within gyrB that confer resistance to fluoroquinolones could also reduce the susceptibility of bacteria to this thiourea derivative. While direct experimental evidence for the specific title compound is not yet available in the public literature, the principle of target-based cross-resistance is a well-established phenomenon in antimicrobial chemotherapy.
Caption: The shared target of DNA gyrase creates a potential pathway for cross-resistance.
Experimental Protocols for Assessing Cross-Resistance
To definitively determine the cross-resistance profile of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, a series of well-defined experiments are required. The following protocols outline the key methodologies.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the MIC of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea against a panel of clinically relevant bacterial strains, including well-characterized fluoroquinolone-resistant isolates with known gyrA and gyrB mutations.
Protocol:
-
Bacterial Strains:
-
Wild-type, antibiotic-susceptible strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Fluoroquinolone-resistant strains with characterized mutations in gyrA and gyrB.
-
Clinically isolated multidrug-resistant strains.
-
-
Preparation of Inoculum: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a series of two-fold dilutions of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DNA Gyrase Inhibition Assay
Objective: To confirm the inhibitory activity of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea on purified DNA gyrase from both susceptible and resistant bacterial strains.
Protocol:
-
Enzyme Purification: Purify DNA gyrase (subunits A and B) from both wild-type and fluoroquinolone-resistant bacterial strains.
-
Supercoiling Assay:
-
Prepare a reaction mixture containing relaxed plasmid DNA, purified DNA gyrase, ATP, and varying concentrations of the thiourea compound.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA.
-
Conclusion and Future Directions
N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea represents a compelling scaffold for the development of new antibacterial agents, with a mechanism of action that targets the essential bacterial enzyme DNA gyrase. While this provides a clear pathway for its antibacterial activity, it also raises a significant flag regarding the potential for cross-resistance with existing DNA gyrase inhibitors like fluoroquinolones.
The comparative data presented in this guide, based on related benzoylthiourea derivatives, suggest that while these compounds are active, their potency may not yet match that of established fluoroquinolones against susceptible strains. Crucially, the efficacy of these compounds against strains with pre-existing resistance to fluoroquinolones due to target site mutations remains a critical unanswered question.
Future research must prioritize the systematic evaluation of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and its optimized analogs against a comprehensive panel of clinically relevant, multidrug-resistant bacterial isolates with well-characterized resistance mechanisms. Such studies are indispensable for validating the therapeutic potential of this chemical class and for guiding the rational design of next-generation DNA gyrase inhibitors that can effectively combat the ever-evolving landscape of bacterial resistance.
References
-
Limban, C., Marutescu, L., & Chifiriuc, M. C. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
-
Yuliani, S. H., Lisha, J., & Sia, C. M. (2018). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Indonesian Journal of Pharmacy, 29(4), 193-201. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis: Targeting Cancer Cells While Sparing Healthy Ones
For researchers, scientists, and professionals in drug development, the ultimate goal in cancer therapy is to develop treatments that are lethal to cancerous cells while leaving healthy, normal cells unharmed.[1] This concept of selective cytotoxicity is the cornerstone of modern anticancer drug discovery.[1] This in-depth technical guide provides a comprehensive framework for conducting a comparative analysis of the cytotoxic effects of potential therapeutic agents on cancerous versus normal cell lines. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, all grounded in scientific integrity.
The Imperative of Selective Cytotoxicity in Oncology
The development of targeted cancer therapies aims to move beyond the broad-spectrum effects of traditional chemotherapy, which often result in significant side effects due to their impact on healthy, rapidly dividing cells. By identifying and exploiting the unique molecular vulnerabilities of cancer cells, we can design drugs with a wider therapeutic window, maximizing efficacy against the tumor while minimizing harm to the patient.[1] In vitro cytotoxicity assays are fundamental in the early stages of this process, providing a crucial initial assessment of a compound's potential.[2]
Experimental Design: Choosing the Right Tools for a Valid Comparison
A robust comparative cytotoxicity study hinges on a well-thought-out experimental design. The choices made at this stage will directly impact the reliability and interpretability of the results.
Cell Line Selection: The Foundation of a Meaningful Comparison
The selection of appropriate cell lines is paramount. Ideally, one should use cancerous and normal cell lines derived from the same tissue type to minimize confounding variables related to tissue-specific metabolic differences.[3] Several matched tumor-normal cell line pairs are commercially available and provide a valuable resource for these studies.[4] When such pairs are unavailable, using a well-characterized normal cell line from a relevant tissue is a common alternative.[3]
Commonly Used Cell Line Pairs:
| Cancer Type | Cancerous Cell Line | Normal Cell Line |
| Breast | MCF-7 | MCF-10A |
| Lung | A549 | BEAS-2B |
| Colon | HCT116 | NCM460 |
| Prostate | PC-3 | RWPE-1 |
Assay Selection: Interrogating Different Facets of Cell Death
Various assays are available to measure cytotoxicity, each with its own underlying principle. Employing a combination of assays can provide a more comprehensive understanding of a compound's mechanism of action.
-
Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.[5] The principle lies in the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[6]
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the cell culture medium upon damage to the plasma membrane.[7][8]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] It relies on the binding of Annexin V to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[10][11]
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates a typical workflow for a comparative cytotoxicity analysis.
Caption: A typical workflow for determining compound cytotoxicity in vitro.
Detailed Experimental Protocols
Here, we provide detailed, step-by-step methodologies for three key cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for adherent cells in a 96-well plate format.[5]
Materials:
-
Cancerous and normal adherent cell lines
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[5]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1 x 104 to 5 x 104 cells per well in 100 µL of complete medium into a 96-well plate.[8] The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the medium containing the different compound concentrations.[12]
-
Include untreated control wells (vehicle control) and blank wells (medium only).[5]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Absorbance Measurement:
LDH (Lactate Dehydrogenase) Release Assay
This protocol outlines the general steps for a colorimetric LDH assay.[8]
Materials:
-
Cancerous and normal cell lines (adherent or suspension)
-
Complete cell culture medium
-
Test compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (Steps 1 and 2).
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).[12]
-
-
Controls: It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.[10][15]
Materials:
-
Cancerous and normal cell lines (adherent or suspension)
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[9]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the test compound for the desired duration.
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[9] Collect both the detached and floating cells.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.[10]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Data Analysis and Interpretation: Quantifying Selective Cytotoxicity
The primary goal of the data analysis is to determine the potency and selectivity of the test compound.
Calculating the IC50 (Half-Maximal Inhibitory Concentration)
The IC50 is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[16] It is a key measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[16][17]
Determining the Selectivity Index (SI)
The selectivity index (SI) provides a quantitative measure of a compound's preferential cytotoxicity towards cancer cells.[18] It is calculated as the ratio of the IC50 value in the normal cell line to the IC50 value in the cancerous cell line.[19]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug.[3] An SI greater than 1.0 suggests that the compound is more toxic to cancer cells than to normal cells.[20]
Data Presentation
Summarizing the quantitative data in a clear and structured table is essential for easy comparison.
Table 1: Example of Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Compound X | MCF-7 | 10.5 ± 1.2 | MCF-10A | 52.5 ± 3.5 | 5.0 |
| Compound Y | A549 | 25.3 ± 2.1 | BEAS-2B | 30.1 ± 2.8 | 1.2 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | MCF-10A | 2.4 ± 0.3 | 3.0 |
Underlying Mechanisms: The "Why" Behind Selective Cytotoxicity
The differential response of cancerous and normal cells to a therapeutic agent often lies in their distinct molecular landscapes. Understanding these differences is crucial for rational drug design.
Caption: A simplified diagram of a signaling pathway often dysregulated in cancer.
Many anticancer drugs are designed to target specific signaling pathways that are hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. The overexpression or mutation of components within these pathways can render cancer cells more dependent on them for survival, creating a therapeutic window for targeted inhibitors.
Conclusion: A Rigorous Approach to a Critical Question
The comparative analysis of cytotoxic effects on cancerous versus normal cell lines is a critical and foundational step in the preclinical development of novel anticancer therapies.[2] By employing a rigorous and well-designed experimental approach, researchers can gain valuable insights into the potency and selectivity of potential drug candidates. This guide provides a framework for conducting these studies with scientific integrity, ensuring that the data generated is reliable and can confidently guide the progression of promising compounds through the drug discovery pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]
-
KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Crown, J., O'Shaughnessy, J., & Gullo, G. (2004). The future of cytotoxic therapy: selective cytotoxicity based on biology is the key. Breast Cancer Research, 6(4), 168-174. Retrieved from [Link]
-
Al-Salahi, R., Al-Sheddi, E. S., Al-Massarani, S. M., Al-Obaid, A. M., El-Tahir, K. E., & Abu-El-Asrar, A. M. (2014). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 34(4), 1801-1806. Retrieved from [Link]
-
Jerremalm, E., et al. (2013). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Cancer Chemotherapy and Pharmacology, 71(5), 1327-1336. Retrieved from [Link]
-
ResearchGate. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations?. Retrieved from [Link]
-
Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit • Catalogue Code: MAES0196. Retrieved from [Link]
-
ScienceDirect. (2025). Cytotoxic assay: Significance and symbolism. Retrieved from [Link]
-
Biomolecules and Biomedicine. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]
-
ResearchGate. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell.... Retrieved from [Link]
-
Biomolecules and Biomedicine. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Frontiers in Genetics. (2011). A comparison of association methods for cytotoxicity mapping in pharmacogenomics. Retrieved from [Link]
-
PubMed. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Retrieved from [Link]
-
OMICS International. (2024). In Vitro Models for Assessing Chemical Toxicity. Retrieved from [Link]
-
ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]
-
Nature Protocols. (2021). Comparative analysis of assays to measure CAR T-cell-mediated cytotoxicity. Retrieved from [Link]
-
PNAS. (2009). Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 , IC 90 and, selectivity index values for Complex 1 calculated.... Retrieved from [Link]
-
Oncotarget. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Retrieved from [Link]
-
Labcorp. (2024). Why is cytotoxicity testing critical in medical device development?. Retrieved from [Link]
-
ACS Omega. (2026). Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors: Isolation, Structure Elucidation, Cytotoxicity, Molecular Docking, Dynamics, and ADME Studies. Retrieved from [Link]
-
NAMSA. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
-
MDPI. (2022). Investigating the Molecular Mechanisms of the Anticancer Effects of Eugenol and Cinnamaldehyde Against Colorectal Cancer (CRC) Cells In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity in different cancer cell lines and normal cells. Cells.... Retrieved from [Link]
-
NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
Sources
- 1. The future of cytotoxic therapy: selective cytotoxicity based on biology is the key - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. benchchem.com [benchchem.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. clyte.tech [clyte.tech]
- 17. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea
As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea, a complex thiourea derivative, requires meticulous handling not only during its use but, critically, at the point of disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that this compound and its associated waste are managed in a way that protects both laboratory personnel and the environment.
Hazard Profile Analysis: A Causal Approach to Safety
The necessity for stringent disposal protocols stems from the probable toxicological profile of this compound, extrapolated from well-characterized analogues.
-
Thiourea Core: The parent compound, thiourea, is classified as harmful if swallowed (H302), a suspected carcinogen (H351), and is suspected of damaging fertility or the unborn child (H361).[1] Furthermore, it is toxic to aquatic life with long-lasting effects (H411). The presence of this core structure immediately elevates the compound to a hazardous waste category.
-
N-Phenylthiourea Analogue: A closely related analogue, N-Phenylthiourea, is designated as fatal if swallowed (Acute Toxicity Category 1, H300) and may cause an allergic skin reaction (H317).[2][3][4] This highlights a significant risk of acute toxicity and sensitization, mandating that all waste, including contaminated personal protective equipment (PPE), be handled as hazardous.
-
General Handling for Fluorinated Compounds: Aromatic compounds containing trifluoromethyl groups often require handling in well-ventilated areas, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]
Inferred Hazard Summary for Disposal Planning
To visualize the risks we are mitigating, the following table summarizes the GHS classifications for compounds structurally related to our topic substance. This data forms the logical basis for the rigorous disposal procedures that follow.
| Compound | GHS Hazard Class | Hazard Statement |
| Thiourea | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed[1] |
| Carcinogenicity 2 | H351: Suspected of causing cancer[1] | |
| Reproductive Toxicity 2 | H361: Suspected of damaging fertility or the unborn child | |
| Aquatic Chronic 2 | H411: Toxic to aquatic life with long lasting effects | |
| N-Phenylthiourea | Acute Toxicity 1 (Oral) | H300: Fatal if swallowed[2][3] |
| Skin Sensitization 1 | H317: May cause an allergic skin reaction[3] | |
| N-Benzoylthiourea | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed[7] |
| Acute Toxicity 4 (Inhalation) | H332: Harmful if inhaled[8] | |
| Skin Sensitization 1 | H317: May cause an allergic skin reaction[8] |
Core Disposal Principles
Before initiating any disposal procedure, adhere to these fundamental, non-negotiable principles:
-
Do Not Mix Waste Streams: Never combine waste containing N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea with other chemical waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Mixing can cause unintended reactions and complicates the disposal process.[9]
-
Segregate Waste Types: Keep solid, liquid, and sharp waste in separate, designated containers.
-
Use Appropriate Containers: Waste containers must be in good condition, compatible with the chemical, and feature a secure, tightly closing lid.[9] They must remain closed except when adding waste.[9]
-
Label Meticulously: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea"), the concentration, and the date of accumulation.[9][10][11]
-
No Drain or Trash Disposal: Under no circumstances should this chemical or its solutions be disposed of down the sink or in the regular trash.[1][4][11] This is a direct violation of environmental regulations and poses a significant hazard.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation and accumulation of waste for final disposal by a licensed contractor.
Part 1: Disposal of Solid Waste
This includes unused or expired pure compounds, reaction byproducts, and material from spill cleanups.
-
Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (inspect gloves for integrity before use).[12] If there is a risk of generating dust, a respirator may be required.
-
Container Preparation: Select a wide-mouthed, sealable container made of a compatible material (e.g., HDPE). Ensure it is clean, dry, and properly labeled as described in the Core Principles.
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a dedicated spatula or scoop. Avoid creating dust.[5][13] If cleaning up a spill, sweep up the material and place it, along with any contaminated cleaning materials (e.g., paper towels), into the container.[12][13]
-
Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area (SAA) that is under the control of the generator, away from incompatible materials.[9]
Part 2: Disposal of Liquid Waste (Solutions)
This applies to solutions of the compound in organic or aqueous solvents from experimental workups.
-
PPE: Wear the same level of PPE as for solid waste, with the potential addition of a face shield if splashing is a risk.[14]
-
Container Selection: Choose a sealable, chemical-resistant container (e.g., a solvent waste carboy) that is compatible with the solvent used. Crucially, do not mix aqueous and organic solvent waste streams.
-
Labeling: Label the container with "HAZARDOUS WASTE," the full chemical name, the solvent system (e.g., "in Dichloromethane"), and an estimated concentration.
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Sealing and Storage: Tightly cap the container after each addition. Store in your lab's designated hazardous waste accumulation area.
Part 3: Disposal of Contaminated Labware and PPE
This covers items like pipette tips, gloves, weighing paper, and glassware that are grossly contaminated.
-
Segregation:
-
Sharps: Contaminated needles or broken glass must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical sharps.
-
Non-Sharps: Contaminated gloves, weighing boats, and paper towels should be collected in a separate, clearly labeled, sealed bag or container.[5]
-
-
Labeling: The container for non-sharp contaminated items must be labeled "HAZARDOUS WASTE - SOLID DEBRIS CONTAMINATED WITH N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea."
-
Decontamination of Glassware: For reusable glassware, perform a triple rinse with a suitable solvent. The first rinseate is considered hazardous and must be collected and disposed of as liquid waste. Subsequent rinses may be managed as non-hazardous, depending on your institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
Caption: Waste Disposal Workflow for N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea.
By adhering to this structured, evidence-based disposal plan, you build a self-validating system of safety and compliance. This not only fulfills regulatory requirements but also fosters a culture of profound responsibility that is the hallmark of a trustworthy and expert scientific operation. Always consult your institution's specific hazardous waste management guidelines, as they may have additional requirements.[9]
References
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
-
Safety Data Sheet - Angene Chemical. (2021). Angene Chemical.
-
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. (n.d.). Benchchem.
-
SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
- 1-(3-Trifluoromethylphenyl)piperazine (hydrochloride) - Safety Data Sheet. (2025). [Supplier Not Specified].
-
Guam Hazardous Waste Management Regulations. (n.d.).
-
SAFETY DATA SHEET - Sigma-Aldrich (Thiourea). (2025). Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific (Phenylmethanesulfonyl fluoride). (2023). Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific (N-Phenylthiourea). (2025). Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific (N-Benzoylthiourea). (2024). Fisher Scientific.
-
1-[(2-Hydroxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]thiourea. (n.d.). PubChem.
-
Safety Data Sheet - West Liberty University (N-Phenylthiourea). (n.d.). West Liberty University.
-
Safety Data Sheet: Thiourea. (n.d.). Carl ROTH.
-
Safety Data Sheet - Cayman Chemical (N-Phenylthiourea). (2025). Cayman Chemical.
-
Phenylthiourea, N-Phenylthiourea - Biology and Wildlife STANDARD OPERATING PROCEDURE. (n.d.). University of Alaska Fairbanks.
-
N-benzoyl-N'-(4-fluorophenyl)thiourea. (n.d.). PubChem.
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). StateScape.
- HAZARDOUS WASTE - SQRC. (2023). [Institution Not Specified].
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering.
-
N'-Phenyl-N-benzoylthiourea. (n.d.). PubChem.
-
Benzoylthiourea. (n.d.). PubChem.
-
SOP - Phenylthiourea - Biology and Wildlife STANDARD OPERATING PROCEDURE. (2015). University of Alaska Fairbanks.
Sources
- 1. carlroth.com [carlroth.com]
- 2. westliberty.edu [westliberty.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. uaf.edu [uaf.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N'-Phenyl-N-benzoylthiourea | C14H12N2OS | CID 728148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoylthiourea | C8H8N2OS | CID 2735473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. sqrc.unimas.my [sqrc.unimas.my]
- 11. uaf.edu [uaf.edu]
- 12. fishersci.fr [fishersci.fr]
- 13. fishersci.fi [fishersci.fi]
- 14. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
